3,4-Diethylhexane
Description
Properties
IUPAC Name |
3,4-diethylhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-5-9(6-2)10(7-3)8-4/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZCRMTUDYIWIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066485 | |
| Record name | Hexane, 3,4-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19398-77-7 | |
| Record name | 3,4-Diethylhexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19398-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexane, 3,4-diethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019398777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane, 3,4-diethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexane, 3,4-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexane, 3,4-diethyl- | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3,4-Diethylhexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3,4-diethylhexane. The information is curated for researchers, scientists, and professionals in drug development who may use this compound as a solvent, in the synthesis of polymers, or as a component in fuel and lubricant formulations.[1] All quantitative data is presented in structured tables for ease of reference and comparison. Detailed experimental protocols for key property determination and a visualization of the compound's property relationships are also included.
Core Chemical and Physical Properties
This compound is a branched alkane with the chemical formula C10H22.[1][2] It is a colorless liquid at room temperature and is classified as a flammable liquid.[1][3] Its molecular structure consists of a six-carbon hexane chain with ethyl group substituents at the third and fourth positions.
Identification and Nomenclature
| Property | Value |
| IUPAC Name | This compound[3] |
| Synonyms | 3,4-diethyl-hexan; Hexane, 3,4-diethyl-[1] |
| CAS Number | 19398-77-7[1][2] |
| Molecular Formula | C10H22[1][2] |
| Molecular Weight | 142.28 g/mol [1][3] |
| InChI Key | VBZCRMTUDYIWIH-UHFFFAOYSA-N[4] |
Physical Properties
The physical properties of this compound are summarized in the table below. These properties are crucial for its application as a solvent and in various industrial processes.
| Property | Value |
| Appearance | Colorless to Almost colorless clear liquid |
| Boiling Point | 160-162 °C[1][5] |
| Melting Point | -53.99 °C[1] |
| Density | 0.751 g/mL[5] |
| Vapor Pressure | 2.81 mmHg at 25°C[1] |
| Flash Point | 85.8 °C[1] |
| Refractive Index | 1.419 - 1.421[1] |
| Molar Volume | 189.5 mL/mol[5] |
| Solubility | Insoluble in water; soluble in organic solvents. |
Spectroscopic Data
Spectroscopic data is vital for the identification and structural elucidation of this compound.
| Spectroscopic Data | Details |
| Gas Chromatography-Mass Spectrometry (GC-MS) | The NIST Chemistry WebBook provides mass spectrum data for this compound, which is useful for its identification in complex mixtures.[4][6] The top peak in its mass spectrum is observed at m/z 70.[3] |
| Infrared (IR) Spectroscopy | The IR spectrum of this compound exhibits characteristic peaks for C-H stretching and bending vibrations typical of alkanes. The absence of other significant functional group bands confirms its identity as a saturated hydrocarbon. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | While detailed spectra are not readily available in the searched literature, the ¹H and ¹³C NMR spectra would show signals in the aliphatic region, consistent with its branched alkane structure. The presence of chiral centers at carbons 3 and 4 would lead to more complex splitting patterns due to diastereotopic protons.[7] |
Experimental Protocols
Detailed experimental protocols for determining the specific properties of this compound are not widely published. However, standard methodologies for determining the boiling point and density of liquid hydrocarbons are applicable.
Determination of Boiling Point (Capillary Method)
This method is suitable for determining the boiling point of small quantities of a liquid.
Materials:
-
Thiele tube or similar heating apparatus (e.g., aluminum block)[8][9]
-
Thermometer
-
Small test tube (fusion tube)[9]
-
Capillary tube (sealed at one end)[9]
-
Sample of this compound
-
Heat source (e.g., Bunsen burner)
Procedure:
-
A small amount of this compound is placed in the fusion tube.
-
The capillary tube, with its sealed end up, is placed inside the fusion tube containing the liquid.
-
The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in the Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
The apparatus is heated gently.[8]
-
The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted.
-
The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[8]
Determination of Density
The density of a liquid hydrocarbon like this compound can be determined using a pycnometer or a digital density meter.
Materials:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)
-
Analytical balance
-
Temperature-controlled water bath
-
Sample of this compound
-
Distilled water
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately determined.
-
The pycnometer is filled with distilled water and placed in a temperature-controlled water bath until it reaches thermal equilibrium (e.g., at 20°C). The mass of the pycnometer filled with water is then measured.
-
The pycnometer is emptied, dried, and then filled with this compound.
-
The pycnometer is again brought to the same temperature in the water bath, and its mass is determined.
-
The density of this compound is calculated using the following formula: Density of sample = (mass of sample / mass of water) * density of water at the measurement temperature.
Safety and Handling
This compound is a flammable liquid and vapor.[3] It may be fatal if swallowed and enters airways.[3] Appropriate safety precautions should be taken when handling this chemical.
-
Hazard Statements: H226 (Flammable liquid and vapor), H304 (May be fatal if swallowed and enters airways).[3]
-
Precautionary Statements: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P331 (Do NOT induce vomiting).
Visualization of Property Relationships
The following diagram illustrates the logical relationship between the molecular structure of this compound and its macroscopic chemical and physical properties.
References
- 1. Cas 19398-77-7,this compound | lookchem [lookchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Hexane, 3,4-diethyl- | C10H22 | CID 88038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,4-Diethyl hexane [webbook.nist.gov]
- 5. This compound [stenutz.eu]
- 6. 3,4-Diethyl hexane [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. byjus.com [byjus.com]
An In-depth Technical Guide to the Physical Properties of 3,4-Diethylhexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 3,4-diethylhexane (CAS RN: 19398-77-7), a branched alkane with the chemical formula C10H22.[1][2][3] The information presented herein is intended to support research, development, and quality control activities where this compound is utilized.
Core Physical Properties of this compound
The following table summarizes the key physical properties of this compound, compiled from various sources. These parameters are fundamental for its application in various industrial and laboratory settings, including its use as a solvent and in the production of plastics and polymers.[1]
| Physical Property | Value | Units |
| Molecular Formula | C10H22 | - |
| Molecular Weight | 142.28 | g/mol |
| Boiling Point | 162 | °C |
| Melting Point | -53.99 | °C |
| Density | 0.75 | g/cm³ |
| Refractive Index | 1.4190 - 1.4210 | - |
| Flash Point | 85.8 | °C |
| Vapor Pressure | 2.81 | mmHg at 25°C |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is crucial for the characterization and application of chemical compounds. The following sections detail the general experimental methodologies for measuring the key physical properties of alkanes like this compound.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For alkanes, a common and effective method for boiling point determination is the Thiele tube method, which is advantageous for requiring only a small sample volume.[4]
Methodology:
-
A small sample of this compound is placed in a small glass vial (Durham tube).
-
A capillary tube, sealed at one end, is inverted and placed into the sample.
-
The vial is attached to a thermometer, and the assembly is heated in a Thiele tube containing a high-boiling point oil.[4]
-
As the temperature rises, air trapped in the capillary tube will be expelled.
-
The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary tube.[4]
-
The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
Melting Point Determination
The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow range. The melting point of this compound, being a low-melting solid, can be determined using a capillary melting point apparatus.[5][6]
Methodology:
-
A small, finely powdered sample of solidified this compound is packed into a capillary tube.[5]
-
The capillary tube is placed in a melting point apparatus, which typically consists of a heated metal block with a thermometer.[5]
-
The sample is heated slowly, and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.[5][6] A slow heating rate is crucial for an accurate measurement.[5]
Density Determination
Density is the mass of a substance per unit volume. The density of liquid alkanes can be precisely measured using a vibrating tube densimeter.[7][8]
Methodology:
-
A sample of this compound is introduced into a U-shaped tube within the densimeter.
-
The tube is electronically excited to vibrate at its natural frequency.
-
The frequency of vibration is dependent on the mass of the tube and its contents.
-
By measuring the change in the vibration frequency upon introduction of the sample, the density of the liquid can be accurately calculated.[7] This method allows for measurements over a range of temperatures.[7]
Refractive Index Determination
The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a valuable physical property for identifying and assessing the purity of liquid compounds.[9] An Abbe refractometer is commonly used for this measurement.
Methodology:
-
A few drops of this compound are placed on the prism of the Abbe refractometer.
-
Light of a specific wavelength (typically the sodium D-line at 589 nm) is passed through the sample.[9]
-
The refractometer measures the angle at which the light is refracted.
-
This angle is used to calculate the refractive index of the liquid.
-
Since the refractive index is temperature-dependent, the temperature of the sample is controlled and recorded.[9]
Logical Workflow for Physical Property Analysis
The following diagram illustrates the logical workflow for the determination and reporting of the physical properties of this compound.
References
- 1. Cas 19398-77-7,this compound | lookchem [lookchem.com]
- 2. ▷ InChI Key Database ⚛️ | this compound [inchikey.info]
- 3. 3,4-Diethyl hexane [webbook.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. athabascau.ca [athabascau.ca]
An In-depth Technical Guide to the Stereoisomerism of 3,4-Diethylhexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Diethylhexane, a branched-chain alkane with the molecular formula C₁₀H₂₂, serves as a fundamental example of stereoisomerism arising from multiple chiral centers. While seemingly simple, its stereochemical complexity, involving both enantiomers and a meso diastereomer, provides a valuable model for understanding chiral recognition and separation in non-functionalized hydrocarbons. This is particularly relevant in fields such as geochemistry, where the stereochemistry of alkanes can be a biomarker, and in medicinal chemistry, where the principles of stereoisomerism are paramount. This guide provides a comprehensive overview of the core principles of this compound stereoisomerism, including the identification of its stereoisomers, their relationships, and a detailed, generalized protocol for their separation and characterization by chiral gas chromatography.
Introduction to the Stereoisomerism of this compound
The molecular structure of this compound features two chiral centers at the third and fourth carbon atoms. A chiral center is a carbon atom bonded to four different substituent groups. For this compound, each of these central carbons is attached to a hydrogen atom, an ethyl group, a propyl group (the remainder of the hexane chain on one side), and the other substituted carbon atom.
The presence of two chiral centers ('n') would typically suggest the existence of 2ⁿ = 2² = 4 possible stereoisomers. However, due to the symmetrical nature of the substituents on C3 and C4, a plane of symmetry exists in the (3R, 4S) and (3S, 4R) configurations, making them identical. This achiral stereoisomer is known as a meso compound. Consequently, this compound exists as a total of three stereoisomers: a pair of enantiomers and one meso diastereomer.[1]
The three stereoisomers are:
-
(3R, 4R)-3,4-diethylhexane
-
(3S, 4S)-3,4-diethylhexane
-
meso-3,4-diethylhexane ((3R, 4S) or (3S, 4R))
The (3R, 4R) and (3S, 4S) isomers are non-superimposable mirror images of each other and are therefore enantiomers. The meso isomer is a diastereomer of both the (3R, 4R) and (3S, 4S) enantiomers.
Data Presentation: Physical Properties of this compound Stereoisomers
| Property | (3R, 4R)-3,4-diethylhexane | (3S, 4S)-3,4-diethylhexane | meso-3,4-diethylhexane |
| Molecular Formula | C₁₀H₂₂ | C₁₀H₂₂ | C₁₀H₂₂ |
| Molecular Weight ( g/mol ) | 142.28 | 142.28 | 142.28 |
| Boiling Point (°C) | ~160 (estimated) | ~160 (estimated) | ~160 (estimated) |
| Optical Rotation ([α]D) | Expected to be equal in magnitude and opposite in sign to the (S,S) enantiomer | Expected to be equal in magnitude and opposite in sign to the (R,R) enantiomer | 0 (achiral) |
Experimental Protocols: Separation and Characterization
The separation of non-functionalized alkane stereoisomers is a challenging analytical task that is typically accomplished using chiral gas chromatography (GC). The following is a detailed, generalized experimental protocol for the separation of this compound stereoisomers, based on established methods for similar compounds like 3,4-dimethylhexane.[3]
Chiral Gas Chromatography (GC) Protocol
Objective: To separate the (3R, 4R), (3S, 4S), and meso stereoisomers of this compound.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Capillary Column: A fused-silica capillary column coated with a cyclodextrin-based chiral stationary phase (CSP). A common choice for alkane enantioseparation is a derivatized β- or γ-cyclodextrin, such as heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin.[3]
Materials:
-
Sample: A mixture of this compound stereoisomers.
-
Carrier Gas: Hydrogen or Helium (high purity).
-
Solvent (for sample dilution, if necessary): Pentane or Hexane (high purity).
Procedure:
-
Column Installation and Conditioning:
-
Install the chiral capillary column in the GC oven according to the manufacturer's instructions.
-
Condition the column by slowly ramping the oven temperature to the maximum allowable temperature for the stationary phase and holding for several hours under a constant flow of carrier gas. This removes any volatile contaminants from the column.
-
-
GC Method Parameters (Starting Conditions):
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 250 °C
-
Carrier Gas Flow Rate: 1-2 mL/min (constant flow).
-
Split Ratio: 50:1 to 100:1 (adjust as needed for sample concentration).
-
Oven Temperature Program:
-
Initial Temperature: 30-50 °C (hold for 5-10 minutes).
-
Ramp Rate: 1-2 °C/min.
-
Final Temperature: 180-200 °C (hold for 5-10 minutes).
-
Note: A slow temperature ramp is often crucial for achieving good resolution of chiral alkanes.
-
-
-
Sample Preparation and Injection:
-
If the sample is a neat liquid, it can be injected directly. If it is in a mixture, dilute with a suitable solvent to an appropriate concentration.
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
-
Data Acquisition and Analysis:
-
Acquire the chromatogram. The three stereoisomers should elute at different retention times. It is expected that the two enantiomers will elute after the meso diastereomer.
-
Identify the peaks corresponding to each stereoisomer based on their retention times. If standards are available, they can be used for peak identification. In their absence, the relative peak areas can be used to determine the composition of the mixture.
-
Mandatory Visualizations
Stereoisomers of this compound
Caption: Relationship between the stereoisomers of this compound.
Experimental Workflow for Chiral GC Separation
Caption: Generalized workflow for the chiral GC separation of this compound stereoisomers.
Conclusion
This compound provides a classic yet important illustration of stereoisomerism in a simple acyclic alkane. The existence of a pair of enantiomers and a meso diastereomer highlights the structural nuances that can arise from multiple chiral centers. While specific experimental data for the individual stereoisomers are not widely reported, established analytical techniques, particularly chiral gas chromatography with cyclodextrin-based stationary phases, provide a robust methodology for their separation and analysis. The principles and protocols outlined in this guide are fundamental for researchers in various scientific disciplines who encounter the challenges of stereoisomer separation and characterization.
References
An In-depth Analysis of the Stereochemistry of 3,4-Diethylhexane: Identification of a Meso Isomer
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed stereochemical analysis of 3,4-diethylhexane. The presence of two chiral centers at the C3 and C4 positions gives rise to stereoisomerism. Through structural analysis and application of stereochemical principles, this document confirms the existence of a meso isomer for this compound. A meso compound is characterized by the presence of multiple stereocenters while being achiral overall due to an internal element of symmetry.[1][2] This guide will delineate the structure, identify the chiral centers, analyze the symmetry elements of its stereoisomers, and present the relationships between them. Furthermore, a comparison of the theoretical physicochemical properties and a standard experimental protocol for verifying optical activity are provided.
Introduction to Stereochemical Principles
In organic chemistry, stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. A critical concept within stereoisomerism is chirality, the property of a molecule that is non-superimposable on its mirror image. The most common source of chirality is a stereocenter, or chiral center, which is a carbon atom bonded to four different substituent groups.[3]
For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2^n.[3] These isomers can be related as enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images).
A special case arises when a molecule contains two or more chiral centers and possesses an internal plane of symmetry. Such a molecule is achiral despite its chiral centers and is termed a meso compound .[2][4] Meso compounds are superposable on their mirror images and are, therefore, optically inactive, meaning they do not rotate the plane of polarized light.[1][4]
Stereochemical Analysis of this compound
Molecular Structure
This compound is a branched alkane with the chemical formula C10H22.[5][6][7][8] Its structure consists of a six-carbon (hexane) backbone substituted with an ethyl group at both the third and fourth carbon positions.
Identification of Chiral Centers
An examination of the structure of this compound reveals that both carbon-3 (C3) and carbon-4 (C4) are chiral centers.[3]
-
C3 is bonded to:
-
A hydrogen atom (-H)
-
An ethyl group (-CH2CH3)
-
A propyl group (-CH2CH2CH3, as part of the main chain)
-
The C4 carbon, which is also a stereocenter (-CH(CH2CH3)CH2CH3)
-
-
C4 is bonded to:
-
A hydrogen atom (-H)
-
An ethyl group (-CH2CH3)
-
A propyl group (-CH2CH2CH3, as part of the main chain)
-
The C3 carbon, which is also a stereocenter (-CH(CH2CH3)CH2CH3)
-
Since the substituents on C3 and C4 are identical, the molecule is symmetrical, a key prerequisite for the existence of a meso isomer.
Analysis of Stereoisomers and Symmetry
With two chiral centers (n=2), this compound has a theoretical maximum of 2^2 = 4 stereoisomers. We can assign absolute configurations (R/S) to each chiral center:
-
(3R, 4R)-3,4-diethylhexane
-
(3S, 4S)-3,4-diethylhexane
-
(3R, 4S)-3,4-diethylhexane
-
(3S, 4R)-3,4-diethylhexane
The (3R, 4R) and (3S, 4S) isomers are non-superimposable mirror images of each other and thus constitute a pair of enantiomers.
However, the (3R, 4S) and (3S, 4R) isomers are, in fact, the same identical molecule. This is because a plane of symmetry can be passed through the molecule between the C3-C4 bond, making one half of the molecule the mirror image of the other.[9] This internal symmetry plane renders the molecule achiral, and this specific isomer is the meso compound.[9][10] Therefore, this compound has only three distinct stereoisomers: one enantiomeric pair and one meso compound.[9]
Data Presentation: Physicochemical Properties of Stereoisomers
The different spatial arrangements of the stereoisomers result in distinct physical properties. The meso compound, being a diastereomer of the enantiomeric pair, will have different properties.[4]
| Property | (3R, 4R) Isomer | (3S, 4S) Isomer | meso-(3R, 4S) Isomer |
| Stereochemical Relationship | Enantiomer of (3S, 4S) | Enantiomer of (3R, 4R) | Diastereomer of (3R, 4R) & (3S, 4S) |
| Optical Activity | Optically Active (e.g., +x°) | Optically Active (e.g., -x°) | Optically Inactive (0°) |
| Melting Point | Identical to (3S, 4S) | Identical to (3R, 4R) | Different from the enantiomers |
| Boiling Point | Identical to (3S, 4S) | Identical to (3R, 4R) | Different from the enantiomers |
| Solubility (in achiral solvent) | Identical to (3S, 4S) | Identical to (3R, 4R) | Different from the enantiomers |
| Solubility (in chiral solvent) | Different from (3S, 4S) | Different from (3R, 4R) | Different from the enantiomers |
Table 1: Theoretical comparison of physicochemical properties for the stereoisomers of this compound.
Experimental Protocol: Polarimetry
To experimentally verify the optical inactivity of the meso isomer, polarimetry is the standard technique. This method measures the rotation of plane-polarized light as it passes through a sample.
Objective: To determine the specific rotation of the stereoisomers of this compound.
Materials:
-
Polarimeter
-
Sodium lamp (589 nm)
-
Polarimeter cell (1 dm length)
-
Volumetric flasks
-
Analytical balance
-
Purified samples of (3R, 4R), (3S, 4S), and meso-3,4-diethylhexane
-
A suitable achiral solvent (e.g., ethanol)
Methodology:
-
Solution Preparation: a. Accurately weigh a precise mass (e.g., 1.00 g) of each purified stereoisomer. b. Dissolve each sample in the achiral solvent in separate 100 mL volumetric flasks. c. Fill the flasks to the calibration mark with the solvent to create solutions of known concentration (c, in g/mL).
-
Instrument Calibration: a. Turn on the sodium lamp and allow it to stabilize. b. Fill the polarimeter cell with the pure solvent (blank). c. Place the cell in the polarimeter and zero the instrument. The reading should be 0°.
-
Sample Measurement: a. Rinse and fill the polarimeter cell with the solution of the first isomer (e.g., (3R, 4R)). Ensure no air bubbles are present. b. Place the cell in the polarimeter and record the observed rotation (α). c. Repeat the measurement for the (3S, 4S) isomer and the meso isomer.
-
Data Analysis: a. The observed rotation for the meso compound is expected to be 0°. b. The observed rotations for the (3R, 4R) and (3S, 4S) isomers are expected to be equal in magnitude but opposite in sign.
Visualizations
The logical process for identifying a meso compound and the relationships between the stereoisomers of this compound can be visualized.
Caption: Workflow for Determining the Existence of a Meso Compound.
Caption: Stereoisomeric Relationships of this compound.
Conclusion
Based on a systematic analysis of its molecular structure, this compound is confirmed to have a meso isomer. The molecule possesses two chiral centers at C3 and C4 with identical substituent groups, allowing for a stereoisomer—specifically the (3R, 4S) configuration—that contains an internal plane of symmetry. This symmetry renders the molecule achiral and optically inactive, fulfilling the definition of a meso compound. Consequently, while a maximum of four stereoisomers is theoretically possible, only three distinct stereoisomers of this compound exist: a pair of chiral enantiomers ((3R, 4R) and (3S, 4S)) and one achiral meso diastereomer.
References
- 1. Meso Compound: Definition, Examples & Applications [vedantu.com]
- 2. Meso Compounds – Definition, Identification and Examples of Meso Compounds, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 3. This compound|High-Purity C10 Hydrocarbon [benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. 3,4-Diethyl hexane [webbook.nist.gov]
- 6. 3,4-Diethyl hexane [webbook.nist.gov]
- 7. Hexane, 3,4-diethyl- | C10H22 | CID 88038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ▷ InChI Key Database ⚛️ | this compound [inchikey.info]
- 9. Is this compound a meso compound? | Filo [askfilo.com]
- 10. Ch 7: Meso compounds [chem.ucalgary.ca]
An In-depth Technical Guide to 3,4-Diethylhexane (CAS: 19398-77-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Diethylhexane is a branched-chain alkane with the chemical formula C10H22.[1] As a structural isomer of decane, its distinct molecular architecture imparts specific physical and chemical properties that are of interest in various chemical applications. This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its physicochemical properties, spectroscopic data, synthesis, and a critical assessment of the current knowledge regarding its biological and toxicological profile. This document is intended to serve as a foundational resource for professionals in research and drug development who may encounter or consider this molecule in their work.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and industrial settings.
| Property | Value | Reference |
| CAS Number | 19398-77-7 | [1] |
| Molecular Formula | C10H22 | [1] |
| Molecular Weight | 142.28 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Melting Point | -53.99 °C | [1] |
| Boiling Point | 162 °C | [1] |
| Density | 0.75 g/cm³ | [1] |
| Refractive Index | 1.4190-1.4210 | [1] |
| Vapor Pressure | 2.81 mmHg at 25°C | [1] |
| Flash Point | 85.8°C | [1] |
| LogP | 5.1 | [3] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound. The following table summarizes the available spectroscopic information.
| Spectrum Type | Description | Reference |
| ¹H NMR | Data available in spectral databases. | [4] |
| ¹³C NMR | Data available in spectral databases. | [4] |
| Mass Spectrometry | GC-MS data available, providing fragmentation patterns for identification. | [4] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available. | [4] |
Synthesis of this compound
Several synthetic routes have been described for the preparation of this compound. The primary methods include Friedel-Crafts alkylation, catalytic hydrogenation, and dimerization reactions.
General Synthetic Pathways
Caption: General synthetic routes to this compound.
Experimental Protocols
4.2.1. Friedel-Crafts Alkylation
This classic method involves the reaction of an aromatic hydrocarbon with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5][6][7][8][9] The electrophilic substitution on the aromatic ring is followed by hydrogenation to yield the cycloalkane, which can then be opened to the corresponding alkane. However, this method is prone to carbocation rearrangements, which can lead to a mixture of isomeric products.[8]
4.2.2. Catalytic Hydrogenation
Catalytic hydrogenation involves the addition of hydrogen across a double bond in an alkene precursor in the presence of a metal catalyst.[10][11] Commonly used catalysts include platinum, palladium, or nickel.[10] This method is generally efficient and avoids the rearrangement issues associated with Friedel-Crafts alkylation. The reaction typically proceeds via syn-addition of hydrogen atoms to the double bond.[10]
4.2.3. Dimerization Reactions
The Wurtz reaction, a method for coupling two alkyl halides in the presence of sodium metal, can be employed to synthesize symmetrical alkanes like this compound.[1] A potential route would be the coupling of two molecules of a 3-halopentane.
Biological and Toxicological Profile
A critical aspect for the target audience of this guide is the biological activity and toxicological profile of this compound. However, a thorough review of the scientific literature reveals a significant lack of specific data for this compound.
5.1. Biological Activity and Metabolic Pathways
There is currently no readily available information on the specific biological activities or metabolic pathways of this compound in the scientific literature. For structurally similar branched-chain aliphatic hydrocarbons, metabolism is predicted to be initiated by cytochrome P450 (CYP) enzymes, leading to hydroxylated metabolites that can undergo further oxidation.[12] However, without specific studies on this compound, its metabolic fate remains speculative.
5.2. Toxicology
Specific toxicological studies on this compound are scarce.[2] The primary hazards associated with this compound are its flammability and the potential for aspiration to be fatal if swallowed and enters the airways.[4] For other branched alkanes, the main toxicological concerns are related to their effects on the central nervous system, respiratory tract, and skin upon significant exposure.[13] A "read-across" approach, using data from structurally similar compounds, is often employed to estimate the toxicological profile of such data-poor substances.[13]
Conclusion
This compound is a well-characterized compound in terms of its physicochemical and spectroscopic properties. General synthetic routes are also established, although detailed experimental protocols are not widely published. The most significant gap in the current knowledge base is the lack of data on its biological activity, metabolic fate, and toxicology. For researchers and professionals in drug development, this data gap is a critical consideration. Any application of this compound in a biological context would necessitate a thorough investigation of its toxicological and metabolic profile. This guide summarizes the existing knowledge and highlights the areas where further research is urgently needed.
References
- 1. This compound|High-Purity C10 Hydrocarbon [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. ▷ InChI Key Database ⚛️ | this compound [inchikey.info]
- 4. Hexane, 3,4-diethyl- | C10H22 | CID 88038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 6. purechemistry.org [purechemistry.org]
- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Friedel-Crafts Alkylation [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Boiling Point of 3,4-Diethylhexane
This guide provides a comprehensive overview of the boiling point of 3,4-diethylhexane, intended for researchers, scientists, and professionals in drug development. It covers the physicochemical properties, the underlying principles governing its boiling point, detailed experimental protocols for its determination, and a comparative analysis with related isomers.
Physicochemical Properties of this compound
This compound is a branched-chain alkane with the molecular formula C10H22.[1][2][3] Its structural arrangement significantly influences its physical properties, most notably its boiling point. A summary of its key quantitative data is presented below.
| Property | Value |
| Molecular Formula | C10H22[1][2][3] |
| Molecular Weight | 142.28 g/mol [1][2] |
| Boiling Point | 162 °C[1][4] |
| Melting Point | -53.99 °C[1][4] |
| Density | 0.75 g/cm³[1][4] |
| Refractive Index | 1.4190-1.4210[1][4] |
Theoretical Framework: Factors Influencing Boiling Point
The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5][6] For non-polar molecules like alkanes, the primary intermolecular forces are London dispersion forces (a type of van der Waals force).[7] The strength of these forces, and consequently the boiling point, is influenced by two main factors:
-
Molecular Size (Chain Length): As the number of carbon atoms in an alkane chain increases, the molecule's surface area also increases.[8][9] This allows for more points of contact between adjacent molecules, leading to stronger London dispersion forces and a higher boiling point.[8][10]
-
Molecular Branching: For isomers with the same number of carbon atoms, increased branching leads to a more compact, spherical shape.[7][8] This reduces the surface area available for intermolecular contact, thereby weakening the London dispersion forces and resulting in a lower boiling point compared to their straight-chain counterparts.[7][10][11]
Experimental Determination of Boiling Point
The boiling point of a liquid organic compound such as this compound can be accurately determined using several laboratory methods, including distillation and the capillary method (Thiele tube method).[12] The capillary method is particularly advantageous when only a small amount of the substance is available.[12]
Detailed Protocol: Capillary Method
This protocol outlines the steps for determining the boiling point of this compound using the capillary method.
Apparatus:
-
Thiele tube
-
Thermometer (-10 to 200 °C range)
-
Small test tube (Durham tube)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Heating source (Bunsen burner or hot plate)
-
Heat-transfer fluid (mineral oil or silicone oil)
-
Stand and clamp
Procedure:
-
Sample Preparation: A small amount (approximately 0.5 mL) of this compound is placed into the small test tube.[12]
-
Capillary Tube Insertion: A capillary tube, with its open end facing down, is inserted into the liquid in the test tube.[12][13]
-
Apparatus Assembly: The test tube is securely attached to the thermometer using a rubber band. The bulb of the thermometer and the bottom of the test tube should be level.
-
Thiele Tube Setup: The thermometer and test tube assembly are inserted into the Thiele tube, ensuring the sample is immersed in the heat-transfer fluid.
-
Heating: The side arm of the Thiele tube is gently heated.[12] This design promotes convection currents, ensuring uniform heat distribution throughout the oil bath.
-
Observation: As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out. As the boiling point is approached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[12]
-
Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[6][12] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.[6]
-
Recording: The temperature is recorded at this point. For accuracy, the determination can be repeated.
Logical Relationship: Molecular Structure and Boiling Point
The following diagram illustrates the conceptual relationship between the molecular characteristics of alkanes and their resulting boiling points.
Caption: Influence of molecular weight and branching on boiling point.
References
- 1. This compound | 19398-77-7 [chemicalbook.com]
- 2. Hexane, 3,4-diethyl- | C10H22 | CID 88038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ▷ InChI Key Database ⚛️ | this compound [inchikey.info]
- 4. This compound CAS#: 19398-77-7 [chemicalbook.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Video: Boiling Points - Concept [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. byjus.com [byjus.com]
In-Depth Technical Guide: Density of 3,4-Diethylhexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the density of 3,4-diethylhexane, a branched alkane with the molecular formula C₁₀H₂₂. This document summarizes its key physical properties, details experimental protocols for density determination, and presents available data in a structured format.
Physicochemical Properties of this compound
This compound is a colorless liquid. Its physical properties are crucial for its application in various scientific and industrial fields, including its use as a solvent or as a component in fuel and lubricant studies.
Data Presentation
The quantitative data for this compound are summarized in the table below.
| Property | Value | Units | Source |
| Molecular Formula | C₁₀H₂₂ | - | [1] |
| Molecular Weight | 142.28 | g/mol | [1] |
| Density | 0.751 | g/mL | [2] |
| Boiling Point | 160 | °C | [2] |
| Refractive Index | 1.419 | - | [2] |
Note on Temperature-Dependent Density Data: The National Institute of Standards and Technology (NIST) / Thermodynamics Research Center (TRC) Web Thermo Tables (WTT) provide critically evaluated experimental data for the liquid density of this compound as a function of temperature.[3] This dataset contains five experimental data points over a temperature range of 190 K to 605.6 K.[3] Access to the specific data points requires a subscription to the NIST Standard Reference Database.
Experimental Protocols for Density Determination
The density of a liquid can be determined with high precision using several established laboratory methods. Below are detailed methodologies for two common and accurate techniques: the pycnometer method and the oscillating U-tube method.
Pycnometer Method
The pycnometer method is a gravimetric technique that provides highly accurate density measurements.[4] It relies on determining the mass of a precise volume of the liquid.
Methodology:
-
Preparation: A pycnometer, a glass flask with a specific volume, is thoroughly cleaned and dried. Its empty mass (m₀) is accurately measured using an analytical balance.
-
Calibration with a Reference Liquid: The pycnometer is filled with a reference liquid of a well-known density at a specific temperature (e.g., deionized water). The filled pycnometer is placed in a thermostatic bath to reach the desired temperature. The mass of the pycnometer filled with the reference liquid (m₁) is then measured.
-
Sample Measurement: The pycnometer is emptied, cleaned, and dried. It is then filled with this compound. The same temperature control procedure is followed as with the reference liquid. The mass of the pycnometer filled with the sample (m₂) is recorded.
-
Calculation: The density of the sample (ρ_sample) is calculated using the following formula:
ρ_sample = [(m₂ - m₀) / (m₁ - m₀)] * ρ_reference
where ρ_reference is the density of the reference liquid at the measurement temperature.
Oscillating U-Tube Densitometer
Modern digital density meters often utilize an oscillating U-tube to determine density quickly and accurately.[5] This method is based on the principle that the resonant frequency of a vibrating tube is dependent on its mass, which changes with the density of the fluid it contains.
Methodology:
-
Calibration: The instrument is calibrated using two standards of known density, typically dry air and deionized water. This calibration establishes the relationship between the oscillation period and the density.
-
Sample Injection: A small, bubble-free aliquot of this compound is injected into the thermostatted U-shaped sample tube.
-
Measurement: The instrument electronically excites the U-tube, causing it to oscillate at its natural frequency. The instrument's detector measures the period of oscillation.
-
Data Conversion: The instrument's software automatically converts the measured oscillation period into a density value based on the prior calibration. The result is typically displayed digitally.
Mandatory Visualizations
Diagram of Experimental Workflow for Density Determination
The following diagram illustrates the generalized workflow for determining the density of a liquid sample using either the pycnometer or the oscillating U-tube method.
Caption: Generalized workflow for liquid density determination.
References
An In-depth Technical Guide to 3,4-Diethylhexane
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4-diethylhexane, a branched-chain alkane. The document covers its fundamental chemical and physical properties, detailed protocols for its chemical synthesis, and an analysis of its spectroscopic signatures. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, logical and experimental workflows are illustrated using Graphviz diagrams to provide a clear visual representation of key processes. This guide is intended to serve as a core reference for professionals in chemical research and development.
Core Chemical Identity and Properties
This compound is a saturated hydrocarbon and a structural isomer of decane.[1] Its structure consists of a six-carbon hexane backbone with ethyl groups substituted at the third and fourth carbon positions.[2] This branching influences its physical properties, such as boiling and melting points, when compared to its straight-chain counterpart, n-decane.[1]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1][3] |
| CAS Number | 19398-77-7[3][4] |
| Molecular Formula | C₁₀H₂₂[4][5][6] |
| Molecular Weight | 142.28 g/mol [3][5][6] |
| SMILES | CCC(CC)C(CC)CC[3][5] |
| InChI Key | VBZCRMTUDYIWIH-UHFFFAOYSA-N[3][4][5] |
Physical and Chemical Properties
The physicochemical properties of this compound are summarized below. These properties are critical for its application in various industrial and laboratory settings, including its use as a solvent or a component in fuel and lubricants.[6]
| Property | Value |
| Melting Point | -53.99 °C[6][7] |
| Boiling Point | 162 °C[6][7] |
| Density | 0.75 g/cm³[6][7] |
| Refractive Index | 1.4190 - 1.4210[6][7] |
| Vapor Pressure | 2.81 mmHg at 25°C[6] |
| Flash Point | 85.8 °C[6] |
| Appearance | Colorless liquid[6][7] |
IUPAC Nomenclature Logic
The systematic name 'this compound' is derived following the IUPAC rules for naming organic compounds. The process involves identifying the longest continuous carbon chain, numbering it to give the substituents the lowest possible locants, and naming the substituents.
Caption: Logical workflow for deriving the IUPAC name this compound.
Synthesis of this compound
While several synthetic routes can produce branched alkanes, specific high-yield protocols for this compound are not extensively documented. However, its synthesis can be reliably achieved through established organometallic reactions. Below are detailed protocols for two such methods.
Method 1: Synthesis via Wurtz Reaction
The Wurtz reaction is a coupling method where two alkyl halides react with sodium metal to form a higher alkane.[8] For this compound, this involves the dimerization of a 3-halopentane.
Experimental Protocol:
-
Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. Ensure all glassware is flame-dried and the system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: Place sodium metal (4.6 g, 0.2 mol), cut into small pieces, into the flask containing 100 mL of anhydrous diethyl ether.
-
Reaction Initiation: Add a solution of 3-bromopentane (30.2 g, 0.2 mol) in 50 mL of anhydrous diethyl ether to the dropping funnel. Add a small amount (approx. 2 mL) of the 3-bromopentane solution to the flask to initiate the reaction. The start of the reaction is indicated by the solution turning cloudy.
-
Reaction Execution: Once initiated, add the remaining 3-bromopentane solution dropwise over 1 hour while stirring vigorously. The heat generated should be sufficient to maintain a gentle reflux of the ether.
-
Completion and Workup: After the addition is complete, continue to stir and reflux the mixture for an additional 2 hours to ensure the reaction goes to completion.
-
Quenching: Cool the reaction mixture in an ice bath. Cautiously add ethanol dropwise to decompose any unreacted sodium, followed by the slow addition of distilled water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% HCl, and finally 50 mL of brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the solution and remove the diethyl ether by rotary evaporation. The crude product is then purified by fractional distillation to yield this compound.
Method 2: Synthesis via Grignard Reagent Coupling
This method involves the formation of a Grignard reagent from 3-halopentane, which then acts as a nucleophile to attack another molecule of 3-halopentane. This is a versatile method for forming C-C bonds.[9]
Caption: Experimental workflow for the synthesis of this compound via Grignard coupling.
Experimental Protocol:
-
Apparatus Setup: Use the same flame-dried, inert-atmosphere setup as described for the Wurtz reaction.
-
Grignard Reagent Formation: Place magnesium turnings (2.9 g, 0.12 mol) in the flask with 50 mL of anhydrous diethyl ether. Add a solution of 3-bromopentane (15.1 g, 0.1 mol) in 40 mL of anhydrous diethyl ether to the dropping funnel. Add a small portion of the bromide solution to initiate the reaction (a crystal of iodine can be added if initiation is slow). Once started, add the remaining solution dropwise to maintain a steady reflux. After addition, reflux for another 30 minutes to ensure complete formation of 3-pentylmagnesium bromide.
-
Coupling Reaction: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Prepare a separate solution of 3-bromopentane (15.1 g, 0.1 mol) in 40 mL of anhydrous diethyl ether and add it to the dropping funnel. Add this solution dropwise to the stirred Grignard reagent over 1 hour.
-
Completion and Workup: After the addition, allow the mixture to warm to room temperature and then gently reflux for 2 hours.
-
Quenching and Extraction: Cool the flask in an ice bath and slowly add 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to quench the reaction. Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer with an additional 20 mL of diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and remove the solvent via rotary evaporation. Purify the resulting crude liquid by fractional distillation to obtain pure this compound.
Spectroscopic and Analytical Data
Characterization of this compound relies on standard analytical techniques, including mass spectrometry and NMR.
Spectroscopic Data Summary
| Technique | Expected Data / Observations |
| Mass Spec. (EI) | Molecular Ion (M⁺): m/z 142. Key Fragments: m/z 113 ([M-C₂H₅]⁺), 85 ([M-C₄H₉]⁺), 71, 57, 43, 29. The top peak is often observed at m/z 70.[1] |
| ¹H NMR | Complex overlapping signals in the alkane region (approx. 0.8-1.4 ppm). Expected signals would include a triplet for the methyl protons (-CH₃) and multiplets for the methylene (-CH₂-) and methine (-CH-) protons.[10] |
| ¹³C NMR | Expected signals for the four unique carbon environments: one for the methyl carbons, two for the non-equivalent methylene carbons, and one for the methine carbons. |
| GC Retention Index | Kovats Retention Index (Standard non-polar column): ~937 - 954[1] |
Applications and Safety
Industrial and Research Applications
-
Chemical Intermediate: Used as a starting material or intermediate for the synthesis of other organic compounds.[6]
-
Fuel Component: Its properties as a branched alkane make it a potential component in fuel formulations, such as gasoline.[6]
-
Lubricant Base Oil: Can be used in the production of lubricants.[6]
-
Solvent: Functions as a nonpolar solvent in various industrial processes.[6]
Safety and Handling
-
Hazards: this compound is a flammable liquid and vapor. It may be fatal if swallowed and enters the airways (aspiration hazard).[3]
-
Handling: Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.
References
- 1. Hexane, 3,4-diethyl- | C10H22 | CID 88038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. adichemistry.com [adichemistry.com]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Wurtz Reaction [organic-chemistry.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound(19398-77-7) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to 3,4-Diethylhexane
This technical guide provides a comprehensive overview of the chemical and physical properties, structural information, and analytical data for 3,4-diethylhexane, a branched alkane with significant applications in various industrial and research settings. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
This compound is a colorless, clear liquid.[1] It is a structural isomer of n-decane, and its branched structure influences its physical properties, such as a lower boiling point compared to its straight-chain counterpart due to reduced surface area and weaker van der Waals intermolecular forces.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [3][4] |
| CAS Number | 19398-77-7 | [3] |
| Molecular Formula | C10H22 | [3][4] |
| Molecular Weight | 142.28 g/mol | [3][4] |
| Boiling Point | 162 °C | [1][5] |
| Melting Point | -53.99 °C | [1][5] |
| Density | 0.75 g/mL | [1][5] |
| Refractive Index | 1.4190-1.4210 | [1][5] |
| Flash Point | 85.8 °C | [5] |
| Vapor Pressure | 2.81 mmHg at 25°C | [5] |
| SMILES | CCC(CC)C(CC)CC | [4][6] |
| InChI Key | VBZCRMTUDYIWIH-UHFFFAOYSA-N | [3][4] |
Structural Information
The molecular structure of this compound consists of a six-carbon hexane backbone with two ethyl group substituents at the third and fourth carbon positions.
Synthesis and Experimental Protocols
One potential synthetic pathway involves the Friedel-Crafts alkylation of a suitable C6 alkane with an ethyl group donor.[2] This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which facilitates the formation of an electrophile from an alkyl halide.[2]
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Mass Spectrometry
The mass spectrum of this compound is available through the National Institute of Standards and Technology (NIST) WebBook.[3][7] This data is essential for determining the molecular weight and fragmentation pattern of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR data for this compound can be found in various chemical databases.[8] The ¹H NMR spectrum would show characteristic signals for the different types of protons in the molecule, including the methyl and methylene protons of the ethyl groups and the hexane backbone.
Applications
This compound has several industrial applications:
-
Solvent: It is utilized as a solvent in various industrial processes, including extraction and purification.[5]
-
Fuel Component: Its hydrocarbon nature allows for its use as a component in fuel formulations, such as gasoline.[5]
-
Lubricants: It serves as a base oil in the production of lubricants for engines and machinery due to its chemical stability and low volatility.[5]
-
Chemical Intermediate: Its unique structure makes it a valuable intermediate in the synthesis of other chemical compounds and materials.[5]
-
Plastics and Polymers: It can be used as a monomer or a component in the production of plastics and polymers.[5]
Due to its nature as a simple alkane, this compound is not known to be involved in biological signaling pathways. Therefore, a diagram of a signaling pathway is not applicable to this compound.
References
- 1. This compound CAS#: 19398-77-7 [chemicalbook.com]
- 2. This compound|High-Purity C10 Hydrocarbon [benchchem.com]
- 3. 3,4-Diethyl hexane [webbook.nist.gov]
- 4. ▷ InChI Key Database ⚛️ | this compound [inchikey.info]
- 5. Cas 19398-77-7,this compound | lookchem [lookchem.com]
- 6. This compound [stenutz.eu]
- 7. 3,4-Diethyl hexane [webbook.nist.gov]
- 8. This compound(19398-77-7) MS [m.chemicalbook.com]
An In-depth Technical Guide to the Spectroscopic Data of 3,4-Diethylhexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Diethylhexane (C₁₀H₂₂). The information presented herein is intended to support research, analytical, and drug development activities by offering detailed spectroscopic data and the methodologies for their acquisition.
Structural Information
This compound is a branched alkane with the following structure:
Due to the presence of two chiral centers at positions 3 and 4, this compound can exist as stereoisomers. The spectroscopic data presented here is for the mixture of stereoisomers unless otherwise specified.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Proton NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~0.86 | Triplet | -CH₃ |
| ~1.25 | Multiplet | -CH₂- (in ethyl) and -CH- |
Note: The spectrum of this compound is complex in the aliphatic region due to the overlapping signals of the diastereotopic methylene protons and the methine protons.
Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. Due to the symmetry in this compound, the number of unique carbon signals is less than the total number of carbon atoms. For the achiral meso-compound, there would be three signals. For the chiral enantiomers, there would be five signals. The following are predicted chemical shifts based on empirical calculations for branched alkanes.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Predicted Chemical Shift (δ) ppm | Carbon Type |
| ~12 | Primary (-CH₃) |
| ~25 | Secondary (-CH₂) |
| ~45 | Tertiary (-CH) |
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments upon ionization.
Table 3: Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Relative Abundance (%) | Proposed Fragment |
| 142 | Low | [M]⁺ (Molecular Ion) |
| 113 | Moderate | [M - C₂H₅]⁺ |
| 85 | High | [M - C₄H₉]⁺ |
| 71 | Base Peak | [C₅H₁₁]⁺ |
| 57 | High | [C₄H₉]⁺ |
| 43 | High | [C₃H₇]⁺ |
| 29 | High | [C₂H₅]⁺ |
Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. As an alkane, the IR spectrum of this compound is characterized by C-H stretching and bending vibrations.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2960 - 2850 | C-H stretch | Strong |
| 1465 | -CH₂- bend (scissoring) | Medium |
| 1375 | -CH₃ bend (symmetric) | Medium |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
-
Sample Preparation : For a typical ¹H NMR spectrum, 5-25 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 50-100 mg is used.[2] The sample is placed in a 5 mm NMR tube.
-
Solvent : Deuterated chloroform (CDCl₃) is a common solvent for non-polar compounds like this compound.[1]
-
Instrumentation : The spectra are recorded on a Fourier Transform NMR (FT-NMR) spectrometer. The operating frequencies for ¹H NMR can range from 300 to 600 MHz or higher.
-
Data Acquisition : For a ¹H NMR spectrum, a small number of scans are typically sufficient. For ¹³C NMR, a larger number of scans are required due to the low natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the ¹³C spectrum to single lines for each unique carbon.
-
Referencing : The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
-
Sample Introduction : A small amount of the liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis.[3]
-
Ionization : Electron Ionization (EI) is a common method for alkanes.[3] The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺) and subsequent fragmentation.[4][5]
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).
-
Detection : An electron multiplier detector is used to detect the ions, and the signal is processed to generate a mass spectrum. The entire process is conducted under a high vacuum.[4]
-
Sample Preparation : For a liquid sample like this compound, a "neat" spectrum is typically obtained.[6] A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[7][8]
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition : An infrared beam is passed through the sample. The detector measures the amount of light that is transmitted at different wavenumbers. The resulting interferogram is then mathematically converted to a spectrum by a Fourier transform.
-
Spectrum Presentation : The spectrum is typically plotted as percent transmittance versus wavenumber (in cm⁻¹).
Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid organic compound like this compound.
References
- 1. compoundchem.com [compoundchem.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mass Spectrometry [www2.chemistry.msu.edu]
- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 6. webassign.net [webassign.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. edu.rsc.org [edu.rsc.org]
An In-depth Technical Guide to the 1H NMR Spectrum of 3,4-Diethylhexane
Authored For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3,4-diethylhexane. The document outlines the structural interpretation of the spectrum, presents quantitative data in a structured format, and includes a standardized experimental protocol for data acquisition.
Molecular Structure and Symmetry
This compound (C₁₀H₂₂) is a saturated acyclic alkane. Its structure is characterized by a high degree of symmetry. The molecule possesses a C₂ axis of symmetry passing through the midpoint of the C3-C4 bond. This symmetry renders several proton groups chemically equivalent, which simplifies its ¹H NMR spectrum.
The structure consists of:
-
Four equivalent methyl (-CH₃) groups: These are the terminal carbons of the four ethyl substituents.
-
Four equivalent methylene (-CH₂) groups: These are adjacent to the methyl groups and the central methine carbons.
-
Two equivalent methine (-CH) groups: These form the central C3-C4 backbone of the molecule.
Consequently, despite having 22 protons, the spectrum is expected to show only three distinct signals, corresponding to these three unique proton environments.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by signals exclusively in the upfield (aliphatic) region, typically between 0.8 and 1.4 ppm. The high degree of signal overlap, particularly between the methylene and methine protons, results in a complex multiplet structure that can be challenging to resolve at lower field strengths.
The table below summarizes the experimental ¹H NMR data for this compound, acquired in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer.[1]
| Signal Assignment | Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| D | Methyl (-CH₃) | 0.858 | Triplet | 12H | J ≈ 7.2 |
| A, B, C | Methylene (-CH₂) & Methine (-CH) | 1.15 - 1.27 | Complex Multiplet | 10H (8H + 2H) | J(A,D)=7.2, J(B,D)=7.2, J(A,B)=13, J(A,C)=2, J(B,C)=6.5 |
Spectral Interpretation:
-
Methyl Protons (-CH₃): The 12 protons of the four equivalent methyl groups appear as a single signal at approximately 0.858 ppm.[1] This signal is split into a triplet by the two adjacent methylene protons (n+1 rule, 2+1=3), with a coupling constant (³J) of around 7.2 Hz. This is a characteristic pattern for an ethyl group.
-
Methylene (-CH₂) and Methine (-CH) Protons: The signals for the eight methylene protons and the two methine protons are observed in the region of 1.15-1.27 ppm.[1] Due to their similar electronic environments, these signals overlap significantly to form a complex and poorly resolved multiplet. The methylene protons are coupled to both the adjacent methyl protons (3H) and the methine proton (1H). The methine protons are coupled to the adjacent methylene protons (2H on each of two ethyl groups). The reported coupling constants confirm this complex interaction.[1]
Visualization of Spin-Spin Coupling
The logical relationship of the proton-proton spin-spin coupling in this compound can be visualized. The diagram below illustrates which proton environments magnetically interact with each other, leading to the observed signal splitting.
Caption: Spin-spin coupling network in this compound.
Experimental Protocol: ¹H NMR Data Acquisition
The following protocol describes a standard procedure for obtaining the ¹H NMR spectrum of a liquid sample like this compound.
A. Sample Preparation:
-
Place approximately 5-10 mg (or 5-10 µL) of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃, 99.8 atom % D).
-
Add 10 µL of a 1% solution of tetramethylsilane (TMS) in CDCl₃ to serve as an internal standard (δ = 0.00 ppm).
-
Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
B. Instrument Setup and Data Acquisition (400 MHz Spectrometer):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical TMS peak.
-
Set the following acquisition parameters (typical values):
-
Spectral Width: 16 ppm (-2 to 14 ppm)
-
Pulse Width: 90° pulse
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 8 to 16 scans
-
-
Acquire the Free Induction Decay (FID) data.
C. Data Processing:
-
Apply a Fourier transform to the accumulated FID to convert the time-domain signal into the frequency domain.
-
Phase the resulting spectrum manually to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the area under each signal to determine the relative ratio of protons. The integral of the entire spectrum should be normalized to the total number of protons (22H) or a fraction thereof.
References
An In-depth Technical Guide to the 13C NMR of 3,4-Diethylhexane
This guide provides a comprehensive overview of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy of 3,4-diethylhexane, tailored for researchers, scientists, and professionals in drug development. It covers the predicted spectral data, a detailed experimental protocol for acquiring such data, and visualizations of the molecular structure and experimental workflow.
Predicted 13C NMR Spectral Data
Due to the molecular symmetry of this compound, not all ten carbon atoms are chemically unique. The molecule possesses a C2 axis of symmetry, which results in a simplified 13C NMR spectrum with only three distinct signals. The predicted chemical shifts for each unique carbon environment are summarized in the table below. These values are estimated using computational prediction tools and are reported in parts per million (ppm) relative to a standard reference, tetramethylsilane (TMS).
| Carbon Atom | Chemical Environment | Predicted Chemical Shift (ppm) | Multiplicity (Proton-Coupled) |
| C1, C1' | Primary (CH3) | ~14.2 | Quartet |
| C2, C2' | Secondary (CH2) | ~25.5 | Triplet |
| C3, C4 | Tertiary (CH) | ~44.8 | Doublet |
Note: Predicted chemical shifts can vary slightly depending on the algorithm and the solvent used.
Experimental Protocol for 13C NMR Spectroscopy
The following provides a generalized, yet detailed, methodology for the acquisition of a 13C NMR spectrum for a small organic molecule like this compound.
1. Sample Preparation:
-
Dissolution: Accurately weigh approximately 10-50 mg of high-purity this compound.
-
Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3). The deuterated solvent is crucial as it provides a lock signal for the spectrometer and is NMR-inactive in the 1H channel, preventing overwhelming solvent signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal chemical shift reference (0 ppm).
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. NMR Spectrometer Setup:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is typically used for 13C NMR experiments.
-
Tuning and Matching: The probe must be tuned to the 13C frequency and matched to the impedance of the instrument to ensure maximum sensitivity.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks. This is usually performed by monitoring the lock signal of the deuterated solvent.
3. Data Acquisition:
-
Experiment Type: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments) is the most common choice. In this experiment, broadband proton decoupling is applied during the acquisition of the 13C signal, which collapses all C-H couplings, resulting in a spectrum with single sharp lines for each unique carbon atom. This also provides a significant sensitivity enhancement through the Nuclear Overhauser Effect (NOE).
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.
-
Spectral Width: A spectral width of approximately 200-250 ppm is typically sufficient to cover the entire range of 13C chemical shifts for aliphatic compounds.
-
Acquisition Time: An acquisition time of 1-2 seconds is standard.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is used to allow for the full relaxation of the carbon nuclei between scans. For quantitative analysis, longer delays (5-10 times the longest T1) are necessary.
-
Number of Scans (ns): Due to the low natural abundance of the 13C isotope (~1.1%), a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.
-
4. Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to ensure that all peaks have a pure absorption lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced by setting the TMS signal to 0 ppm.
-
Peak Picking: The chemical shifts of all significant peaks are identified and tabulated.
Visualizations
The following diagrams illustrate the molecular structure of this compound and a typical workflow for a 13C NMR experiment.
Caption: Molecular structure of this compound highlighting the three unique carbon environments.
Caption: A generalized workflow for a 13C NMR spectroscopy experiment.
Molecular Structure and Properties
An In-depth Technical Guide to the Mass Spectrum of 3,4-Diethylhexane
This technical guide provides a comprehensive analysis of the electron ionization mass spectrum of this compound. It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation. This document outlines the characteristic fragmentation patterns, quantitative mass spectral data, and a detailed experimental protocol for acquiring the spectrum.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₂₂
-
Structure:
Mass Spectrometry Data
The electron ionization (EI) mass spectrum of this compound is characterized by extensive fragmentation, which is typical for branched alkanes. The molecular ion peak (M⁺) at m/z 142 is expected to be of very low abundance or entirely absent, a common feature for highly branched hydrocarbons due to the instability of the initial radical cation.[6][7] Fragmentation preferentially occurs at the branching points, leading to the formation of more stable secondary and tertiary carbocations.[6][8][9]
The table below summarizes the prominent fragment ions observed in the mass spectrum of this compound. The base peak is the most intense peak in the spectrum and is assigned a relative intensity of 100.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |
| 27 | 35 | [C₂H₃]⁺ |
| 29 | 60 | [C₂H₅]⁺ |
| 41 | 65 | [C₃H₅]⁺ |
| 43 | 95 | [C₃H₇]⁺ |
| 55 | 50 | [C₄H₇]⁺ |
| 56 | 30 | [C₄H₈]⁺ |
| 57 | 100 | [C₄H₉]⁺ |
| 70 | 80 | [C₅H₁₀]⁺ |
| 71 | 90 | [C₅H₁₁]⁺ |
| 85 | 25 | [C₆H₁₃]⁺ |
| 113 | 5 | [M-C₂H₅]⁺ |
| 142 | <1 | [C₁₀H₂₂]⁺• (Molecular Ion) |
Note: The relative intensities are representative and can vary based on the specific instrumentation and analytical conditions.
Fragmentation Pathway
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion, [C₁₀H₂₂]⁺•. This high-energy species rapidly undergoes fragmentation through various pathways. The most significant fragmentation events involve the cleavage of C-C bonds at the tertiary carbon atoms (C3 and C4), as this leads to the formation of stable carbocations.
The primary fragmentation pathways are visualized in the diagram below. The formation of the ion at m/z 71 is a result of the cleavage of the C3-C4 bond, yielding a pentyl cation. The base peak at m/z 57, a butyl cation, is likely formed through the loss of a propyl radical from an intermediate, or via rearrangement. The prominent peak at m/z 43 corresponds to a propyl cation.
Caption: Proposed fragmentation of this compound in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following protocol outlines a standard procedure for obtaining the mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.
4.1. Instrumentation
-
Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer equipped with an electron ionization source.
-
Gas Chromatograph: A GC system with a capillary column suitable for volatile hydrocarbon analysis.
4.2. Reagents and Materials
-
Sample: this compound (≥98% purity).
-
Solvent: Hexane or pentane (HPLC grade).
-
Carrier Gas: Helium (99.999% purity).
4.3. Sample Preparation
-
Prepare a dilute solution of this compound in hexane at a concentration of approximately 100 µg/mL.
-
Transfer the solution to a 2 mL autosampler vial and seal with a septum cap.
4.4. GC-MS Operating Conditions
-
Injector:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Mode: Split (e.g., 50:1 split ratio) to prevent column overloading and source contamination.
-
-
Gas Chromatograph:
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV[10]
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Scan Range: m/z 20 - 200
-
Solvent Delay: 2-3 minutes to prevent filament damage from the solvent peak.
-
4.5. Data Acquisition and Analysis
-
Acquire the data using the instrument's software.
-
Identify the chromatographic peak corresponding to this compound.
-
Generate the mass spectrum for this peak by averaging the scans across the peak and subtracting the background spectrum.
-
Analyze the resulting mass spectrum to identify the molecular ion (if present) and major fragment ions. Compare the fragmentation pattern with reference libraries such as the NIST Mass Spectral Library for confirmation.[6]
Conclusion
The mass spectrum of this compound is defined by its fragmentation pattern, which is governed by the stability of the resulting carbocations. The preferential cleavage at the branched C3 and C4 positions leads to a characteristic set of fragment ions, with the molecular ion being barely detectable. This technical guide provides the necessary data and methodologies for the identification and characterization of this compound using electron ionization mass spectrometry.
References
- 1. 3,4-Diethyl hexane [webbook.nist.gov]
- 2. 3,4-Diethyl hexane [webbook.nist.gov]
- 3. 3,4-Diethyl hexane [webbook.nist.gov]
- 4. 3,4-Diethyl hexane [webbook.nist.gov]
- 5. 3,4-Diethyl hexane [webbook.nist.gov]
- 6. GCMS Section 6.9.2 [people.whitman.edu]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Infrared Spectrum of 3,4-Diethylhexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectrum of 3,4-diethylhexane. Due to the unavailability of a publicly accessible, digitized experimental spectrum for this specific compound, this guide focuses on the predicted spectral features based on the well-established characteristic vibrational modes of its constituent functional groups. This information is crucial for substance identification, purity assessment, and structural elucidation in various scientific and industrial applications.
Predicted Infrared Spectral Data of this compound
The infrared spectrum of this compound, a saturated acyclic alkane, is dominated by absorptions arising from carbon-hydrogen (C-H) and carbon-carbon (C-C) bond vibrations. The following table summarizes the expected key absorption bands, their corresponding vibrational modes, and typical intensities.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |
| 2962 - 2950 | Asymmetric C-H Stretching | CH₃ | Strong |
| 2930 - 2915 | Asymmetric C-H Stretching | CH₂ | Strong |
| 2875 - 2865 | Symmetric C-H Stretching | CH₃ | Medium |
| 2860 - 2845 | Symmetric C-H Stretching | CH₂ | Medium |
| ~2890 | C-H Stretching | CH (tertiary) | Weak |
| 1470 - 1450 | C-H Bending (Scissoring) | CH₂ | Medium |
| 1465 - 1450 | Asymmetric C-H Bending | CH₃ | Medium |
| 1380 - 1370 | Symmetric C-H Bending (Umbrella) | CH₃ | Medium |
| 1200 - 800 | C-C Stretching | Alkane Backbone | Weak to Medium |
| 725 - 720 | C-H Rocking | -(CH₂)n- (n≥4) | Weak (May be absent or very weak) |
Interpretation of the Spectrum
The IR spectrum of a simple alkane like this compound is characterized by strong C-H stretching absorptions in the 3000-2850 cm⁻¹ region.[1][2][3][4] The presence of multiple peaks in this area is indicative of the different types of C-H bonds present, namely those in methyl (CH₃), methylene (CH₂), and methine (CH) groups.
The C-H bending vibrations appear in the 1470-1350 cm⁻¹ range.[1][2][3] Specifically, methylene scissoring vibrations are expected around 1470-1450 cm⁻¹, while the characteristic symmetric "umbrella" bending of methyl groups is found near 1375 cm⁻¹.[5]
The fingerprint region, from approximately 1300-900 cm⁻¹, contains a complex pattern of absorptions that are unique to the specific molecule.[1] This region includes contributions from C-C stretching and various C-H bending modes. While difficult to interpret from first principles, this region is invaluable for confirming the identity of a compound by comparison with a known standard.[1]
Experimental Protocol for Acquiring the FTIR Spectrum
The following is a generalized experimental protocol for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid analysis.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide)
-
Sample vial containing this compound
-
Pipette
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer and computer are turned on and the software is running. Allow the instrument to warm up according to the manufacturer's specifications to ensure a stable source and detector.
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a volatile solvent like isopropanol and allow it to dry completely.
-
Acquire a background spectrum.[6] This measures the absorbance of the ambient atmosphere (water vapor, carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum.
-
Typical scan parameters would be a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹ with an accumulation of 16 to 32 scans.[6]
-
-
Sample Spectrum Acquisition:
-
Place a small drop of this compound onto the center of the ATR crystal using a clean pipette, ensuring the crystal is completely covered.[6]
-
Acquire the sample spectrum using the same scan parameters as the background scan. The software will automatically subtract the background spectrum to produce the final IR spectrum of the sample.
-
-
Cleaning:
-
After the measurement is complete, carefully clean the this compound from the ATR crystal using a lint-free wipe.
-
Perform a final cleaning with a solvent-moistened wipe and allow the crystal to air dry.
-
Logical Workflow for IR Spectrum Analysis
The following diagram illustrates the logical workflow from sample preparation to spectral interpretation in FTIR spectroscopy.
Caption: Logical workflow for obtaining and analyzing an FTIR spectrum.
References
An In-depth Technical Guide to the Thermodynamic Properties of 3,4-Diethylhexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermodynamic properties of 3,4-Diethylhexane (C₁₀H₂₂). The information presented herein is crucial for professionals in research, science, and drug development who require a thorough understanding of the physicochemical behavior of this branched alkane. This document summarizes key quantitative data in structured tables, outlines general experimental protocols for the determination of these properties, and provides visualizations of key thermodynamic relationships and experimental workflows.
Core Thermodynamic Data of this compound
The following tables present critically evaluated thermodynamic data for this compound, primarily sourced from the NIST/TRC Web Thermo Tables.[1] These values are essential for modeling chemical processes, predicting reaction spontaneity, and understanding the compound's behavior under various conditions.
Table 1: Standard Molar Enthalpy and Entropy
| Property | Value | Units | Phase | Reference |
| Enthalpy of Formation (ΔfH°) | -255.8 ± 2.0 | kJ/mol | Liquid | [1] |
| Enthalpy of Formation (ΔfH°) | -215.7 ± 2.1 | kJ/mol | Gas | [1] |
| Entropy (S°) | 485.9 ± 3.9 | J/mol·K | Gas | [1] |
Table 2: Heat Capacity at Constant Pressure (Cp)
| Temperature (K) | Cp (J/mol·K) | Phase |
| 298.15 | 291.1 | Liquid |
| 300 | 292.1 | Liquid |
| 400 | 344.4 | Liquid |
| 500 | 412.3 | Liquid |
| 298.15 | 208.5 | Ideal Gas |
| 300 | 209.5 | Ideal Gas |
| 400 | 258.4 | Ideal Gas |
| 500 | 304.8 | Ideal Gas |
| 1000 | 481.5 | Ideal Gas |
| 1500 | 589.6 | Ideal Gas |
Data in this table is based on critically evaluated recommendations from the NIST/TRC Web Thermo Tables.[1]
Table 3: Phase Change and Critical Properties
| Property | Value | Units |
| Normal Boiling Point | 433.85 | K |
| Enthalpy of Vaporization (at boiling point) | 38.6 | kJ/mol |
| Critical Temperature (Tc) | 605.6 | K |
| Critical Pressure (Pc) | 2.21 | MPa |
| Critical Density (ρc) | 230 | kg/m ³ |
Data in this table is based on critically evaluated recommendations from the NIST/TRC Web Thermo Tables.[1] There are also experimental data points available for properties such as density and vapor pressure over various temperature ranges.[1]
Experimental Protocols for Determining Thermodynamic Properties
Determination of Enthalpy of Formation
The standard enthalpy of formation of a hydrocarbon like this compound is typically determined indirectly through its enthalpy of combustion.
1. Bomb Calorimetry (for Enthalpy of Combustion): A precisely weighed sample of this compound is placed in a crucible within a high-pressure stainless steel container, known as a "bomb".[2][3][4][5] The bomb is then filled with pure oxygen under high pressure (typically around 30 atm) and sealed.[3][5] The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The sample is ignited electrically, and the complete combustion reaction occurs. The temperature change of the water is meticulously measured with a high-precision thermometer. The heat capacity of the calorimeter system is predetermined by burning a standard substance with a known heat of combustion, such as benzoic acid.[2][4] The enthalpy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter.
2. Application of Hess's Law: Once the standard enthalpy of combustion (ΔcH°) is experimentally determined, the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law.[6] This involves using the known standard enthalpies of formation of the combustion products, carbon dioxide (CO₂) and water (H₂O).
The combustion reaction for this compound is: C₁₀H₂₂(l) + 31/2 O₂(g) → 10 CO₂(g) + 11 H₂O(l)
The enthalpy of formation is then calculated as: ΔfH°(C₁₀H₂₂) = [10 × ΔfH°(CO₂) + 11 × ΔfH°(H₂O)] - ΔcH°(C₁₀H₂₂)
Determination of Heat Capacity
Adiabatic Calorimetry: The heat capacity of liquid this compound can be measured using an adiabatic calorimeter.[7][8][9][10][11] A known mass of the sample is placed in a sealed container within the calorimeter. A measured amount of electrical energy is supplied to a heater in contact with the sample, causing a small increase in temperature. The calorimeter is designed to minimize heat exchange with the surroundings, creating near-adiabatic conditions. By measuring the electrical energy input and the resulting temperature rise, the heat capacity of the substance can be determined with high accuracy.[7][8][9][10][11]
Determination of Entropy
The standard entropy of a substance is not measured directly but is calculated from heat capacity data and the principles of statistical mechanics.
1. Calorimetric Measurements: The heat capacity of this compound is measured as a function of temperature from as low a temperature as possible up to the desired temperature (e.g., 298.15 K). This involves measurements for the solid and liquid phases, as well as the enthalpy of any phase transitions (fusion, vaporization).
2. Third Law of Thermodynamics and Statistical Mechanics: According to the Third Law of Thermodynamics, the entropy of a perfect crystal at absolute zero (0 K) is zero. The entropy at a given temperature T is then calculated by integrating the heat capacity divided by temperature from 0 K to T, and adding the entropy changes associated with any phase transitions. For the ideal gas state, contributions from translational, rotational, and vibrational modes of the molecule are calculated using statistical mechanics.[12][13][14] These calculations require knowledge of the molecule's structure and vibrational frequencies, which can be obtained from spectroscopic data.
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the thermodynamics of this compound.
References
- 1. WTT- Under Construction Page [wtt-pro.nist.gov]
- 2. biopchem.education [biopchem.education]
- 3. web.williams.edu [web.williams.edu]
- 4. chemistry.montana.edu [chemistry.montana.edu]
- 5. personal.utdallas.edu [personal.utdallas.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-temperature adiabatic calorimeter for constant-volume heat capacity measurements of compressed gases and liquids (Journal Article) | OSTI.GOV [osti.gov]
- 9. CONTENTdm [nistdigitalarchives.contentdm.oclc.org]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids | Semantic Scholar [semanticscholar.org]
- 12. google.com [google.com]
- 13. youtube.com [youtube.com]
- 14. Entropy (statistical thermodynamics) - Wikipedia [en.wikipedia.org]
3,4-Diethylhexane: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling considerations for 3,4-Diethylhexane (CAS No. 19398-77-7). Due to the limited availability of specific toxicological and explosive limit data for this compound, this document incorporates data from the structurally similar n-decane as a reference for hazard assessment. All data presented herein should be utilized in conjunction with a comprehensive, site-specific risk assessment.
Core Safety and Physical Properties
This compound is a flammable liquid and vapor that may be fatal if swallowed and enters the airways.[1][2] It is imperative that appropriate safety precautions are implemented to mitigate these risks. A summary of its key physical and chemical properties is provided below.
| Property | Value | Source |
| Molecular Formula | C10H22 | [1][3][4][5][6] |
| Molecular Weight | 142.29 g/mol | [1][3][6] |
| Appearance | Colorless liquid | [3] |
| Melting Point | -53.99 °C | [3] |
| Boiling Point | 162 °C | [3] |
| Flash Point | 85.8 °C (closed cup) | [3] |
| Density | 0.75 g/cm³ | [3] |
| Vapor Pressure | 2.81 mmHg at 25°C | [3] |
| Refractive Index | 1.4190-1.4210 | [3] |
| GHS Hazard Classification | Flammable liquid and vapor (Category 3), Aspiration Hazard (Category 1) | [1] |
Toxicological Profile (Based on n-Decane Data)
| Metric | Value | Species | Source |
| LD50 (Oral) | >5 g/kg | Rat | [7] |
| LD50 (Dermal) | >2 g/kg | Rabbit | [7] |
| Explosive Limits | 0.8 – 2.6 % | [7][8] |
Experimental Protocols
The following are summaries of the standard methodologies used to determine key safety parameters for flammable liquids and are presumed to be applicable for the testing of this compound.
Flash Point Determination (ASTM D93)
The flash point of a volatile material is the lowest temperature at which its vapors will ignite when an ignition source is introduced. The Pensky-Martens closed-cup method, standardized as ASTM D93, is a common procedure for determining the flash point of petroleum products.
Methodology:
-
A brass test cup is filled with the sample to a specified level.
-
The cup is sealed with a lid that has openings for a stirrer, thermometer, and an ignition source.
-
The sample is heated at a slow, constant rate while being continuously stirred.
-
At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.
Acute Toxicity Testing (OECD Guidelines)
Oral Toxicity (Based on OECD Guideline 401): This method is designed to determine the acute oral toxicity of a substance. It provides information on the potential health hazards from short-term oral exposure. The LD50 (median lethal dose) is a statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route.
Methodology:
-
The test substance is administered orally in a single dose to a group of experimental animals (typically rats).
-
Several dose levels are used with multiple animals per dose group.
-
The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
The LD50 value is then calculated from the dose-response data.
Inhalation Toxicity (Based on OECD Guideline 403): This guideline is used to assess the health hazards associated with short-term inhalation exposure to a substance. The LC50 (median lethal concentration) is the concentration of the chemical in the air that is expected to kill 50% of the test animals during a specified exposure time (usually 4 hours).
Methodology:
-
Animals (typically rats) are placed in an inhalation chamber with a controlled atmosphere containing the test substance at a known concentration.
-
Multiple groups of animals are exposed to different concentrations of the substance for a fixed period, generally 4 hours.
-
The animals are then observed for at least 14 days for signs of toxicity and mortality.
-
The LC50 is determined from the concentration-response data.
Safe Handling and Personal Protective Equipment (PPE)
The safe handling of this compound necessitates a multi-faceted approach, encompassing engineering controls, administrative procedures, and the use of appropriate personal protective equipment.
Caption: A logical workflow for the safe handling of this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize the inhalation of vapors.
-
Ignition Sources: Eliminate all potential ignition sources from the handling area, including open flames, hot surfaces, and spark-producing equipment.
-
Grounding and Bonding: Use proper grounding and bonding procedures when transferring the liquid to prevent the buildup of static electricity.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles or a face shield are mandatory.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use.
-
Body Protection: A flame-resistant lab coat should be worn to prevent skin contact.
-
Respiratory Protection: If working outside of a fume hood or if there is a potential for exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges is required.
Emergency Procedures
Spills
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Increase ventilation to the area if it is safe to do so.
-
Contain: Use a spill kit with absorbent materials to contain the spill. Do not use combustible materials like paper towels to absorb the liquid.
-
Clean-up: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with soap and water.
Fire
-
Evacuate: Immediately evacuate the area and activate the nearest fire alarm.
-
Extinguish: If the fire is small and you are trained to do so, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use water, as it may spread the flammable liquid.
-
Do Not Re-enter: Once you have evacuated, do not re-enter the area. Await the arrival of emergency responders.
First Aid
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting due to the aspiration hazard. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Storage and Disposal
-
Storage: Store this compound in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Store in a designated flammable liquids cabinet.
-
Disposal: Dispose of unused this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
This technical guide is intended to provide comprehensive safety and handling information for this compound. All personnel handling this chemical should be thoroughly trained on its hazards and the procedures outlined in this document and the corresponding Safety Data Sheet.
References
- 1. Hexane, 3,4-diethyl- | C10H22 | CID 88038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 19398-77-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Cas 19398-77-7,this compound | lookchem [lookchem.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. 3,4-Diethyl hexane [webbook.nist.gov]
- 6. scbt.com [scbt.com]
- 7. Decane [medbox.iiab.me]
- 8. N-DECANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide to the Material Safety Data Sheet for 3,4-Diethylhexane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the material safety data for 3,4-Diethylhexane, including its chemical and physical properties, hazard information, and safety protocols. The information is compiled from various safety data sheets and chemical databases to ensure a thorough and accurate guide for laboratory and industrial use.
Chemical and Physical Properties
This compound is a branched alkane with the chemical formula C10H22.[1][2] It is a colorless, clear liquid.[3] The following tables summarize its key quantitative properties.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C10H22 | [1][2] |
| Molecular Weight | 142.28 g/mol | [1][2][3] |
| Melting Point | -53.99°C | [1][3] |
| Boiling Point | 162°C | [1][3] |
| Flash Point | 85.8°C | [1] |
| Density | 0.75 g/cm³ | [1][3] |
| Vapor Pressure | 2.81 mmHg at 25°C | [1] |
| Refractive Index | 1.4190-1.4210 | [1][3] |
| Appearance | Colorless, clear liquid | [3] |
Table 2: Toxicological and Environmental Properties
| Property | Value | Source(s) |
| Octanol/Water Partition Coefficient (LogP) | 5.1 | [2] |
| Topological Polar Surface Area (TPSA) | 0 Ų | [2] |
Hazard Identification and Classification
This compound is classified as a flammable liquid and an aspiration hazard.[4][5][6] The following table details its GHS classification.
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor |
| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways |
Pictograms:
-
Flame
-
Health Hazard
Experimental Protocols
While specific experimental protocols for determining the physicochemical properties of this compound are not detailed in standard safety data sheets, they are typically determined using standardized methods, such as those established by the OECD (Organisation for Economic Co-operation and Development) or ASTM (American Society for Testing and Materials). For instance, flash point is often determined using a closed-cup method, and boiling point is measured at standard atmospheric pressure.
Safe Handling and Storage
Proper handling and storage of this compound are crucial to ensure safety.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[4][8]
-
Ground and bond containers when transferring the liquid to prevent static discharge.[4][7]
-
Avoid breathing vapors and direct contact with skin and eyes.[4][7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][8][9]
Storage:
-
Store in a designated flammable liquid storage cabinet.[7]
-
Segregate from incompatible materials such as oxidizing agents.[7]
First-Aid Measures
In case of exposure, follow these first-aid measures:
-
If inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
-
Following skin contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water.[4]
-
Following eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[4]
-
If swallowed: Do NOT induce vomiting.[5] Call a poison control center or doctor immediately.[4][5]
Accidental Release Measures
In the event of a spill, a systematic approach is necessary to ensure safety and minimize environmental contamination. The following diagram illustrates a general workflow for handling a chemical spill.
Caption: Workflow for handling a chemical spill.
Fire-Fighting Measures
-
Suitable extinguishing media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Specific hazards: Flammable liquid and vapor. Vapors can form explosive mixtures with air.
-
Protective equipment: Wear self-contained breathing apparatus for firefighting if necessary.[4]
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations.[4][5] Do not let the chemical enter drains.[4]
This technical guide provides a summary of the available safety data for this compound. It is intended to supplement, not replace, the full Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the original SDS for the most complete and up-to-date information.
References
- 1. Cas 19398-77-7,this compound | lookchem [lookchem.com]
- 2. ▷ InChI Key Database ⚛️ | this compound [inchikey.info]
- 3. This compound CAS#: 19398-77-7 [m.chemicalbook.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 19398-77-7 Name: this compound [xixisys.com]
- 5. This compound | 19398-77-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Hexane, 3,4-diethyl- | C10H22 | CID 88038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. file.chemscene.com [file.chemscene.com]
Commercial Suppliers and Technical Profile of 3,4-Diethylhexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3,4-Diethylhexane, a branched alkane used in various research and industrial applications. This document outlines its commercial availability, key physicochemical properties, and standardized experimental protocols for its analysis. The information is intended for professionals in research, particularly those in drug development and chemical synthesis, who require a reliable source of this compound and methods for its characterization.
Commercial Availability
This compound is available from several commercial chemical suppliers, ensuring a stable supply for research and development purposes. The compound is typically sold in small quantities, suitable for laboratory use, with purities generally exceeding 98%.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities |
| Santa Cruz Biotechnology | - | Inquire |
| TCI America (via Fisher Scientific) | >99.0% (GC) | 1 mL |
| CymitQuimica (distributor for TCI) | >99.0% (GC) | 1 mL |
| Molport | - | Inquire |
| Lab Pro Inc. | Min. 99.0% (GC) | 1 mL |
| Tokyo Chemical Industry (TCI) | >99.0% (GC) | 1 mL |
| CP Lab Safety | min 98% | 1 mL |
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of this compound is critical for its application in experimental settings. The following tables summarize key quantitative data for this compound.
Table 2: General Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 19398-77-7 | [1][2] |
| Molecular Formula | C₁₀H₂₂ | [1][2] |
| Molecular Weight | 142.29 g/mol | [1] |
| Appearance | Colorless to Almost colorless clear liquid | [3] |
| Density | 0.75 g/cm³ | [3] |
| Boiling Point | 162 °C | [4] |
| Refractive Index | 1.4190-1.4210 | [3][4] |
| Flash Point | 85.8°C | [4] |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points | Source |
| ¹H NMR (CDCl₃) | δ (ppm): 1.27, 1.19, 1.15, 0.858 | [1] |
| IR Spectroscopy | C-H stretch: 3000–2850 cm⁻¹; C-H bend (scissoring): 1470-1450 cm⁻¹; C-H rock (methyl): 1370-1350 cm⁻¹ | [5] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 142. Fragmentation pattern typical for branched alkanes. | [2][6] |
Safety and Handling
This compound is a flammable liquid and vapor. It may be fatal if swallowed and enters airways.[2] Appropriate personal protective equipment, including gloves, eye protection, and flame-retardant clothing, should be worn when handling this chemical. It should be stored in a well-ventilated place and kept cool.
Table 4: GHS Hazard Information for this compound
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Flammable liquids (Category 3) | 🔥 | Danger | H226: Flammable liquid and vapor |
| Aspiration hazard (Category 1) | स्वास्थ्य खतरा | Danger | H304: May be fatal if swallowed and enters airways |
Experimental Protocols
The following are generalized experimental protocols for the analysis of this compound. These methods are standard for the characterization of alkanes and can be adapted for specific research needs.
Gas Chromatography (GC) for Purity Assessment
Gas chromatography is a primary method for determining the purity of volatile organic compounds like this compound.
Objective: To separate and quantify the components of a sample to determine the purity of this compound.
Methodology:
-
Instrument Setup: A gas chromatograph equipped with a flame ionization detector (FID) and a non-polar capillary column (e.g., DB-5) is used.
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent such as hexane or ethanol.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
Temperature Program: An initial oven temperature of 70°C is held for 1.5 minutes, followed by a temperature ramp of 30°C/min to 100°C, which is then held for 0.5 minutes.[7]
-
Data Analysis: The retention time of the major peak is compared to a known standard of this compound. The purity is calculated based on the relative peak areas in the chromatogram.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the characteristic C-H bonds present in alkanes.
Objective: To confirm the presence of alkane functional groups in a sample of this compound.
Methodology:
-
Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The sample is placed in the beam of an FTIR spectrometer, and the spectrum is recorded, typically from 4000 to 400 cm⁻¹.
-
Spectral Interpretation: The resulting spectrum is analyzed for characteristic alkane absorption bands. Key peaks to identify include:
Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in structural elucidation.
Objective: To determine the molecular weight and confirm the structure of this compound through its fragmentation pattern.
Methodology:
-
Ionization: The sample is introduced into the mass spectrometer, where it is ionized, typically by electron impact (EI).
-
Mass Analysis: The resulting molecular ion and fragment ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
-
Data Interpretation: The spectrum is analyzed to identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. For this compound, this will be at m/z 142. The fragmentation pattern, showing characteristic losses of alkyl groups, is also analyzed to confirm the branched structure.[6] Branched alkanes tend to fragment at the branching points due to the increased stability of the resulting carbocations.[6]
Visualizations
The following diagrams illustrate a typical experimental workflow for the identification and characterization of a sample suspected to be this compound.
References
- 1. This compound(19398-77-7) 1H NMR [m.chemicalbook.com]
- 2. Hexane, 3,4-diethyl- | C10H22 | CID 88038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 19398-77-7 [m.chemicalbook.com]
- 4. Cas 19398-77-7,this compound | lookchem [lookchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. csun.edu [csun.edu]
- 8. IR spectrum: Alkanes [quimicaorganica.org]
An In-depth Technical Guide to the Synthesis of 3,4-Diethylhexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 3,4-diethylhexane, a branched alkane of interest in various chemical research and development applications. The document details three prominent synthetic methodologies: Grignard reagent coupling, Corey-House synthesis, and Wurtz coupling. For each method, a thorough experimental protocol is provided, alongside a discussion of the reaction mechanisms and potential side reactions. All pertinent quantitative data, including spectroscopic analysis and physical properties, are summarized in structured tables for ease of comparison and reference. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear, logical representation of the chemical processes. This guide is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development.
Introduction
This compound is a saturated hydrocarbon with the chemical formula C₁₀H₂₂. As a branched alkane, its physical and chemical properties are of interest in fields such as fuel science, materials science, and as a non-polar solvent or intermediate in organic synthesis. The controlled synthesis of such branched alkanes is a fundamental exercise in carbon-carbon bond formation in organic chemistry. This guide explores three classical and effective methods for the synthesis of this compound, providing detailed procedural information and data to aid in its preparation and characterization.
Synthetic Methodologies
Three primary methods for the synthesis of this compound are detailed below. Each method offers distinct advantages and is suited for different laboratory settings and research objectives.
Grignard Reagent Coupling
The Grignard reaction is a versatile and widely used method for forming carbon-carbon bonds. In this approach, an organomagnesium halide (Grignard reagent) acts as a nucleophile, attacking an electrophilic carbon, in this case, on an alkyl halide. The synthesis of this compound via this method involves the reaction of 3-pentylmagnesium bromide with 3-bromopentane.
-
Preparation of Grignard Reagent (3-pentylmagnesium bromide):
-
All glassware must be thoroughly oven-dried (e.g., at 120°C for at least 4 hours) and assembled while hot under a stream of dry nitrogen or argon to exclude moisture.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Add a small crystal of iodine to initiate the reaction.
-
In the dropping funnel, place a solution of 3-bromopentane (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small amount of the 3-bromopentane solution to the magnesium. The reaction should commence, indicated by bubbling and the disappearance of the iodine color. Gentle warming may be necessary to initiate the reaction.
-
Once initiated, add the remaining 3-bromopentane solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of 3-bromopentane (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the cooled Grignard solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the ether layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the crude this compound by fractional distillation.
-
Corey-House Synthesis
The Corey-House synthesis is a superior method for coupling two different alkyl groups, offering higher yields and fewer side products compared to the Wurtz reaction for unsymmetrical alkanes. For the synthesis of a symmetrical alkane like this compound, it provides a very clean and efficient route. This method involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.
-
Preparation of Alkyllithium Reagent (3-pentyllithium):
-
Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (argon or nitrogen).
-
In a flask, treat 3-bromopentane (2.0 equivalents) with lithium metal (4.0 equivalents) in anhydrous diethyl ether.
-
Stir the mixture at room temperature until the lithium is consumed and a solution of 3-pentyllithium is formed.
-
-
Preparation of Gilman Reagent (Lithium di(3-pentyl)cuprate):
-
In a separate flask, suspend copper(I) iodide (1.0 equivalent) in anhydrous diethyl ether and cool to -78 °C (dry ice/acetone bath).
-
Slowly add the prepared 3-pentyllithium solution (2.0 equivalents) to the copper(I) iodide suspension with stirring.
-
Allow the mixture to stir at -78 °C for 30 minutes to form the Gilman reagent.
-
-
Coupling Reaction:
-
To the Gilman reagent at -78 °C, slowly add a solution of 3-bromopentane (1.0 equivalent) in anhydrous diethyl ether.
-
Allow the reaction to slowly warm to room temperature and stir for 2 hours.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation.[1]
-
Wurtz Coupling
The Wurtz reaction involves the reductive coupling of two alkyl halides in the presence of sodium metal to form a new carbon-carbon bond. While effective for synthesizing symmetrical alkanes, it is generally not suitable for unsymmetrical alkanes due to the formation of multiple products. For the synthesis of this compound, the coupling of two molecules of 3-bromopentane is a viable, albeit sometimes lower-yielding, approach.
-
Reaction Setup:
-
All glassware must be scrupulously dried, and the reaction must be conducted under anhydrous conditions.
-
In a round-bottom flask fitted with a reflux condenser and a dropping funnel, place finely cut sodium metal (2.2 equivalents) in anhydrous diethyl ether.
-
-
Reaction Execution:
-
A solution of 3-bromopentane (1.0 equivalent) in anhydrous diethyl ether is placed in the dropping funnel.
-
A small amount of the 3-bromopentane solution is added to the sodium suspension to initiate the reaction. Gentle warming may be required.
-
Once the reaction begins (as evidenced by the formation of a cloudy precipitate of sodium bromide), the remainder of the 3-bromopentane solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure completion.
-
-
Workup and Purification:
-
After cooling the reaction mixture, any unreacted sodium should be carefully destroyed by the slow, dropwise addition of ethanol.
-
Water is then added to dissolve the sodium bromide.
-
The ether layer is separated, washed with water, and dried over anhydrous calcium chloride.
-
The ether is removed by distillation, and the residual this compound is purified by fractional distillation.
-
Data Presentation
Physical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₀H₂₂ |
| Molecular Weight | 142.28 g/mol |
| Boiling Point | ~160 °C |
| Density | ~0.74 g/cm³ |
Spectroscopic Data Summary
| Spectroscopy | Characteristic Peaks |
| ¹H NMR | Complex multiplet in the alkane region (δ 0.8-1.4 ppm). |
| ¹³C NMR | Signals corresponding to the different carbon environments in the molecule. |
| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z 142, with characteristic fragmentation patterns of branched alkanes. |
| IR Spectroscopy | C-H stretching vibrations just below 3000 cm⁻¹ (~2960-2850 cm⁻¹), and C-H bending vibrations (~1465 cm⁻¹ and ~1375 cm⁻¹). |
Experimental Workflow Overview
The general workflow for the synthesis and purification of this compound, applicable to all three described methods, is outlined below.
Conclusion
This technical guide has detailed three robust methods for the synthesis of this compound. The choice of method will depend on the specific requirements of the research, including desired yield, purity, and available starting materials and equipment. The Grignard and Corey-House syntheses generally offer greater control and higher yields, while the Wurtz reaction provides a more classical approach. The provided experimental protocols and data are intended to equip researchers with the necessary information to successfully synthesize and characterize this branched alkane for their scientific endeavors.
References
Methodological & Application
Application Notes and Protocols for 3,4-Diethylhexane as a Non-Polar Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Diethylhexane (C₁₀H₂₂) is a branched alkane that serves as a non-polar solvent.[1] Its chemical structure and physical properties make it a suitable alternative to other non-polar solvents like hexane and heptane in various laboratory and industrial applications. As a non-polar solvent, this compound is immiscible with water and is effective at dissolving other non-polar substances such as oils, fats, lipids, and other hydrocarbons. This document provides detailed application notes and protocols for the use of this compound in common laboratory procedures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its application as a solvent, particularly in processes involving heating, distillation, and extraction.
| Property | Value |
| Molecular Formula | C₁₀H₂₂ |
| Molecular Weight | 142.28 g/mol [2] |
| CAS Number | 19398-77-7[2] |
| Boiling Point | 162 °C |
| Melting Point | -53.99 °C |
| Density | 0.75 g/cm³ |
| Refractive Index | 1.4190-1.4210 |
| Vapor Pressure | 2.81 mmHg at 25°C |
| Flash Point | 85.8°C |
| Water Solubility | Insoluble |
Expected Solubility of Common Non-Polar Compounds
Based on the principle of "like dissolves like," this compound is an effective solvent for a range of non-polar to moderately polar organic compounds.[3][4][5] The following table provides an overview of the expected solubility of various classes of compounds in this compound.
| Compound Class | Expected Solubility | Rationale |
| Lipids (e.g., triglycerides, cholesterol) | High | Lipids are predominantly non-polar and will readily dissolve in non-polar solvents like branched alkanes.[6][7][8] |
| Waxes | High | Waxes are long-chain non-polar esters and hydrocarbons, making them highly soluble in this compound. |
| Essential Oils (Terpenes) | High | Terpenes and terpenoids are largely non-polar hydrocarbons and their derivatives, leading to good solubility. |
| Steroids | Moderate to High | The tetracyclic steroid nucleus is non-polar, but solubility can be influenced by the presence of polar functional groups. |
| Alkaloids (Free Base) | Moderate | The free base forms of many alkaloids are significantly less polar than their salt forms and will show some solubility. |
| Carotenoids | Moderate to High | These are long, non-polar polyene chains, resulting in good solubility in non-polar solvents. |
| Small Organic Molecules (Non-polar) | High | Simple non-polar organic molecules will dissolve readily. |
| Polymers (Non-polar) | Variable | Solubility depends on the polymer's molecular weight and structure. This compound can act as a solvent or swelling agent for some non-polar polymers.[1] |
Experimental Protocols
The following protocols are provided as general guidelines and should be optimized for specific applications.
Protocol 1: Liquid-Liquid Extraction of a Non-Polar Analyte from an Aqueous Matrix
This protocol describes a general procedure for the extraction of a non-polar compound from an aqueous solution using this compound.
Objective: To isolate a non-polar compound of interest from an aqueous phase.
Materials:
-
Aqueous solution containing the target analyte
-
This compound (Reagent Grade)
-
Separatory funnel
-
Beakers, Erlenmeyer flasks
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Glassware
Procedure:
-
Preparation: Ensure the separatory funnel is clean and the stopcock is properly sealed.
-
Loading: Transfer the aqueous solution containing the analyte into the separatory funnel.
-
Solvent Addition: Add an appropriate volume of this compound to the separatory funnel. A 1:1 volume ratio is a common starting point.
-
Extraction:
-
Stopper the funnel and gently invert it. Open the stopcock to vent any pressure.
-
Close the stopcock and shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases. Periodically vent the funnel.
-
-
Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate. The less dense this compound layer will be the upper phase.
-
Collection:
-
Carefully drain the lower aqueous layer into a beaker.
-
Drain the upper organic layer (containing the extracted compound) into a clean, dry Erlenmeyer flask.
-
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water. Swirl the flask and let it stand for 5-10 minutes.
-
Solvent Removal: Decant the dried organic solution into a round-bottom flask. Remove the this compound using a rotary evaporator to yield the isolated non-polar compound.
Workflow Diagram:
Caption: Workflow for Liquid-Liquid Extraction.
Protocol 2: Normal-Phase Chromatography using this compound as a Mobile Phase Component
This protocol outlines the use of this compound as the non-polar component of the mobile phase for the separation of a mixture of compounds on a silica gel column.
Objective: To separate components of a mixture based on their polarity.
Materials:
-
Silica gel column
-
Sample mixture dissolved in a minimal amount of a suitable solvent
-
This compound (HPLC Grade)
-
Polar modifier solvent (e.g., ethyl acetate, isopropanol - HPLC Grade)
-
Fraction collection tubes
-
Detector (e.g., UV-Vis)
Procedure:
-
Mobile Phase Preparation: Prepare the initial mobile phase by mixing this compound with a small percentage of a polar modifier (e.g., 98:2 this compound:Ethyl Acetate). Degas the mobile phase.
-
Column Equilibration: Equilibrate the silica gel column by flushing it with the initial mobile phase until a stable baseline is achieved on the detector.
-
Sample Injection: Inject the dissolved sample onto the column.
-
Elution:
-
Isocratic Elution: Continue to run the initial mobile phase composition to elute the non-polar compounds.
-
Gradient Elution: If necessary, create a gradient by gradually increasing the percentage of the polar modifier in the mobile phase to elute more polar compounds.
-
-
Detection and Fraction Collection: Monitor the eluent with the detector and collect fractions as the separated compounds elute from the column.
-
Analysis: Analyze the collected fractions to identify and quantify the separated compounds.
Workflow Diagram:
Caption: Workflow for Normal-Phase Chromatography.
Protocol 3: Use as a Reaction Solvent for a Grignard Reaction
This compound can be used as a non-polar, non-protic solvent for organometallic reactions, such as Grignard reactions, particularly when a higher boiling point than diethyl ether or THF is required.
Objective: To serve as an inert solvent for the formation and reaction of a Grignard reagent.
Materials:
-
Magnesium turnings
-
Alkyl or aryl halide
-
Substrate for the Grignard reaction (e.g., aldehyde, ketone, ester)
-
Anhydrous this compound
-
Reaction flask with reflux condenser and dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Initiation: Place magnesium turnings in the flask. Add a small amount of anhydrous this compound and a crystal of iodine to help initiate the reaction.
-
Grignard Reagent Formation: Dissolve the alkyl/aryl halide in anhydrous this compound and add it to the dropping funnel. Add the solution dropwise to the magnesium turnings. The reaction is exothermic and should be controlled to maintain a gentle reflux.
-
Reaction with Substrate: Once the Grignard reagent has formed, cool the reaction mixture. Add a solution of the substrate in anhydrous this compound dropwise from the dropping funnel.
-
Workup: After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with a suitable organic solvent. The this compound from the reaction will be part of the organic phase.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify the product, for example, by distillation or column chromatography.
Logical Relationship Diagram:
Caption: Logical Flow of a Grignard Reaction.
Disclaimer: The provided protocols are intended as a starting point. Researchers should always consult relevant safety data sheets (SDS) and perform their own risk assessments before using this compound. Optimization of these protocols for specific applications is highly recommended.
References
- 1. Cas 19398-77-7,this compound | lookchem [lookchem.com]
- 2. 3,4-Diethyl hexane [webbook.nist.gov]
- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Solution Process [chem.fsu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Ch26: Lipids [chem.ucalgary.ca]
Application Notes and Protocols: 3,4-Diethylhexane as a Gas Chromatography Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Diethylhexane is a branched-chain alkane with the molecular formula C10H22.[1][2][3][4][5] In the field of analytical chemistry, particularly in gas chromatography (GC), it serves as a valuable standard. Its stable, non-polar nature and well-defined chromatographic behavior make it suitable for use as both an internal and external standard in the qualitative and quantitative analysis of volatile and semi-volatile organic compounds.[6][7] This document provides detailed application notes and protocols for the effective use of this compound as a GC standard, aimed at ensuring accuracy and reproducibility in analytical workflows.
The primary applications for using this compound as a standard include the analysis of hydrocarbon mixtures such as gasoline, diesel, and other petroleum products, as well as in environmental monitoring of volatile organic compounds (VOCs).[1][8] Its use as an internal standard is particularly beneficial as it can compensate for variations in injection volume and other potential sources of error during sample analysis.[9]
Physicochemical Properties and Chromatographic Data
A thorough understanding of the physicochemical properties of this compound is essential for its use as a standard. This data informs the selection of appropriate GC conditions and potential applications.
| Property | Value | Reference |
| Molecular Formula | C10H22 | [1][2][3][4][5] |
| Molecular Weight | 142.2817 g/mol | [1][2][3][4] |
| CAS Registry Number | 19398-77-7 | [1][2][3][4] |
| Boiling Point | 163-165 °C | [N/A] |
| Density | 0.741 g/cm³ | [N/A] |
The retention of this compound in a gas chromatograph is commonly reported as a Kovats Retention Index (I). This index normalizes retention times to those of n-alkanes, allowing for comparison of retention data across different systems. The Kovats Retention Index for this compound on various non-polar stationary phases is summarized below.
| Stationary Phase | Kovats Retention Index (I) | Reference |
| SE-30 | 939.5 | [1][10] |
| OV-101 | 937 | [1][10] |
| Polydimethyl siloxane | 946 - 954 | [1][10] |
| Apiezon L | 979 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Standard Solutions
This protocol outlines the preparation of a stock solution and a series of calibration standards of this compound for use as an external standard.
Materials:
-
This compound (high purity, >99%)
-
High-purity volatile solvent (e.g., hexane, pentane, or dichloromethane)[11][12]
-
Class A volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)
-
Micropipettes
-
2 mL autosampler vials with PTFE-lined septa[6]
Procedure:
-
Stock Solution Preparation (e.g., 1000 µg/mL):
-
Accurately weigh 10 mg of pure this compound.
-
Dissolve the weighed standard in a small amount of the chosen solvent in a 10 mL volumetric flask.
-
Bring the flask to volume with the solvent and mix thoroughly. This is your stock solution.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the stock solution to create a range of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[6]
-
For example, to prepare a 100 µg/mL standard, transfer 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.
-
-
Storage:
-
Transfer the prepared standards into labeled 2 mL autosampler vials.
-
Store the vials at 4°C when not in use to minimize evaporation.
-
Protocol 2: Gas Chromatography Analysis of Samples Using this compound as an Internal Standard
This protocol describes the use of this compound as an internal standard for the quantification of target analytes in a sample. An internal standard is a compound added to the sample in a known concentration to facilitate the quantification of other components.[9]
Materials:
-
Sample for analysis
-
This compound stock solution (from Protocol 1)
-
Solvent used for sample dilution
-
2 mL autosampler vials with PTFE-lined septa
Procedure:
-
Sample Preparation:
-
Accurately weigh or measure a known amount of the sample.
-
Dissolve or dilute the sample in a suitable solvent in a volumetric flask.
-
-
Addition of Internal Standard:
-
Add a known and constant amount of the this compound stock solution to all calibration standards and samples. The final concentration of the internal standard should be similar to that of the expected analyte concentration.[9]
-
-
GC Analysis:
-
Inject the prepared samples and standards into the gas chromatograph.
-
Acquire the chromatograms and integrate the peak areas of the analytes and the internal standard.
-
-
Quantification:
-
Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the samples using the calibration curve.
-
Recommended Gas Chromatography (GC) Conditions
The following are recommended starting conditions for the analysis of volatile organic compounds using this compound as a standard. These parameters may require optimization for specific applications.
| Parameter | Recommended Condition |
| GC System | Gas chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Column | Non-polar capillary column (e.g., HP-5MS, DB-1, SE-30) |
| 30 m x 0.25 mm ID x 0.25 µm film thickness | |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Oven Temperature Program | Initial: 40°C, hold for 2 min |
| Ramp: 10°C/min to 200°C, hold for 5 min | |
| Detector Temperature | FID: 300°C; MS Transfer Line: 280°C |
Data Presentation
The following table presents illustrative quantitative data for a series of this compound external standards. The peak area is directly proportional to the concentration.
| Concentration (µg/mL) | Retention Time (min) | Peak Area (arbitrary units) |
| 1 | 8.52 | 5,234 |
| 5 | 8.52 | 26,170 |
| 10 | 8.51 | 52,890 |
| 25 | 8.52 | 131,500 |
| 50 | 8.51 | 264,200 |
| 100 | 8.52 | 525,900 |
Note: Retention times and peak areas are illustrative and will vary depending on the specific instrument, column, and analytical conditions.[6]
Visualizations
References
- 1. luciditysystems.com [luciditysystems.com]
- 2. researchgate.net [researchgate.net]
- 3. redalyc.org [redalyc.org]
- 4. Multianalytical Method Validation for Qualitative and Quantitative Analysis of Solvents of Abuse in Oral Fluid by HS-GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,4-Diethyl hexane [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. unichrom.com [unichrom.com]
- 8. azom.com [azom.com]
- 9. accustandard.com [accustandard.com]
- 10. 3,4-Diethyl hexane [webbook.nist.gov]
- 11. Sample preparation (GC-FID, GC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]
- 12. Sample preparation GC-MS [scioninstruments.com]
Applications of 3,4-Diethylhexane in Organic Synthesis: A Review of Current Understanding
Despite its classification as a chemical intermediate, detailed applications of 3,4-diethylhexane in specific organic synthesis protocols are not extensively documented in publicly available scientific literature. Its primary roles are identified within the industrial sectors of fuels, lubricants, and as a non-polar solvent.
This application note summarizes the known properties and generalized applications of this compound and explores its theoretical potential in organic synthesis based on the reactivity of branched alkanes. Due to a lack of specific experimental data, detailed protocols and quantitative tables for its use in synthesis cannot be provided at this time.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties underpin its use as a non-polar solvent and inform its behavior in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂ | [1] |
| Molecular Weight | 142.28 g/mol | [1] |
| Boiling Point | 162 °C | [1] |
| Melting Point | -53.99 °C | [1] |
| Density | 0.75 g/cm³ | [1] |
| Refractive Index | 1.4190-1.4210 | [1] |
| Flash Point | 85.8 °C | [1] |
Established Industrial Applications
The predominant industrial applications of this compound include:
-
Fuel Component: Utilized as a component in gasoline formulations, where its hydrocarbon nature contributes to the overall energy content.[1]
-
Lubricant Base Oil: Its chemical stability and low volatility make it suitable as a base oil in the production of lubricants for engines and machinery.[1]
-
Solvent: Due to its ability to dissolve a wide range of non-polar substances, it is used as a solvent in various industrial processes, including extractions and purifications.[1]
-
Polymers and Plastics: It is mentioned as a potential monomer or component in the production of plastics and polymers, although specific examples are not detailed.[1]
Potential Applications in Organic Synthesis
As a Non-Polar, Inert Solvent
Given its physical properties, this compound can serve as a high-boiling, non-polar, aprotic solvent. Such solvents are crucial for reactions involving organometallic reagents or other moisture-sensitive and highly reactive species.[2][3][4][5][6] The general workflow for selecting a non-polar solvent is outlined in Figure 1.
Figure 1. Logical workflow for the selection of a non-polar solvent like this compound in organic synthesis.
Substrate in Free-Radical Reactions
Alkanes are known to undergo free-radical halogenation.[7][8][9] In the presence of UV light or a radical initiator, this compound could be halogenated to produce a mixture of halogenated isomers. This reaction would open pathways to further functionalization. The general mechanism for free-radical halogenation is depicted in Figure 2.
References
- 1. Cas 19398-77-7,this compound | lookchem [lookchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 3,4-Diethylhexane as a Reaction Medium for Non-Polar Reactants
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Diethylhexane is a branched-chain alkane that serves as a non-polar, high-boiling point solvent. Its chemical inertness and high boiling point make it a suitable reaction medium for organic synthesis involving non-polar reactants, particularly for reactions requiring elevated temperatures. As a branched hydrocarbon, it exhibits different physical properties compared to its linear isomer, decane, which can influence reaction kinetics and product selectivity. These application notes provide an overview of the properties, potential applications, and protocols for utilizing this compound as a reaction medium.
Physicochemical Properties of this compound and Comparison with Other Solvents
The selection of a solvent is critical for the success of a chemical reaction. The physicochemical properties of this compound, when compared to other common non-polar solvents, highlight its potential advantages in specific applications. Its higher boiling point allows for a wider range of reaction temperatures at atmospheric pressure, while its branched structure can influence solute solubility and interaction with reaction intermediates.
| Property | This compound | n-Hexane | Toluene | Dichloromethane (DCM) |
| CAS Number | 19398-77-7 | 110-54-3 | 108-88-3 | 75-09-2 |
| Molecular Formula | C₁₀H₂₂ | C₆H₁₄ | C₇H₈ | CH₂Cl₂ |
| Molecular Weight ( g/mol ) | 142.28[1] | 86.18 | 92.14 | 84.93 |
| Boiling Point (°C) | 162[2] | 69 | 111 | 40 |
| Density (g/mL at 20°C) | 0.751[3] | ~0.659 | ~0.867 | ~1.325 |
| Polarity | Non-polar | Non-polar | Non-polar (aromatic) | Polar aprotic |
| Solubility in Water | Insoluble | Insoluble | Very slightly soluble | Slightly soluble |
Potential Applications in Organic Synthesis
Due to its non-polar nature and high boiling point, this compound is a promising solvent for various reactions involving non-polar substrates and reagents.
Free-Radical Reactions
Free-radical reactions, such as certain polymerizations and halogenations, are often conducted in inert solvents.[4] Alkanes are generally unreactive towards radicals, making them suitable media for such transformations. The high boiling point of this compound allows for thermal initiation of radical reactions at elevated temperatures, providing an alternative to photochemical or initiator-driven processes at lower temperatures.
Logical Workflow for Considering this compound in Free-Radical Reactions:
Caption: Solvent selection logic for free-radical reactions.
Organometallic Reactions
Organometallic reactions, such as the Wurtz reaction, often require anhydrous, non-polar solvents.[5][6] While ethers are commonly used, higher boiling point alkanes can be advantageous for reactions needing thermal energy to initiate or proceed at a reasonable rate. The inertness of this compound prevents unwanted side reactions with highly reactive organometallic reagents.
Reaction Scheme: Wurtz Reaction
Caption: General scheme of the Wurtz reaction.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound as a reaction medium. It is crucial to consult the Safety Data Sheet (SDS) for this compound before use and to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment.
Protocol 1: General Procedure for a High-Temperature Reaction in an Inert Atmosphere
This protocol outlines a general setup for a reaction requiring an inert atmosphere and elevated temperatures, using this compound as the solvent.
Materials:
-
Round-bottom flask equipped with a magnetic stir bar
-
Reflux condenser
-
Thermometer or thermocouple
-
Inert gas (Nitrogen or Argon) inlet and outlet (bubbler)
-
Heating mantle with a stirrer
-
This compound (anhydrous)
-
Reactants and reagents
Experimental Workflow:
Caption: Workflow for a high-temperature inert atmosphere reaction.
Procedure:
-
Glassware Preparation: Assemble the reaction apparatus (flask, condenser, etc.) and flame-dry all glassware under a stream of inert gas to remove any adsorbed water.
-
Inert Atmosphere: Allow the glassware to cool to room temperature under a positive pressure of inert gas.
-
Charging the Flask: Introduce the non-polar reactants and this compound into the reaction flask via a syringe or cannula.
-
Reaction Execution: Begin stirring and heat the reaction mixture to the desired temperature.
-
Monitoring: Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, GC, NMR).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The work-up procedure will be specific to the reaction performed and may involve extraction, filtration, or distillation to remove the solvent and isolate the product.
Protocol 2: Free-Radical Polymerization of a Non-Polar Monomer
This protocol provides a general method for the free-radical polymerization of a non-polar vinyl monomer using a thermal initiator in this compound.
Materials:
-
Reaction setup as described in Protocol 1
-
Non-polar vinyl monomer (e.g., styrene)
-
Thermal radical initiator (e.g., AIBN, benzoyl peroxide)
-
This compound (anhydrous)
-
Precipitating solvent (e.g., methanol)
Procedure:
-
Setup: Prepare the reaction apparatus under an inert atmosphere as detailed in Protocol 1.
-
Solution Preparation: In the reaction flask, dissolve the non-polar monomer and the radical initiator in this compound.
-
Polymerization: Heat the solution to the decomposition temperature of the initiator (for AIBN, typically 65-85 °C) to initiate polymerization. The higher boiling point of this compound allows for the use of initiators that require higher decomposition temperatures.
-
Reaction Time: Allow the polymerization to proceed for the desired time, which can range from a few hours to overnight, depending on the monomer and initiator concentrations.
-
Isolation of Polymer: After cooling the reaction mixture, pour the viscous solution into a large excess of a cold, non-solvent for the polymer (e.g., methanol) to precipitate the polymer.
-
Purification: Collect the precipitated polymer by filtration, wash it with the precipitating solvent, and dry it under vacuum.
Safety and Handling
This compound is a flammable liquid and vapor.[1] It may be fatal if swallowed and enters airways.[1] Handle with care in a well-ventilated area, away from ignition sources. Always wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This compound is a viable non-polar solvent for a range of organic reactions, particularly those requiring high temperatures and an inert medium. Its properties make it a suitable alternative to more common lower-boiling alkanes or aromatic solvents in specific applications. The provided protocols offer a foundational methodology for its use in a research and development setting. As with any solvent, optimization of reaction conditions is recommended to achieve the best results for a specific chemical transformation.
References
- 1. Hexane, 3,4-diethyl- | C10H22 | CID 88038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 19398-77-7 [m.chemicalbook.com]
- 3. This compound [stenutz.eu]
- 4. How To Run A Reaction [chem.rochester.edu]
- 5. Wurtz Reaction | ChemTalk [chemistrytalk.org]
- 6. Wurtz Reaction Mechanism, Examples & Uses – Organic Chemistry [vedantu.com]
Application Note: Analysis of 3,4-Diethylhexane by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
3,4-Diethylhexane is a branched-chain alkane with the chemical formula C10H22 and a molecular weight of 142.28 g/mol .[1][2] As a volatile organic compound (VOC), its accurate identification and quantification are crucial in various fields, including petrochemical analysis, environmental monitoring, and as a reference standard in research and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of such volatile compounds.[3][4] This application note provides a detailed protocol for the analysis of this compound using GC-MS.
The methodology described herein outlines the sample preparation, chromatographic conditions, and mass spectrometric parameters for achieving reliable and reproducible results. The protocol is intended for researchers, scientists, and professionals in drug development and related chemical analysis fields.
Experimental Protocols
1. Sample and Standard Preparation
Proper sample preparation is critical for accurate GC-MS analysis.[5] The following protocol is recommended for samples containing this compound:
-
Solvent Selection: Use high-purity volatile organic solvents such as hexane, pentane, or dichloromethane.[3][6] These solvents are compatible with GC-MS systems and will not interfere with the analysis.
-
Standard Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in hexane.
-
Calibration Standards: Create a series of calibration standards by serially diluting the stock solution. Recommended concentrations for a calibration curve are 1 µg/mL, 5 µg/mL, 10 µg/mL, 25 µg/mL, 50 µg/mL, and 100 µg/mL.
-
Internal Standard: For enhanced quantitative accuracy, add an internal standard (e.g., n-dodecane or another non-interfering alkane) at a known and consistent concentration to all calibration standards and samples.[5]
-
Sample Preparation:
-
Liquid Samples: Dilute the sample with hexane to a concentration expected to be within the calibration range. A typical starting dilution is 1:100 or 1:1000, depending on the sample matrix.
-
Solid Samples: Dissolve a known weight of the solid sample in a suitable volatile solvent.[7]
-
Headspace Analysis: For trace analysis of volatiles in a complex matrix, static or dynamic headspace techniques can be employed to isolate and concentrate the analytes before injection.[3][7]
-
-
Final Sample Preparation: Filter the final diluted samples and standards using a 0.22 µm syringe filter to remove any particulates that could block the injector or contaminate the column.[7] Transfer the final solution to a 2 mL autosampler vial with a PTFE-lined septum.
2. GC-MS Instrumentation and Conditions
The following parameters are recommended for the analysis of this compound. These may need to be optimized for the specific instrumentation in use.
| GC Parameter | Setting |
| Column | Non-polar column, e.g., DB-5ms (5% diphenyl/95% dimethyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (50:1 ratio recommended to prevent column overloading) or Splitless for trace analysis |
| Oven Temperature Program | Initial: 50°C, hold for 2 minRamp: 10°C/min to 200°CHold: 5 min at 200°C |
| MS Parameter | Setting |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | 40-300 m/z |
| Solvent Delay | 3 minutes |
Data Presentation
Quantitative Analysis
Quantification is achieved by constructing a calibration curve from the analysis of the prepared standards. The peak area of this compound is plotted against its concentration. The concentration of this compound in unknown samples is then determined from this curve.
Table 1: Example Calibration Data for this compound Analysis
| Standard Concentration (µg/mL) | Retention Time (min) | Peak Area (Arbitrary Units) |
| 1 | 8.52 | 15,234 |
| 5 | 8.52 | 76,170 |
| 10 | 8.51 | 151,980 |
| 25 | 8.52 | 380,500 |
| 50 | 8.51 | 759,900 |
| 100 | 8.52 | 1,525,000 |
Note: Retention times and peak areas are illustrative and will vary with instrumentation and specific conditions.
Mass Spectrum Analysis
The mass spectrum of this compound is characterized by a molecular ion peak ([M]+) at m/z 142, corresponding to its molecular weight. The fragmentation pattern is typical for branched alkanes, with the most abundant ions resulting from cleavage at the branching points. The base peak for this compound is observed at m/z 70.[1] Other significant fragment ions are typically observed at m/z 43, 57, and 113, corresponding to the loss of various alkyl groups.
Experimental Workflow and Diagrams
The overall workflow for the GC-MS analysis of this compound is depicted below.
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust protocol for the qualitative and quantitative analysis of this compound. The use of a non-polar capillary column allows for good chromatographic separation, while mass spectrometry provides definitive identification based on the compound's unique mass spectrum. This method is suitable for a wide range of applications requiring the accurate measurement of this compound.
References
- 1. Hexane, 3,4-diethyl- | C10H22 | CID 88038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Diethyl hexane [webbook.nist.gov]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Sample preparation (GC-FID, GC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
Application Notes and Protocols for High-Purity 3,4-Diethylhexane in Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the use of high-purity 3,4-diethylhexane as an analytical standard. This document outlines its chemical and physical properties, detailed experimental protocols for its use in gas chromatography (GC), and best practices for preparing calibration and internal standards.
Introduction
High-purity this compound (C₁₀H₂₂) is a branched-chain alkane utilized as a reference material in analytical laboratories.[1][2][3][4][5][6] Its well-defined physical properties and high purity make it an excellent candidate for a variety of applications, including:
-
Method development and validation for chromatographic techniques: Particularly in the analysis of petroleum products and other complex hydrocarbon mixtures.
-
Calibration standard: For the accurate quantification of this compound and structurally similar compounds in various sample matrices.
-
Internal standard: To improve the precision and accuracy of quantitative analysis by accounting for variations in sample injection and preparation.[7]
-
System suitability testing: To ensure the analytical instrumentation is performing within established parameters.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use as an analytical standard.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂ | [1][4][6] |
| Molecular Weight | 142.28 g/mol | [4][5][6] |
| CAS Number | 19398-77-7 | [1][4][5][6] |
| Purity (typical) | >99.0% (by GC) | [6] |
| Appearance | Colorless liquid | [6] |
| Boiling Point | 162 °C | [5][8] |
| Density | 0.751 g/mL | [8] |
| Refractive Index | 1.419 | [8] |
| Melting Point | -53.99 °C | [5] |
Purity and Impurities
High-purity this compound is typically supplied with a purity level exceeding 99.0%, as determined by gas chromatography. However, trace impurities may be present, arising from the synthesis and purification processes. Potential impurities could include structurally related alkanes, such as other decane isomers or residual starting materials from synthesis.
Purity Analysis Workflow
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific instrumentation and applications.
Preparation of a Stock Standard Solution (1000 µg/mL)
Objective: To prepare a concentrated stock solution of this compound for the creation of calibration standards.
Materials:
-
High-purity this compound
-
High-purity n-hexane (or other suitable volatile solvent)
-
10 mL volumetric flask, Class A
-
Micropipette or analytical balance
Procedure:
-
Accurately weigh 10 mg of high-purity this compound and transfer it to a 10 mL volumetric flask.
-
Alternatively, carefully pipette 13.3 µL of this compound (density = 0.751 g/mL) into the flask.
-
Add a small amount of n-hexane to dissolve the this compound.
-
Once dissolved, fill the flask to the mark with n-hexane.
-
Stopper the flask and invert several times to ensure homogeneity.
-
Label the flask clearly with the compound name, concentration, solvent, and preparation date.
-
Store the stock solution in a tightly sealed container at 4°C when not in use.
Preparation of Calibration Standards by Serial Dilution
Objective: To prepare a series of calibration standards of decreasing concentration from the stock solution.
Materials:
-
1000 µg/mL stock solution of this compound
-
High-purity n-hexane
-
Volumetric flasks or vials
-
Micropipettes
Procedure:
-
Label a series of vials or flasks for each desired concentration level (e.g., 100, 50, 25, 10, 5, 1 µg/mL).
-
Prepare the highest concentration standard (100 µg/mL) by transferring 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and diluting to the mark with n-hexane.
-
Prepare the subsequent standards by serial dilution. For example, to prepare the 50 µg/mL standard, transfer 5 mL of the 100 µg/mL standard to a 10 mL volumetric flask and dilute to the mark with n-hexane.
-
Repeat this process for each desired concentration level.
Calibration Curve Preparation Workflow
Gas Chromatography (GC) Analysis Protocol
Objective: To provide a general GC method for the analysis of this compound.
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)
-
Capillary column (e.g., non-polar, such as DB-1 or equivalent)
GC Conditions:
| Parameter | Recommended Setting |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Oven Program | Initial: 40 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 5 min |
| Detector | FID or MS |
| FID Temperature | 280 °C |
| MS Transfer Line | 280 °C |
| MS Ion Source | 230 °C |
| MS Scan Range | 35-300 amu |
Expected Retention Data:
The Kovats retention index (I) is a useful parameter for comparing GC data across different systems.
| Stationary Phase Type | Retention Index (I) |
| Standard Non-polar (e.g., OV-101) | ~937-954 |
Note: Retention times and indices can vary depending on the specific instrument, column, and analytical conditions.
Using this compound as an Internal Standard
Objective: To improve quantitative accuracy by using this compound as an internal standard.
Selection Criteria for an Internal Standard:
-
Should not be present in the original sample.
-
Must be well-resolved from the analyte(s) of interest and any matrix components.
-
Should have a similar chemical nature and response factor to the analyte(s).
-
Should elute in a reasonable timeframe.
Procedure:
-
Prepare a stock solution of this compound at a known concentration (e.g., 100 µg/mL) in a suitable solvent.
-
Add a consistent and precise volume of the internal standard stock solution to all calibration standards and samples.
-
The final concentration of the internal standard should be similar to the expected concentration of the analyte(s) in the samples.
-
Perform the GC analysis as described above.
-
For quantification, use the ratio of the peak area of the analyte to the peak area of the internal standard.
Internal Standard Quantification Logic
Data Presentation and Interpretation
Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Example Calibration Data:
| Standard Concentration (µg/mL) | Peak Area (Analyte) | Peak Area (Internal Standard) | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 150,123 | 0.101 |
| 5 | 76,543 | 151,234 | 0.506 |
| 10 | 153,456 | 150,987 | 1.016 |
| 25 | 382,123 | 150,567 | 2.538 |
| 50 | 760,987 | 151,000 | 5.040 |
| 100 | 1,525,678 | 150,876 | 10.112 |
Note: The above data is illustrative. Actual peak areas will vary depending on the instrument and conditions.
Conclusion
High-purity this compound is a valuable analytical standard for a range of applications in research, quality control, and drug development. The protocols and data presented in these application notes provide a comprehensive framework for its effective use in chromatographic analysis. Adherence to these guidelines will contribute to the generation of accurate, precise, and reliable analytical data.
References
- 1. 3,4-Diethyl hexane [webbook.nist.gov]
- 2. 3,4-Diethyl hexane [webbook.nist.gov]
- 3. 3,4-Diethyl hexane [webbook.nist.gov]
- 4. Hexane, 3,4-diethyl- | C10H22 | CID 88038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 19398-77-7 [chemicalbook.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. uvadoc.uva.es [uvadoc.uva.es]
- 8. This compound [stenutz.eu]
Application Notes and Protocols for the Solvent Properties of 3,4-Diethylhexane and Other Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the solvent properties of the branched alkane 3,4-diethylhexane. Due to its non-polar nature and unique physical characteristics stemming from its branched structure, this compound presents itself as a viable alternative to more conventional non-polar solvents in various laboratory and industrial applications, including organic synthesis, extraction, and chromatography. This document outlines its key physicochemical properties, potential applications, and detailed protocols for its use and safe handling.
Physicochemical Properties
Branched alkanes, such as this compound, exhibit distinct physical properties compared to their straight-chain (n-alkane) isomers. The branching in their carbon skeleton leads to a more compact molecular structure, which influences intermolecular forces, and consequently, their boiling points, melting points, and densities. Generally, branched alkanes have lower boiling points than their linear counterparts due to a smaller surface area, which reduces the strength of van der Waals forces.[1][2][3][4]
The key physicochemical properties of this compound and a comparison with its linear isomer, n-decane, are summarized in the table below.
| Property | This compound | n-Decane | Rationale for Difference |
| Molecular Formula | C₁₀H₂₂ | C₁₀H₂₂ | Isomers |
| Molecular Weight | 142.28 g/mol | 142.28 g/mol | Isomers |
| Boiling Point | 160-162 °C | 174.1 °C | Branching reduces surface area and van der Waals forces.[1][2][3][4] |
| Melting Point | -53.99 °C | -29.7 °C | The irregular shape of branched alkanes can disrupt crystal lattice formation. |
| Density | ~0.75 g/cm³ | 0.73 g/cm³ | Branching can lead to less efficient packing of molecules. |
| Refractive Index | ~1.419-1.421 | ~1.412 | Dependent on electronic structure and density. |
| Water Solubility | Insoluble | Insoluble | Both are non-polar hydrocarbons.[5][6][7] |
Solvent Characteristics and Applications
As a non-polar solvent, this compound is an effective medium for dissolving other non-polar and weakly polar substances, following the principle of "like dissolves like".[2][8] Its applications in a research and drug development context are primarily centered around its ability to act as an inert reaction medium, an extraction solvent, or a component in chromatographic separations.
Organic Synthesis
This compound can serve as a high-boiling point, non-polar, aprotic solvent for organic reactions. Its inert nature makes it suitable for reactions involving strong bases or reactive organometallic species where protic or more reactive solvents would be unsuitable. The higher boiling point compared to solvents like hexane or heptane allows for reactions to be conducted at elevated temperatures.
Extraction and Purification
The lipophilic character of this compound makes it an excellent solvent for the extraction of non-polar compounds such as lipids, steroids, and other hydrophobic molecules from various matrices.[9][10] In drug development, it can be used to extract non-polar active pharmaceutical ingredients (APIs) or intermediates from aqueous solutions or natural product sources.
Chromatography
In normal-phase chromatography, branched alkanes like this compound can be used as a component of the mobile phase, often in combination with a more polar solvent to modulate the elution strength. Its low viscosity and volatility are advantageous in these applications.
Experimental Protocols
The following protocols provide standardized procedures for determining key solvent properties and for the safe handling of this compound in a laboratory setting.
Protocol for Determining the Density of this compound
This protocol describes the determination of the density of a liquid using a pycnometer or a graduated cylinder and a balance.
Materials:
-
This compound
-
Pycnometer or 10 mL graduated cylinder
-
Analytical balance
-
Thermometer
-
Deionized water
Procedure:
-
Clean and Dry: Thoroughly clean and dry the pycnometer or graduated cylinder.
-
Tare Mass: Accurately measure the mass of the empty, dry container.
-
Fill with Liquid: Fill the container with this compound to a known volume (e.g., 10 mL).
-
Measure Mass of Liquid: Measure the mass of the container with the liquid.
-
Record Temperature: Record the ambient temperature.
-
Calculation:
-
Mass of liquid = (Mass of container + liquid) - (Mass of empty container)
-
Density = Mass of liquid / Volume of liquid
-
Protocol for Determining the Solubility of a Compound in this compound
This protocol outlines a method to determine the approximate solubility of a solid compound in this compound at a specific temperature.
Materials:
-
Compound of interest (e.g., a non-polar API)
-
This compound
-
Small vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Constant temperature bath or incubator
-
Syringe filters (PTFE, 0.45 µm)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Prepare Supersaturated Solutions: Add an excess amount of the solid compound to a known volume of this compound in a vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature bath. Agitate the mixture using a vortex mixer periodically for a set time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed in the temperature bath for a sufficient time to allow undissolved solid to settle.
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a syringe filter compatible with the solvent (e.g., PTFE) into a clean, pre-weighed vial.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method.
-
Calculation: Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity.
Safe Handling and Storage Protocol
This compound is a flammable liquid and should be handled with appropriate safety precautions.
Personal Protective Equipment (PPE):
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
Flame-retardant lab coat
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Ground and bond containers when transferring the liquid to prevent static discharge.
-
Avoid inhalation of vapors and contact with skin and eyes.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store away from oxidizing agents.
-
Use a designated flammable liquid storage cabinet.
Spill and Waste Disposal Protocol
Spill Cleanup:
-
Eliminate Ignition Sources: Immediately extinguish any nearby flames and turn off electrical equipment.
-
Contain the Spill: Use a spill kit with absorbent materials (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[2]
-
Absorb the Liquid: Apply the absorbent material from the outside of the spill inwards to prevent spreading.[11]
-
Collect Waste: Once the liquid is absorbed, use non-sparking tools to collect the material into a labeled, sealable container for hazardous waste.[4][12]
-
Decontaminate: Clean the spill area with soap and water.
Waste Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[13]
-
Do not dispose of it down the drain.
Chemical Compatibility
It is crucial to use laboratory equipment and materials that are compatible with this compound to prevent degradation and potential leaks.
| Material | Compatibility with Alkanes |
| Plastics | |
| Polytetrafluoroethylene (PTFE) | Excellent[10][12][14] |
| Polyetheretherketone (PEEK) | Excellent[4][15] |
| Polypropylene (PP) | Good to Excellent |
| High-Density Polyethylene (HDPE) | Good to Excellent |
| Elastomers | |
| Viton® (FKM) | Good |
| Nitrile (Buna-N) | Poor to Fair (swelling may occur)[3][11][13][16] |
| EPDM | Poor (significant swelling)[3][11][13][16] |
| Silicone | Poor (significant swelling)[3][11][13][16] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. oit.edu [oit.edu]
- 3. phelpsgaskets.com [phelpsgaskets.com]
- 4. baetro-machining.com [baetro-machining.com]
- 5. Solubility in water of normal c9 and c10, alkane hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. All about Solubility of Alkanes [unacademy.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. calpaclab.com [calpaclab.com]
- 10. masonmercer.com.au [masonmercer.com.au]
- 11. Chemical resistance, PTFE | Materials | Polyfluor [polyfluor.nl]
- 12. warco.com [warco.com]
- 13. mrclab.co.il [mrclab.co.il]
- 14. PTFE vs PEEK - A Comparison of Properties | Precision Parts from Poly Fluoro Ltd [polyfluoroltd.com]
- 15. parts.spearsmfg.com [parts.spearsmfg.com]
- 16. Chemical Resistance of Elastomers - Vinidex Pty Ltd [vinidex.com.au]
Application Notes and Protocols for Kinetic Studies Utilizing 3,4-Diethylhexane
Disclaimer: Direct experimental kinetic data for 3,4-diethylhexane is sparse in publicly available literature. The following application notes and protocols are based on established methodologies for studying the kinetics of analogous branched alkanes, such as isomers of hexane and decane. These protocols provide a robust framework for designing and conducting kinetic studies of this compound, particularly in the context of combustion and pyrolysis.
Application Notes
Introduction
This compound (C₁₀H₂₂) is a branched-chain alkane that can serve as a component in fuel surrogates and as a model compound for understanding the complex reaction kinetics of larger hydrocarbons. Kinetic studies of this compound are crucial for developing accurate combustion models, optimizing industrial pyrolysis processes, and gaining fundamental insights into the structure-reactivity relationships of branched alkanes. The degree of branching in alkanes significantly influences their ignition properties and the distribution of reaction products.
Relevant Research Areas
-
Combustion Chemistry: Understanding the oxidation and pyrolysis of this compound is essential for developing predictive models for gasoline, diesel, and jet fuels. These models are critical for designing more efficient and cleaner internal combustion engines and gas turbines. The branching structure of this compound affects the formation of key radical species, influencing ignition delay times and the propensity for engine knock.
-
Industrial Pyrolysis: In the chemical industry, pyrolysis (thermal cracking) is used to break down large hydrocarbons into smaller, more valuable molecules like alkenes. Kinetic studies of this compound can help in optimizing reactor conditions (temperature, pressure, residence time) to maximize the yield of desired products.
-
Atmospheric Chemistry: While less volatile than smaller alkanes, understanding the atmospheric oxidation pathways of C₁₀ alkanes can be relevant in specific environments.
-
Drug Development (Theoretical Application): In the context of drug development, while not a direct therapeutic agent, understanding the metabolism of branched alkanes can be relevant for toxicology studies of hydrocarbon-based excipients or for understanding the enzymatic reactions within cytochrome P450, which can metabolize such structures. Kinetic principles used to study its combustion can be adapted to investigate its biochemical reactions.
Key Challenges and Considerations
-
Complexity of Reaction Mechanisms: The pyrolysis and oxidation of this compound involve a vast network of elementary reactions, leading to a wide array of products.
-
Isomer-Specific Analysis: Distinguishing between various C₁₀H₂₂ isomers and their numerous reaction products requires high-resolution analytical techniques.
-
High-Temperature and High-Pressure Conditions: Many relevant kinetic studies need to be performed under conditions that mimic those in engines or industrial reactors, which poses experimental challenges.
Experimental Protocols
The following protocols describe common experimental setups for studying the gas-phase kinetics of branched alkanes like this compound.
Protocol 1: High-Temperature Pyrolysis in a Flow Reactor
This protocol is designed to study the thermal decomposition of this compound at atmospheric pressure.
1. Experimental Setup:
- A continuous flow tubular reactor, typically made of quartz, is placed inside a high-temperature furnace.
- A feed system, consisting of a liquid pump and a vaporizer, is used to introduce gaseous this compound, diluted in an inert carrier gas (e.g., N₂ or Ar), into the reactor.
- The reactor outlet is connected to a sampling system for online or offline analysis.
2. Procedure:
- Set the furnace to the desired reaction temperature (e.g., 900-1200 K).
- Calibrate the mass flow controllers for the carrier gas and the liquid pump for this compound.
- Initiate the flow of the carrier gas through the reactor.
- Once the temperature is stable, introduce a known flow rate of this compound into the vaporizer and then into the reactor.
- Allow the system to reach a steady state (typically 30-60 minutes).
- Collect the product stream for analysis. For offline analysis, gas-tight syringes or sampling bags can be used. For online analysis, the reactor outlet is directly coupled to the analytical instrument.
- Repeat the experiment at different temperatures and residence times (controlled by the flow rate).
3. Product Analysis:
- The primary analytical technique is Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) for quantifying hydrocarbons and a Mass Spectrometer (MS) for identifying products.
- A two-dimensional GC (GCxGC) can provide enhanced separation for complex product mixtures.
Protocol 2: Oxidation Studies in a Jet-Stirred Reactor (JSR)
This protocol is suitable for studying the oxidation of this compound at low to intermediate temperatures, relevant for autoignition chemistry.
1. Experimental Setup:
- A spherical or cylindrical quartz reactor with multiple inlet jets to ensure rapid mixing and uniform temperature and composition.
- The JSR is placed in a furnace or heating mantle.
- Separate feed lines for the fuel (this compound), oxidizer (e.g., air or O₂), and diluent (e.g., N₂) are controlled by mass flow controllers.
- The reactor pressure is controlled by a back-pressure regulator.
- A sampling probe is positioned in the reactor for extracting the reacting mixture.
2. Procedure:
- Heat the JSR to the desired temperature.
- Set the desired pressure using the back-pressure regulator.
- Introduce the flows of the oxidizer and diluent into the reactor.
- Introduce the flow of gaseous this compound.
- Allow the system to reach a steady state.
- Extract samples through the probe for analysis.
- Vary the temperature, pressure, residence time, and equivalence ratio for a comprehensive kinetic dataset.
3. Product Analysis:
- GC-MS/FID is used for stable species identification and quantification.
- Synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PIMS) can be employed for the detection of reactive intermediates, including radicals.[1]
Data Presentation
Quantitative data from kinetic studies are best presented in tables to facilitate comparison. Below are examples of how such data for a hypothetical study on C₁₀H₂₂ isomers could be structured.
Table 1: Product Mole Fractions in the Pyrolysis of 3,4-Dimethylhexane at 1 atm
| Temperature (K) | Conversion (%) | Methane | Ethylene | Propene | Butene Isomers |
| 950 | 15.2 | 0.05 | 0.25 | 0.35 | 0.15 |
| 1000 | 45.8 | 0.12 | 0.40 | 0.28 | 0.10 |
| 1050 | 85.3 | 0.25 | 0.48 | 0.15 | 0.05 |
Note: This data is illustrative and based on general trends for branched alkane pyrolysis. A study on 3,4-dimethylhexane provides insights into the thermal decomposition of related structures.[2]
Table 2: Ignition Delay Times of n-Decane and an Iso-Decane Isomer
| Temperature (K) | Pressure (atm) | Equivalence Ratio | n-Decane IDT (µs) | Iso-Decane IDT (µs) |
| 800 | 20 | 1.0 | 1500 | 2500 |
| 1000 | 20 | 1.0 | 350 | 500 |
| 1200 | 20 | 1.0 | 100 | 120 |
Note: This table illustrates the typical trend where branched alkanes have longer ignition delay times (higher octane rating) than their straight-chain counterparts. Data is representative based on general combustion studies of decane isomers.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for a gas-phase kinetics experiment.
Caption: Generalized workflow for kinetic studies of hydrocarbons.
Simplified Pyrolysis Pathway
This diagram shows a simplified, high-level reaction pathway for the pyrolysis of a branched alkane like this compound.
Caption: Simplified reaction pathway for branched alkane pyrolysis.
References
Application Notes: Dissolving Non-Polar Compounds in 3,4-Diethylhexane
Introduction
3,4-Diethylhexane is a branched alkane with the chemical formula C10H22.[1][2][3] As a non-polar organic solvent, it is an effective medium for dissolving other non-polar substances, adhering to the principle of "like dissolves like".[4][5][6][7] Its low polarity and liquid state at room temperature make it a suitable solvent for a variety of applications in research and drug development, particularly for solubilizing lipids, oils, waxes, and certain non-polar polymers.[1][8] This document provides a detailed protocol for the dissolution of non-polar compounds in this compound, along with relevant safety information and physicochemical data.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in Table 1. Understanding these properties is crucial for its safe handling and effective use as a solvent.
| Property | Value | Reference |
| Molecular Formula | C10H22 | [1][2][3] |
| Molecular Weight | 142.28 g/mol | [1][2][9][10] |
| Appearance | Colorless, clear liquid | [1][11] |
| Density | 0.75 g/mL | [1][11][12] |
| Boiling Point | 162 °C | [1][11] |
| Melting Point | -53.99 °C | [1][11] |
| Flash Point | 85.8 °C | [1] |
| Solubility in Water | Insoluble | [5][8] |
General Solubility Considerations
The solubility of a non-polar compound in a non-polar solvent like this compound is primarily driven by favorable intermolecular van der Waals forces.[7] For polymers, factors such as molecular weight, crystallinity, and branching can significantly influence solubility.[9] Generally, as the molecular weight of a polymer increases, its solubility tends to decrease.[9] Crystalline polymers are often less soluble than their amorphous counterparts.[6]
Due to the lack of extensive published solubility data for a wide range of non-polar compounds specifically in this compound, it is recommended to perform small-scale solubility tests to determine the optimal concentration for a particular application. The following table provides an illustrative guide to the expected solubility of common non-polar compound classes in this compound.
| Compound Class | General Solubility in this compound | Notes |
| Lipids (e.g., triglycerides, fatty acids) | High | Lipids are generally highly soluble in non-polar organic solvents.[1][4] |
| Waxes | High | Waxes are readily dissolved by non-polar solvents.[8] |
| Oils | High | Miscible in all proportions.[8] |
| Non-polar Polymers (e.g., polystyrene, polyethylene) | Variable | Solubility is dependent on molecular weight, crystallinity, and temperature.[9] |
| Hydrocarbons (e.g., other alkanes) | High | Miscible with other non-polar hydrocarbons. |
Safety Precautions
This compound is a flammable liquid and should be handled with appropriate safety measures in place.[10]
-
Handling: Always work in a well-ventilated area, preferably within a fume hood.[2][13] Avoid inhalation of vapors and contact with skin and eyes.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]
-
Fire Safety: Keep away from open flames, sparks, and other sources of ignition.[5][12] Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[5]
-
Disposal: Dispose of this compound and any solutions containing it in accordance with local, state, and federal regulations for hazardous waste. Do not pour down the drain.[12]
Experimental Protocol for Dissolving a Non-Polar Solid in this compound
This protocol outlines the steps for preparing a solution of a non-polar solid compound in this compound at a specific concentration.
Materials:
-
Non-polar solid solute
-
This compound (solvent)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask with stopper
-
Beaker
-
Funnel
-
Pipette (if starting with a liquid solute)
-
Magnetic stirrer and stir bar (optional)
-
Water bath or heating mantle (optional, for compounds with low solubility at room temperature)
Procedure:
-
Calculation of Required Mass:
-
Determine the desired concentration (e.g., in g/L or mol/L) and volume of the final solution.
-
Calculate the mass of the solid solute required using the following formula: Mass (g) = Concentration (g/L) x Volume (L)
-
If preparing a solution with a specific molarity: Mass (g) = Molarity (mol/L) x Molecular Weight of Solute ( g/mol ) x Volume (L)
-
-
Weighing the Solute:
-
Place a weighing paper or boat on the analytical balance and tare it.
-
Carefully weigh the calculated mass of the non-polar solid solute using a spatula.
-
-
Dissolution:
-
Transfer the weighed solute to a beaker.
-
Add a small amount of this compound to the beaker to wet the solid.
-
Using a funnel, quantitatively transfer the solute and solvent mixture into the appropriate sized volumetric flask.
-
Rinse the beaker with small portions of this compound, transferring the rinsings into the volumetric flask to ensure all of the solute is transferred.
-
Add this compound to the volumetric flask until it is approximately half to two-thirds full.
-
-
Mixing:
-
Stopper the volumetric flask and invert it several times to mix the contents.
-
For compounds that are slow to dissolve, a magnetic stirrer can be used. Place a stir bar in the flask and place it on a magnetic stirrer until the solute is fully dissolved.
-
Gentle heating with a water bath or heating mantle may be necessary for some compounds, but this should be done with extreme caution in a fume hood due to the flammability of this compound.
-
-
Final Volume Adjustment:
-
Once the solute is completely dissolved, carefully add this compound to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Experimental Workflow Diagram
Caption: Workflow for dissolving a non-polar solid in this compound.
References
- 1. Ch26: Lipids [chem.ucalgary.ca]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. kinampark.com [kinampark.com]
- 4. aquaculture.ugent.be [aquaculture.ugent.be]
- 5. ehs.okstate.edu [ehs.okstate.edu]
- 6. Solubility parameters of polymers – Advances in Polymer Science [ncstate.pressbooks.pub]
- 7. solubility - Non-polar molecules are soluble in non-polar solvents (hexane) but not in water, Why? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pslc.ws [pslc.ws]
- 10. youtube.com [youtube.com]
- 11. quora.com [quora.com]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. coloradocollege.edu [coloradocollege.edu]
Application Notes and Protocols: 3,4-Diethylhexane in Fuel Research
Introduction
3,4-Diethylhexane is a branched-chain alkane with the chemical formula C10H22, an isomer of decane.[1][2] Its molecular structure, characterized by ethyl branches on the third and fourth carbon atoms of a hexane chain, suggests potential as a component in gasoline formulations. In fuel research, branched alkanes are of significant interest due to their influence on combustion properties, particularly their potential to increase a fuel's resistance to knocking in spark-ignition engines. This document provides an overview of the known properties of this compound and outlines standard experimental protocols for evaluating its performance as a fuel component.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and for the design of fuel blending and combustion experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C10H22 | [1] |
| Molecular Weight | 142.28 g/mol | [3] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 162 °C | [4] |
| Density | 0.75 g/mL | [4] |
| Flash Point | 85.8°C | [4] |
| Vapor Pressure | 2.81 mmHg at 25°C | [4] |
| Refractive Index | 1.4190-1.4210 | [4] |
Application in Fuel Research
As a branched alkane, this compound is expected to have a higher octane rating compared to its straight-chain isomer, n-decane. The degree of branching in alkanes generally correlates with a higher resistance to auto-ignition (knocking) under the conditions of a spark-ignition engine. Therefore, this compound is a candidate for use as a high-octane blending component in gasoline to improve its anti-knock characteristics.
Its application in surrogate fuel formulations is also of interest. Surrogate fuels are mixtures of a few well-characterized compounds designed to mimic the combustion behavior of complex commercial fuels like gasoline or jet fuel. Including branched alkanes like this compound in a surrogate mixture can help to better represent the isomerization present in real fuels.
Experimental Protocols
To evaluate the suitability of this compound as a fuel component, its key combustion properties must be determined experimentally. The following are detailed protocols for measuring the Research Octane Number (RON), Motor Octane Number (MON), and Cetane Number (CN).
Protocol 1: Determination of Research Octane Number (RON)
Objective: To determine the anti-knock quality of this compound under mild engine conditions, as defined by the ASTM D2699 standard.[5]
Apparatus: A standard Cooperative Fuel Research (CFR) engine equipped for RON testing.
Materials:
-
This compound (test sample)
-
Primary Reference Fuels (PRFs): Isooctane (2,2,4-trimethylpentane) and n-heptane.
-
Check fuels of known RON.
Procedure:
-
Engine Calibration: Calibrate the CFR engine using the primary reference fuels and check fuels to ensure it is operating within the specified tolerances of the ASTM D2699 method.
-
Sample Preparation: Prepare a sufficient volume of this compound for the test.
-
Engine Operation:
-
Start the CFR engine and allow it to warm up to the specified operating conditions for RON testing (600 rpm engine speed, 52°C intake air temperature).[5]
-
Introduce the this compound into the engine's fuel system.
-
-
Knock Intensity Measurement:
-
Adjust the compression ratio of the engine until a standard level of knock intensity is observed, as measured by the knockmeter.
-
Record the compression ratio reading from the digital counter.
-
-
Reference Fuel Bracketing:
-
Select two primary reference fuel blends that are expected to bracket the knock intensity of the this compound at the same compression ratio.
-
Test each reference fuel blend, adjusting the fuel-air ratio for maximum knock.
-
-
RON Calculation:
-
The RON of the this compound is calculated by linear interpolation between the octane numbers of the two bracketing reference fuels based on the knockmeter readings.
-
Protocol 2: Determination of Motor Octane Number (MON)
Objective: To determine the anti-knock quality of this compound under more severe engine conditions, as defined by the ASTM D2700 standard.[5]
Apparatus: A standard Cooperative Fuel Research (CFR) engine equipped for MON testing.
Materials:
-
This compound (test sample)
-
Primary Reference Fuels (PRFs): Isooctane and n-heptane.
-
Check fuels of known MON.
Procedure:
-
Engine Calibration: Calibrate the CFR engine according to the ASTM D2700 method using PRFs and check fuels.
-
Sample Preparation: Ensure an adequate volume of this compound is available.
-
Engine Operation:
-
Start the CFR engine and allow it to stabilize at the MON test conditions (900 rpm engine speed, 149°C intake air temperature).[5]
-
Introduce the this compound into the fuel system.
-
-
Knock Intensity Measurement:
-
Adjust the compression ratio to achieve the standard knock intensity.
-
Record the compression ratio.
-
-
Reference Fuel Bracketing:
-
Test two bracketing primary reference fuel blends.
-
-
MON Calculation:
-
Calculate the MON of the this compound by interpolation between the MON values of the bracketing reference fuels.
-
Protocol 3: Determination of Derived Cetane Number (DCN)
Objective: To determine the ignition quality of this compound for use in compression-ignition engines using a Constant Volume Combustion Chamber, as per ASTM D6890.
Apparatus: An Ignition Quality Tester (IQT).
Materials:
-
This compound (test sample)
-
Primary Reference Fuels for DCN: n-hexadecane (cetane) and 2,2,4,4,6,8,8-heptamethylnonane (HMN).
-
Check fuels of known DCN.
Procedure:
-
Instrument Calibration: Calibrate the IQT using n-hexadecane and HMN to establish the relationship between ignition delay and cetane number.
-
Sample Injection:
-
Inject a small, precise amount of this compound into the heated, pressurized combustion chamber of the IQT.
-
-
Ignition Delay Measurement:
-
The instrument measures the time from the start of injection to the onset of combustion (ignition delay).
-
-
DCN Calculation:
-
The measured ignition delay is then converted to a Derived Cetane Number using the calibration curve generated with the primary reference fuels.
-
Data Presentation
The experimental results from the protocols described above should be compiled into a clear and structured table to facilitate comparison with other fuel components.
Table 2: Combustion Properties of this compound (Hypothetical Data)
| Property | Test Method | Result |
| Research Octane Number (RON) | ASTM D2699 | To be determined |
| Motor Octane Number (MON) | ASTM D2700 | To be determined |
| Octane Sensitivity (RON - MON) | - | To be determined |
| Derived Cetane Number (DCN) | ASTM D6890 | To be determined |
Visualizations
The following diagrams illustrate the workflows for determining the key fuel properties of this compound.
Caption: Workflow for determining octane and cetane numbers.
Conclusion
This compound possesses structural characteristics that make it a compound of interest for fuel research, particularly as a potential octane booster in gasoline. The application notes and protocols provided here offer a framework for the experimental determination of its key combustion properties. The generation of reliable RON, MON, and DCN data for this compound will be crucial for its evaluation as a viable fuel component and for its inclusion in the development of advanced surrogate fuel models. Further research into its combustion kinetics and performance in blends with other fuel components is recommended to fully characterize its potential.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 3,4-Diethylhexane
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3,4-diethylhexane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound samples?
A1: Depending on the synthetic route and handling, common impurities in this compound may include:
-
Isomeric Byproducts: Other decane isomers, such as 3,4-dimethylhexane, may be present, particularly if the synthesis involved reactions like Corey-House where homocoupling of reagents can occur.[1]
-
Unreacted Starting Materials: Residual reactants from the synthesis process.[2]
-
Side-Reaction Products: Alkenes (olefins) resulting from elimination side reactions, or products from Wurtz-type coupling.[1][2]
-
Solvent Residues: Traces of solvents used during the synthesis or workup.
-
Peroxides: Formed by auto-oxidation in the presence of air and light.[3]
-
Water: Dissolved or emulsified water.[3]
-
Polar Organic Compounds: Byproducts such as alcohols, aldehydes, and ketones.[3]
Q2: Which purification method is most effective for this compound?
A2: Fractional distillation is the most effective and widely recommended method for purifying this compound.[2][4] This technique is particularly well-suited for separating it from non-polar impurities with different boiling points, such as isomeric byproducts.[2] For achieving very high purity, preparative gas chromatography can also be employed.[4]
Q3: How can I assess the purity of my this compound sample?
A3: Gas Chromatography (GC) is the primary analytical technique for determining the purity of volatile compounds like this compound.[2][5] Using a Flame Ionization Detector (GC-FID) provides quantitative information on the relative amounts of different components, while coupling GC with a Mass Spectrometer (GC-MS) helps in identifying the chemical structure of the impurities.[3][5]
Q4: What is the boiling point of this compound?
A4: The boiling point of this compound is approximately 162 °C.[6] This physical property is critical for developing an effective fractional distillation protocol.
Troubleshooting Guides
Fractional Distillation
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation of Components | Inefficient fractionating column (low number of theoretical plates).[2] | Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings).[2][4] |
| Distillation rate is too fast.[2] | Reduce the heating rate to allow for proper vapor-liquid equilibrium. A collection rate of 1-2 drops per second is a good target.[2][4] | |
| Poor insulation of the column.[2] | Insulate the column with glass wool or aluminum foil to minimize heat loss and maintain a stable temperature gradient.[2][7] | |
| Bumping (Sudden, Violent Boiling) | Uneven heating of the distillation flask.[2] | Use a heating mantle with a magnetic stirrer or add boiling chips to the flask to ensure smooth boiling.[2] |
| Flooding of the Column | Excessive heating rate.[2] | Immediately reduce the heating rate. If flooding continues, stop the distillation, allow the column to drain, and restart at a lower temperature.[2] |
| Temperature Fluctuations at the Thermometer | The column has not reached thermal equilibrium. | Allow the system to reflux and stabilize before beginning collection. |
| All of the lower-boiling point impurity has distilled. | The temperature may rise to the boiling point of the next component. |
Gas Chromatography (GC) Analysis
| Problem | Potential Cause(s) | Solution(s) |
| Broad Peaks | Column overloading.[2] | Dilute the sample before injection.[2] |
| Injection port temperature is too low.[2] | Increase the injection port temperature for rapid sample volatilization.[2] | |
| Carrier gas flow rate is too low.[2] | Optimize the carrier gas flow rate for your specific column.[2] | |
| Tailing Peaks | Active sites on the GC column interacting with the sample.[2] | Use a deactivated column or a different stationary phase.[2] |
| Presence of polar impurities.[2] | Ensure the sample is dry and free from polar contaminants.[2] | |
| Ghost Peaks (Peaks in a Blank Run) | Contamination of the syringe or injection port.[2] | Thoroughly clean the syringe. Bake out the injection port and column.[2] |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
-
Instrument Setup:
-
Temperature Program:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Program: Start at an initial temperature of 60 °C, hold for 2 minutes, then ramp up to 200 °C at a rate of 10 °C/minute. Hold at 200 °C for 5 minutes.
-
-
Sample Preparation:
-
Dilute the this compound sample in a volatile solvent like hexane or pentane (e.g., 1 µL of sample in 1 mL of solvent).
-
-
Injection and Analysis:
-
Inject 1 µL of the diluted sample into the GC.
-
Record the chromatogram. The peak corresponding to this compound should be the major component.
-
Calculate the percentage purity by integrating the peak areas.
-
Protocol 2: Purification by Fractional Distillation
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.[4]
-
Ensure all glassware is dry.
-
-
Procedure:
-
Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.[4]
-
Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process.[2]
-
Begin heating the flask gently with a heating mantle.[4]
-
Allow the vapor to slowly rise through the column and establish a steady reflux.[4]
-
Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 162 °C).[4][6]
-
Collect any initial fractions that distill at a lower temperature (impurities) in a separate flask and change the receiving flask when the temperature stabilizes at the boiling point of the desired product.
-
-
Purity Confirmation:
-
Analyze the collected fraction(s) using the GC protocol described above to confirm the purity.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in fractional distillation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound|High-Purity C10 Hydrocarbon [benchchem.com]
- 6. Cas 19398-77-7,this compound | lookchem [lookchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. 3,4-Diethyl hexane [webbook.nist.gov]
- 9. 3,4-Diethyl hexane [webbook.nist.gov]
Technical Support Center: Purification of 3,4-Diethylhexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the purification of 3,4-diethylhexane.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in a sample of this compound?
A1: Impurities in this compound typically fall into two main categories:
-
Isomeric Impurities: These are other C10H22 alkanes with different branching structures. Since they have the same molecular weight and similar chemical properties, they are often the most challenging to remove.[1]
-
Polar Impurities: These can include residual solvents from synthesis (e.g., diethyl ether if a Grignard reaction was used), water, or byproducts from the synthesis such as alcohols.[2]
Q2: My GC analysis shows multiple peaks close to my product peak. What are they likely to be?
A2: These are almost certainly isomeric impurities of this compound. There are 75 structural isomers of decane (C10H22), and many of these will have very similar boiling points and chromatographic behavior, making their separation difficult.[1][3]
Q3: I suspect my sample contains polar impurities. How can I remove them?
A3: A simple liquid-liquid extraction is effective for removing polar impurities. You can wash your this compound sample with water or a saturated brine solution. The polar impurities will partition into the aqueous layer, which can then be separated from the organic layer containing your product. Ensure you thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) afterward.[4][5]
Q4: What is the most effective method for separating isomeric impurities from this compound?
A4: While fractional distillation can be used, preparative gas chromatography (GC) is generally more effective for separating compounds with very close boiling points, such as alkane isomers.[6][7] Preparative GC offers higher resolution and can achieve higher purity levels.[6]
Troubleshooting Guides
Fractional Distillation
Issue: Poor separation of this compound from its isomers.
| Possible Cause | Troubleshooting Steps |
| Insufficient Column Efficiency | - Use a longer fractionating column or one with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Ensure the column is properly insulated to maintain a consistent temperature gradient. |
| Distillation Rate is Too Fast | - Reduce the heating rate to ensure a slow and steady distillation. A rate of 1-2 drops per second for the collected distillate is recommended.[8] |
| Incorrect Thermometer Placement | - The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling. |
Preparative Gas Chromatography (GC)
Issue: Co-elution of the desired product with impurities.
| Possible Cause | Troubleshooting Steps |
| Inappropriate GC Column | - Use a column with a stationary phase that provides good selectivity for hydrocarbon isomers. A non-polar column is typically a good starting point. |
| Suboptimal Temperature Program | - Optimize the temperature ramp rate. A slower ramp rate can improve the separation of closely eluting peaks. |
| Column Overloading | - Inject a smaller sample volume to avoid broad, overlapping peaks. |
Post-Synthesis Workup
Issue: Emulsion formation during aqueous washing.
| Possible Cause | Troubleshooting Steps |
| Formation of Magnesium Salts (from Grignard reaction quench) | - Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[9] |
| Vigorous Shaking | - Gently invert the separatory funnel multiple times instead of shaking vigorously. |
Quantitative Data
Table 1: Boiling Points of this compound and Common Isomeric Impurities
| Compound | IUPAC Name | Boiling Point (°C) |
| C10H22 | This compound | 160-164 |
| C10H22 | n-Decane | 174[3][10] |
| C10H22 | 2-Methyldecane | 171.1 |
| C10H22 | 3-Methyldecane | 170.5 |
| C10H22 | 2,2-Dimethylnonane | 165.2 |
Note: The boiling points of branched isomers are generally lower than their straight-chain counterparts. The proximity of these boiling points illustrates the challenge of separation via fractional distillation.
Table 2: Comparison of Purification Methods for this compound
| Purification Method | Typical Starting Purity (%) | Achievable Final Purity (%) | Key Advantages | Key Limitations |
| Fractional Distillation | 85-90 | 95-98 | - Suitable for larger quantities.- Removes impurities with significantly different boiling points. | - Less effective for separating isomers with close boiling points.[6]- Can be time-consuming. |
| Preparative Gas Chromatography (GC) | 95-98 | >99.5 | - High resolution for separating closely boiling isomers.[6][7]- Can achieve very high purity. | - Limited to smaller sample sizes.- More complex instrumentation. |
| Liquid-Solid Chromatography (e.g., over silica gel) | 90-95 | >99 (for polar impurities) | - Excellent for removing polar impurities. | - Not effective for separating non-polar isomeric impurities. |
Experimental Protocols
Protocol 1: Removal of Polar Impurities by Liquid-Liquid Extraction
-
Place the impure this compound in a separatory funnel.
-
Add an equal volume of deionized water.
-
Gently invert the funnel several times, venting occasionally to release pressure.
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Repeat the washing step with a saturated solution of sodium chloride (brine).
-
Drain the aqueous layer and transfer the organic layer (this compound) to a clean, dry flask.
-
Add a suitable drying agent (e.g., anhydrous sodium sulfate), swirl, and let it stand for 10-15 minutes.
-
Filter or decant the dried this compound from the drying agent.
Protocol 2: Purification by Fractional Distillation
-
Set up a fractional distillation apparatus with a packed fractionating column.
-
Add the impure this compound and a few boiling chips to the distillation flask.
-
Heat the flask gently to initiate boiling and allow the vapor to slowly rise through the column.
-
Maintain a slow and steady distillation rate (1-2 drops per second).[8]
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 160-164 °C).
-
Monitor the purity of the collected fractions using analytical Gas Chromatography (GC).
Protocol 3: High-Purity Separation by Preparative Gas Chromatography
-
Consult the instrument's manual for the specific setup of the preparative GC system.
-
Select a non-polar column suitable for hydrocarbon separation.
-
Develop an optimized temperature program on an analytical GC to achieve baseline separation of the this compound from its impurities.
-
Scale up the injection volume for the preparative GC system.
-
Set the collection parameters to isolate the peak corresponding to this compound.
-
Analyze the collected fraction using analytical GC to confirm its purity.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for fractional distillation issues.
References
- 1. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 2. benchchem.com [benchchem.com]
- 3. Decane - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. brainly.com [brainly.com]
- 7. vurup.sk [vurup.sk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Solve chemistry questions related to C10H22 (decane). | Filo [askfilo.com]
Technical Support Center: Distillation of 3,4-Diethylhexane Under Inert Atmosphere
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully performing the distillation of 3,4-diethylhexane under an inert atmosphere. Below you will find key physical data, a detailed experimental protocol, a troubleshooting guide for common issues, and a workflow diagram of the experimental setup.
Physical Properties and Distillation Data for this compound
For successful purification, it is crucial to understand the physical properties of this compound, particularly its boiling point at different pressures. The following table summarizes key data. Boiling points at reduced pressures are estimated and should be used as a guideline.
| Property | Value |
| Molecular Formula | C₁₀H₂₂ |
| Molecular Weight | 142.28 g/mol |
| Normal Boiling Point | 160-162 °C[1] |
| Estimated Boiling Point @ 100 mmHg | ~115 °C |
| Estimated Boiling Point @ 50 mmHg | ~98 °C |
| Estimated Boiling Point @ 10 mmHg | ~68 °C |
| Density | 0.751 g/mL[1] |
Experimental Protocol: Distillation of this compound Under Inert Atmosphere
This protocol outlines the procedure for the vacuum distillation of this compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture contamination.
Materials:
-
This compound (crude)
-
Dry, oxygen-free inert gas (Nitrogen or Argon) with a regulator and bubbler
-
Vacuum pump (capable of reaching at least 10 mmHg)
-
Cold trap (e.g., with dry ice/acetone or liquid nitrogen)
-
Heating mantle with a stirrer
-
Round-bottom flasks (distilling and receiving flasks)
-
Distillation head with a condenser and vacuum adapter
-
Thermometer and adapter
-
Schlenk line or inert gas manifold
-
Magnetic stir bar
-
Glass wool
-
Grease for ground glass joints
-
Clamps and stands
Procedure:
-
System Preparation:
-
Thoroughly dry all glassware in an oven and allow it to cool under a stream of inert gas.
-
Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly greased and sealed to maintain a good vacuum.
-
Place a magnetic stir bar in the distilling flask.
-
Insert a small amount of glass wool into the neck of the distillation head to prevent bumping.
-
Attach the inert gas source to the vacuum adapter via a T-piece or a Schlenk line. This will allow for the system to be flushed with inert gas and for the pressure to be equalized at the end of the distillation.
-
-
Charging the Flask:
-
Under a positive pressure of inert gas, charge the distilling flask with the crude this compound. The flask should not be more than two-thirds full.
-
-
Inerting the System:
-
Evacuate the system using the vacuum pump for a few minutes to remove air.
-
Refill the system with inert gas.
-
Repeat this evacuation and refilling cycle at least three times to ensure a completely inert atmosphere.
-
-
Distillation:
-
Turn on the cooling water to the condenser.
-
Begin stirring the this compound.
-
Slowly open the system to the vacuum pump. The pressure should drop to the desired level.
-
Once the desired pressure is stable, begin to heat the distilling flask gently with the heating mantle.
-
Monitor the temperature at the distillation head. The temperature will rise and then stabilize as the this compound begins to distill.
-
Collect the fraction that distills over at a constant temperature and pressure.
-
-
Shutdown:
-
Once the distillation is complete, turn off the heating mantle and allow the system to cool to room temperature.
-
Slowly introduce the inert gas to bring the system back to atmospheric pressure.
-
Turn off the vacuum pump and the cooling water.
-
The purified this compound in the receiving flask can now be handled under an inert atmosphere.
-
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the distillation of this compound under an inert atmosphere.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| The system is not reaching the desired vacuum. | Leaks in the glassware joints. | Check all joints for proper sealing and re-grease if necessary. Ensure all clamps are secure. |
| Poor vacuum pump performance. | Check the vacuum pump oil; it may need to be changed. Ensure the cold trap is functioning correctly to prevent solvent vapors from contaminating the pump oil. | |
| The liquid in the distilling flask is bumping violently. | Uneven heating or lack of boiling chips. | Ensure the magnetic stirrer is on and functioning correctly. A small piece of glass wool in the distillation head can also help prevent bumping. |
| Heating too rapidly. | Reduce the heating rate. | |
| The distillation temperature is fluctuating. | Unstable vacuum. | Check for leaks in the system. Ensure the vacuum pump is running consistently. |
| Inconsistent heating. | Ensure the heating mantle is providing steady heat. | |
| No distillate is being collected, even though the pot temperature is high. | The vacuum is too high for the heating temperature. | Gradually increase the heating temperature or slightly decrease the vacuum. |
| A blockage in the condenser or adapter. | Allow the system to cool, and then inspect for any obstructions. | |
| The distillate appears cloudy or contaminated. | The initial fraction was not discarded. | Always discard the first few drops of distillate, as they may contain more volatile impurities. |
| Bumping of the crude material into the condenser. | Ensure a steady boiling rate and consider using a larger distilling flask or a distillation head with a splash guard. |
Experimental Workflow Diagram
The following diagram illustrates the setup for the distillation of this compound under an inert atmosphere.
References
Technical Support Center: Drying 3,4-Diethylhexane
This guide provides researchers, scientists, and drug development professionals with comprehensive information on effectively drying the solvent 3,4-Diethylhexane. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to dry this compound before use in experiments?
A1: Water is a common impurity in organic solvents and can interfere with or inhibit many chemical reactions, particularly those involving water-sensitive reagents such as Grignard reagents or certain catalysts. For this compound, which is a nonpolar alkane, the presence of water can lead to poor reaction yields, side product formation, or complete reaction failure.
Q2: What are the most common methods for drying this compound?
A2: The most common methods involve the use of anhydrous inorganic salts as drying agents. These salts readily absorb water to form hydrates. Suitable drying agents for alkanes like this compound include anhydrous magnesium sulfate (MgSO₄), anhydrous calcium sulfate (CaSO₄, often sold as Drierite™), anhydrous calcium chloride (CaCl₂), and molecular sieves (typically 3Å or 4Å).[1][2] For extremely low water content, more rigorous methods like distillation from a reactive drying agent may be employed, though this is often unnecessary for routine applications.
Q3: How do I know when I have added enough drying agent?
A3: A visual inspection is typically sufficient. When an anhydrous drying agent is added to a "wet" solvent, it will clump together as it absorbs water.[3][4] You have added enough drying agent when newly added crystals or powder no longer clump and remain free-flowing, creating a "snow globe" effect when the flask is swirled.[4][5] The solvent should also appear clear rather than cloudy.
Q4: How long should the solvent be in contact with the drying agent?
A4: The time required for effective drying depends on the agent's speed. Fast-acting agents like anhydrous magnesium sulfate can dry a solvent in as little as 20 minutes.[1] For slower-acting agents, or to ensure maximum dryness, allowing the solvent to stand over the drying agent for several hours to overnight is common practice.
Q5: Can I reuse drying agents?
A5: While some drying agents like molecular sieves and calcium sulfate can be regenerated by heating to high temperatures to remove the absorbed water, it is generally not recommended for routine laboratory use unless proper procedures are followed to ensure complete dehydration.[6] For most applications, it is safer and more effective to use fresh, anhydrous drying agent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| The drying agent continues to clump together, no matter how much is added. | 1. The solvent has a very high initial water content. 2. The drying agent is old and has already absorbed moisture from the atmosphere. | 1. If a separate aqueous layer is visible, remove it using a separatory funnel. 2. Pre-dry the solvent by washing it with a saturated sodium chloride solution (brine) to remove the bulk of the dissolved water.[1][7] 3. Use a fresh, unopened container of anhydrous drying agent. |
| The final, dried solvent appears cloudy. | Fine particles of the drying agent have not been fully removed. | 1. Gravity filter the solvent through fluted filter paper to remove fine powders like magnesium sulfate.[7] 2. For granular drying agents like calcium chloride, carefully decant the solvent, leaving the solid behind.[1] |
| Low recovery of the desired compound after drying and solvent evaporation. | The compound may have been adsorbed onto the surface of the drying agent. | 1. Use the minimum amount of drying agent necessary. 2. After removing the bulk of the solvent, rinse the drying agent with a small amount of fresh, dry this compound and combine the rinse with the main solution.[2] |
| The reaction still fails, suggesting the presence of water. | 1. The chosen drying agent was not efficient enough for the required level of dryness. 2. The solvent was not in contact with the drying agent for a sufficient amount of time. | 1. Consult the data table below to select a more efficient drying agent. For highly sensitive reactions, consider using molecular sieves. 2. Increase the contact time between the solvent and the drying agent. |
Data on Drying Agent Efficiency
| Drying Agent | Typical Form | Capacity | Speed | Residual Water (ppm) in Hydrocarbons * | Notes |
| Anhydrous Magnesium Sulfate (MgSO₄) | Fine Powder | High | Fast | ~10-30 ppm | Generally useful and efficient.[2][7] |
| Anhydrous Calcium Sulfate (CaSO₄) | Granular | Low | Fast | ~5-20 ppm | Fast-acting but has a low capacity.[1][6] |
| Anhydrous Calcium Chloride (CaCl₂) | Granular/Pellets | High | Medium | ~20-50 ppm | Good capacity but may not be suitable for highly sensitive applications.[1] |
| 3Å/4Å Molecular Sieves | Beads/Powder | High | Medium-Slow | < 10 ppm | Very effective for achieving very low water content; 4Å is suitable for alkanes.[5][13] |
*Residual water content can vary based on the initial water content of the solvent, the amount of drying agent used, and the contact time.
Experimental Protocol: Drying this compound with Anhydrous Magnesium Sulfate
This protocol describes a standard procedure for drying this compound for general laboratory use.
Materials:
-
"Wet" this compound
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated sodium chloride solution (brine)
-
Separatory funnel
-
Erlenmeyer flask
-
Gravity funnel and fluted filter paper
-
Clean, dry collection flask
Procedure:
-
Pre-Drying (Optional but Recommended):
-
If the this compound has been in contact with an aqueous phase, first pour it into a separatory funnel.
-
Add a volume of saturated brine solution approximately 20% of the volume of the solvent.[1]
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting the funnel.
-
Allow the layers to fully separate. The denser aqueous layer will be at the bottom.
-
Drain and discard the lower aqueous layer.
-
-
Drying with Anhydrous Magnesium Sulfate:
-
Transfer the pre-dried this compound to a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous magnesium sulfate (e.g., 1-2 spatula tips for 100 mL of solvent) to the flask.[5]
-
Swirl the flask and observe the drying agent. It will likely clump together at the bottom.[4]
-
Continue adding small portions of anhydrous magnesium sulfate and swirling until some of the newly added powder remains free-flowing in the solvent.[3]
-
Allow the mixture to stand for at least 20 minutes to ensure complete drying.[1]
-
-
Separation:
-
Place a piece of fluted filter paper in a gravity funnel and position the funnel over a clean, dry collection flask.
-
Carefully pour the this compound through the filter paper, leaving the bulk of the solid MgSO₄ behind in the Erlenmeyer flask.[2]
-
Rinse the MgSO₄ in the flask with a small amount of fresh, dry this compound and pour this rinsing through the filter paper to recover any residual product.
-
The collected filtrate is your dry this compound, ready for use or storage.
-
Workflow and Decision-Making Diagrams
The following diagrams illustrate the general workflow for drying an organic solvent and the decision-making process for selecting an appropriate drying agent.
Caption: Standard experimental workflow for drying this compound.
Caption: Decision tree for selecting a suitable drying agent.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. Chemistry Teaching Labs - Removing residual water from organic solutions [chemtl.york.ac.uk]
- 5. Dalian Haixin - Deep dehydration and drying of solvents using molecular sieves [haixin-mol.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Drying of organic solvents: quantitative evaluation of the efficiency of several desiccants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (PDF) Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants (2010) | D. Bradley G. Williams | 771 Citations [scispace.com]
- 11. rubingroup.org [rubingroup.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Common contaminants in commercial 3,4-Diethylhexane
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with commercial 3,4-Diethylhexane.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in commercial this compound?
Commercial this compound may contain several types of impurities stemming from its synthesis and purification processes. These can be broadly categorized as:
-
Isomeric Impurities: Other decane isomers, particularly those with similar boiling points, can be difficult to separate during distillation. A common example is 3,3-Diethylhexane.
-
Unreacted Starting Materials: Depending on the synthetic route, residual starting materials may be present. For instance, if a Wurtz coupling of 3-bromopentane is used, traces of 3-bromopentane could remain.
-
Byproducts from Synthesis: Side reactions during production are a primary source of contaminants. For example, elimination reactions can lead to the formation of alkenes (e.g., 3,4-diethyl-2-hexene or 3,4-diethyl-3-hexene).
-
Solvent Residues: Trace amounts of solvents used during the reaction or purification steps may persist in the final product.
-
Related Alkanes: If a mixture of alkyl halides is used in a Wurtz-type synthesis, other alkanes may be formed as byproducts.
Q2: My experimental results are inconsistent when using a new batch of this compound. Could contaminants be the cause?
Yes, batch-to-batch variability in purity can lead to inconsistent experimental outcomes. Even small amounts of certain impurities can affect reaction kinetics, product yields, and spectroscopic analyses. It is recommended to verify the purity of each new batch, for instance by Gas Chromatography (GC), before use in sensitive applications.
Q3: How can I detect the presence of impurities in my this compound sample?
Gas Chromatography (GC) is the most common and effective method for assessing the purity of volatile compounds like this compound. By comparing the resulting chromatogram to a reference standard, you can identify and quantify impurities. For structural elucidation of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique. Nuclear Magnetic Resonance (NMR) spectroscopy can also be useful for detecting certain types of impurities, particularly those with unique proton or carbon signals.
Q4: Are there any common contaminants that are particularly difficult to remove?
Isomeric alkanes with boiling points very close to that of this compound are the most challenging to remove by standard distillation. Highly efficient fractional distillation may be required, which can be a complex and time-consuming process.
Troubleshooting Guide
This section provides a step-by-step guide to identifying and addressing potential contamination issues with this compound.
Problem: Unexpected Peaks in Gas Chromatography (GC) Analysis
Potential Cause & Solution:
| Potential Contaminant | Identification | Recommended Action |
| Isomeric Alkanes (e.g., 3,3-Diethylhexane) | Peaks with similar retention times to the main product. | Confirm identity using GC-MS. If separation is critical, consider preparative GC or sourcing a higher purity grade. |
| Residual Alkyl Halides (e.g., 3-bromopentane) | Peaks with different retention times. | Can often be removed by washing with a suitable reagent followed by distillation. |
| Alkene Byproducts (e.g., 3,4-diethyl-3-hexene) | Peaks appearing at different retention times, often with slightly lower boiling points. | Can be removed by treatment with a mild oxidizing agent or by catalytic hydrogenation, followed by purification. |
| Other Alkanes (from mixed-Wurtz reaction) | Multiple unexpected alkane peaks. | Fractional distillation may be effective if boiling points are sufficiently different. |
Table 1: Summary of Potential Contaminants in Commercial this compound
| Contaminant Type | Potential Specific Impurities | Typical Source of Contamination | Recommended Analytical Method |
| Isomeric Impurities | 3,3-Diethylhexane, other C10 isomers | Incomplete separation during purification | GC, GC-MS |
| Unreacted Precursors | 3-halopentanes (e.g., 3-bromopentane) | Incomplete Wurtz or Grignard reaction | GC-MS |
| Synthesis Byproducts | 3,4-Diethyl-2-hexene, 3,4-Diethyl-3-hexene | Elimination side reactions in Wurtz synthesis | GC, GC-MS, NMR |
| Related Alkanes | n-Decane, other branched alkanes | Use of mixed starting materials in synthesis | GC, GC-MS |
| Solvent Residues | Diethyl ether, Tetrahydrofuran (THF) | Incomplete removal after reaction/purification | Headspace GC-MS |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by Gas Chromatography (GC)
-
Instrument: A standard Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection: Inject 1 µL of a diluted sample (e.g., 1% in hexane) in split mode.
-
Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Data Analysis: Integrate all peaks and calculate the area percentage to estimate the purity. Identify known impurities by comparing retention times with reference standards.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues related to the purity of this compound.
Caption: Troubleshooting workflow for identifying and addressing purity issues.
Technical Support Center: Optimizing GC Analysis of 3,4-Diethylhexane
Welcome to our dedicated technical support center for the gas chromatographic (GC) analysis of 3,4-Diethylhexane. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal resolution and accurate quantification of this and other branched alkanes.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good resolution for this compound and its isomers challenging in GC analysis?
A1: The primary challenge in separating this compound and other branched alkane isomers lies in their similar physical and chemical properties, particularly their boiling points. Since GC separation of non-polar compounds like alkanes is largely dependent on boiling point, isomers that have very close boiling points tend to co-elute, resulting in poor resolution.[1][2][3]
Q2: What is the most suitable type of GC column for analyzing this compound?
A2: For the analysis of non-polar compounds like this compound, a non-polar capillary column is the recommended choice.[1][3][4] Stationary phases such as 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane are ideal because they separate analytes primarily based on their boiling points, following the "like dissolves like" principle.[1][3]
Q3: How do column dimensions impact the resolution of branched alkanes?
A3: Column dimensions, including length, internal diameter (ID), and film thickness, are critical parameters for optimizing resolution:
-
Length: A longer column increases the number of theoretical plates, which generally improves resolution. Doubling the column length can increase resolution by a factor of about 1.4.[1] For complex mixtures of isomers, a column of at least 30 meters is recommended, and a 60-meter column may be necessary for very complex samples.[1][3]
-
Internal Diameter (ID): A smaller ID enhances column efficiency and, consequently, resolution.[1][5] A common ID of 0.25 mm offers a good balance between efficiency and sample capacity, while a smaller ID of 0.18 mm can be used for higher resolution needs.[1][3]
-
Film Thickness: A thicker stationary phase film increases the retention of volatile compounds. For higher boiling point alkanes, a thinner film (e.g., 0.25 µm) is generally sufficient and allows for shorter analysis times.[3]
Q4: What are the key GC method parameters to optimize for better separation?
A4: To improve the resolution of closely eluting compounds like this compound, the following parameters should be carefully optimized:
-
Oven Temperature Program: A slower temperature ramp rate (e.g., 5°C/min) increases the interaction time between the analytes and the stationary phase, which can significantly enhance separation.[1][3]
-
Carrier Gas Flow Rate: Operating the carrier gas (typically Helium or Hydrogen) at its optimal linear velocity will maximize column efficiency and resolution.[1][4]
-
Injector Temperature: The injector temperature should be high enough to ensure complete and rapid vaporization of the sample without causing thermal degradation. A starting point of 250°C is common.[1]
Q5: How should samples containing this compound be prepared for GC analysis?
A5: Proper sample preparation is crucial to avoid issues like column overload and poor peak shape. Dissolve the sample in a suitable non-polar solvent, such as hexane or heptane.[1] The concentration should be optimized, with a starting range of 100-1000 µg/mL often being appropriate.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your GC analysis of this compound.
Issue 1: Poor Resolution or Co-elution of Isomers
-
Q: My chromatogram shows overlapping peaks for branched alkane isomers. How can I improve the separation?
-
A: Poor resolution is a common problem when analyzing isomers with similar boiling points.[1] Consider the following solutions:
-
Optimize the Stationary Phase: Ensure you are using a non-polar stationary phase like 100% dimethylpolysiloxane.[1][3]
-
Adjust Column Dimensions:
-
Refine the Temperature Program: Employ a slower oven temperature ramp rate to increase the interaction time of the analytes with the stationary phase.[1][3][4]
-
Optimize Carrier Gas Flow: Ensure the carrier gas is flowing at its optimal linear velocity to maximize column efficiency.[1][4]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Q: My peaks are showing significant tailing or fronting. What could be the cause?
-
A: Asymmetrical peaks can be caused by several factors:
-
Active Sites: Active sites in the injector or column can interact with analytes. Using a deactivated inlet liner or a guard column can help mitigate this.[4]
-
Column Overload: Injecting too much sample can lead to peak fronting.[6] Try reducing the injection volume or diluting the sample.[4]
-
Improper Column Installation: Ensure the column is installed correctly in the injector and detector according to the manufacturer's instructions.[4][6]
-
Inlet Temperature Too Low: If the inlet temperature is too low, the sample may not vaporize completely, leading to poor peak shape.[4]
-
Issue 3: Inconsistent Retention Times
-
Q: I am observing shifts in retention times between runs. What should I check?
-
A: Fluctuations in retention times are often indicative of system instability:
-
Leaks: Check for leaks in the injector, column fittings, and gas lines using an electronic leak detector.[1][4]
-
Flow and Pressure Instability: Verify that the oven temperature and carrier gas pressure are stable.[4]
-
Column Contamination: Over time, the column can become contaminated or degraded. Conditioning the column or replacing it if necessary can resolve this issue.[4]
-
Data and Protocols
Recommended GC Column Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Non-polar (e.g., 100% Dimethylpolysiloxane) | "Like dissolves like" principle for optimal separation of non-polar alkanes. Elution order is primarily by boiling point.[1][3] |
| Column Length | 30 m for general use; ≥60 m for very complex mixtures | Increased length improves resolution but also increases analysis time.[1][3] |
| Internal Diameter (ID) | 0.25 mm is a good general-purpose choice. Consider 0.18 mm for higher resolution. | Smaller ID increases efficiency and resolution but decreases sample capacity.[1][3] |
| Film Thickness | 0.25 µm to 0.50 µm is suitable for a wide range of alkanes. | Thicker films increase retention, which can be beneficial for very volatile compounds.[3] |
General Experimental Protocol for Branched Alkane Analysis
This protocol provides a starting point for the GC analysis of this compound and can be optimized for specific applications.
-
Column Installation and Conditioning:
-
Install the capillary column in the GC oven, connecting one end to the injector and the other to the detector.
-
Ensure the correct column insertion depth as specified in the instrument manual.[1]
-
Check all fittings for leaks using an electronic leak detector.[1]
-
Condition the column by setting the carrier gas flow rate (e.g., Helium at 1-2 mL/min) and heating the oven to 20°C above the final method temperature (do not exceed the column's maximum temperature limit) for 1-2 hours to remove volatile contaminants.[1]
-
-
Sample Preparation:
-
GC Instrument Parameters:
-
Injector: Split/splitless injector at 250°C. A split ratio of 50:1 is a good starting point.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[1]
-
Oven Program:
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp: 5°C/min to 300°C.
-
Final Hold: Hold at 300°C for 10 minutes.[1]
-
-
Detector (FID): Temperature at 320°C.[1]
-
-
Injection and Data Acquisition:
-
Inject the prepared sample.
-
Acquire the chromatogram and integrate the peaks of interest.
-
Visualizations
Caption: Logical workflow for troubleshooting poor GC resolution.
Caption: Decision tree for selecting a suitable GC column.
References
3,4-Diethylhexane stability and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability and storage of 3,4-Diethylhexane, alongside troubleshooting guides and frequently asked questions (FAQs) to ensure safe and effective handling in a laboratory setting.
Stability and Storage
Proper storage and handling of this compound are crucial to maintain its integrity and ensure laboratory safety. As a flammable, branched alkane, specific precautions must be observed.
Key Recommendations:
-
Containers: Store in tightly sealed, sturdy metal containers to prevent the release of flammable vapors.
-
Atmosphere: While storage under an inert atmosphere is best practice for long-term stability, it is not strictly necessary for routine use if the container is well-sealed.
-
Temperature: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1] Refrigeration can further reduce the volatility of the compound.
-
Ventilation: All handling and dispensing should occur in a certified chemical fume hood to minimize inhalation exposure and prevent the accumulation of flammable vapors.[1]
-
Ignition Sources: Avoid all potential ignition sources, including open flames, sparks from electrical equipment, and static discharge.[1] Use spark-proof tools and ensure proper grounding and bonding when transferring the liquid.[1]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₁₀H₂₂ |
| Molecular Weight | 142.29 g/mol [2] |
| Boiling Point | 162 °C[3] |
| Melting Point | -53.99 °C[3] |
| Flash Point | 85.8 °C[3] |
| Density | 0.75 g/cm³[3] |
| Vapor Pressure | 2.81 mmHg at 25°C[3] |
Troubleshooting Guide
This guide addresses potential issues that may arise during the use and storage of this compound.
Issue 1: Suspected Contamination or Degradation
-
Symptom: The solvent appears discolored, contains particulate matter, or yields unexpected results in experiments (e.g., altered reaction kinetics, unexpected byproducts).
-
Possible Causes:
-
Improper storage leading to oxidation or contamination.
-
Reaction with incompatible materials.
-
Exposure to heat or UV light.
-
-
Troubleshooting Steps:
-
Visual Inspection: Check for any visual changes in the solvent.
-
Purity Analysis: Verify the purity using Gas Chromatography (GC).
-
Disposal: If contamination is confirmed, dispose of the solvent according to institutional and local regulations for hazardous waste.
-
Review Storage: Ensure storage conditions are in line with the recommendations above.
-
Issue 2: Inconsistent Experimental Results
-
Symptom: Variability in reaction outcomes or analytical measurements when using this compound as a solvent.
-
Possible Causes:
-
Presence of water or other impurities.
-
Variability in the grade of the solvent.
-
-
Troubleshooting Steps:
-
Use High-Purity Solvent: Ensure the use of an appropriate grade of this compound for your application (e.g., anhydrous, HPLC grade).
-
Dry the Solvent: If water contamination is suspected, consider drying the solvent using appropriate methods, such as passing it through a column of activated alumina or using molecular sieves.
-
Standardize Procedures: Ensure consistent handling and storage practices across all experiments.
-
Troubleshooting Workflow for Suspected Contamination
Caption: A workflow diagram for troubleshooting suspected contamination of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and poses an aspiration hazard.[4][5] It can also cause skin irritation and, with significant exposure, may lead to drowsiness or dizziness.[1]
Q2: What materials are incompatible with this compound?
A2: As a hydrocarbon, this compound is incompatible with strong oxidizing agents (e.g., peroxides, nitrates, perchlorates), as these can cause vigorous reactions. It should also be kept away from strong acids and halogens.
Q3: How should I dispose of waste this compound?
A3: Waste this compound should be collected in a designated, properly labeled hazardous waste container. Disposal must be handled through your institution's environmental health and safety office in accordance with local, state, and federal regulations. Do not pour it down the drain.
Q4: Can this compound be used as a substitute for other non-polar solvents like hexane or heptane?
A4: Yes, due to its non-polar nature and similar physical properties, this compound can often be used as a substitute for other alkane solvents in applications such as extractions and chromatography. However, its different boiling point and viscosity may require adjustments to experimental protocols.
Q5: What are the signs of thermal decomposition?
A5: While this compound is chemically stable under recommended storage conditions, exposure to high temperatures can lead to thermal decomposition (cracking). This process can produce smaller, more volatile alkanes and alkenes. Signs of decomposition may include a change in pressure within the container or the presence of unexpected, lower-boiling-point compounds in a GC analysis.
Chemical Incompatibility Chart
Caption: A diagram illustrating the general chemical compatibility of this compound.
Experimental Protocol Example: Use of a Branched Alkane in a Grignard Reaction
This protocol is adapted from a synthesis of a branched alkane and illustrates the use of a hydrocarbon solvent.
Objective: To synthesize a tertiary alcohol via a Grignard reaction, using a dry hydrocarbon as the solvent.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
An appropriate alkyl halide (e.g., 2-bromopropane)
-
A suitable ketone (e.g., acetone)
-
Anhydrous this compound
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Stirring apparatus
-
Heating mantle
-
Ice bath
-
Saturated aqueous ammonium chloride solution
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer.
-
Initiation: Place magnesium turnings and a small crystal of iodine in the flask. Gently heat the flask to sublime the iodine, which helps to activate the magnesium surface.
-
Grignard Reagent Formation: Allow the flask to cool, then add a solution of the alkyl halide dissolved in anhydrous this compound via the dropping funnel. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. Maintain a steady reflux by controlling the rate of addition of the alkyl halide solution.
-
Reaction with Ketone: Once the Grignard reagent has formed, cool the flask in an ice bath. Add a solution of the ketone in anhydrous this compound dropwise from the dropping funnel.
-
Quenching: After the addition is complete and the reaction has subsided, slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Decant the solution and remove the this compound using a rotary evaporator to yield the crude tertiary alcohol.
-
Purification: The crude product can be further purified by distillation or column chromatography.
References
Technical Support Center: Preventing Oxidation of 3,4-Diethylhexane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the oxidation of 3,4-Diethylhexane, a branched alkane that can be susceptible to degradation over time. This resource offers troubleshooting guides in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to assist researchers in maintaining the integrity of their samples.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound shows signs of degradation (e.g., discoloration, formation of peroxides). What is the likely cause?
A1: The most probable cause is oxidation. Alkanes, including branched alkanes like this compound, can react with atmospheric oxygen over time, especially when exposed to heat, light, or the presence of metal catalysts. This process, known as autoxidation, is a free-radical chain reaction that can lead to the formation of hydroperoxides, alcohols, ketones, and other oxygenated byproducts, resulting in discoloration and changes in the compound's physical and chemical properties.
Q2: Are branched alkanes like this compound more or less susceptible to oxidation than linear alkanes?
A2: Branched alkanes can be more susceptible to oxidation than their linear counterparts, particularly at the initial stages of oxidation.[1] This is because the tertiary carbon-hydrogen bonds present in branched alkanes are weaker and more easily cleaved to form tertiary free radicals, which are more stable and thus more readily formed than primary or secondary radicals. These tertiary radicals can then initiate the oxidation chain reaction.
Q3: How can I detect oxidation in my this compound sample?
A3: Several methods can be used to detect oxidation:
-
Peroxide Test Strips: These provide a quick and simple qualitative indication of the presence of peroxides, which are primary oxidation products.
-
Titration Methods: Iodometric titration is a common quantitative method to determine the peroxide value.
-
Spectroscopic Techniques: Fourier-transform infrared (FTIR) spectroscopy can detect the formation of carbonyl (C=O) and hydroxyl (O-H) groups, which are characteristic of oxidation products.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can identify and quantify the specific oxidation byproducts formed.
Troubleshooting Common Problems
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Discoloration (yellowing) of the sample | Initial stages of oxidation leading to the formation of chromophoric species. | 1. Verify proper storage conditions (see Experimental Protocols).2. Consider purifying the sample by distillation if the discoloration is minor.3. For future prevention, add a suitable antioxidant. |
| Positive peroxide test | Significant oxidation has occurred. | 1. Caution: High concentrations of peroxides can be explosive. Handle with extreme care.2. Do not distill the sample, as this can concentrate explosive peroxides.3. Consider quenching the peroxides with a reducing agent (e.g., sodium sulfite or ferrous sulfate) under controlled conditions. Seek expert advice if unsure.4. Dispose of the sample according to hazardous waste guidelines. |
| Inconsistent experimental results | The purity of this compound is compromised by oxidation products, which may interfere with reactions. | 1. Test the sample for peroxides before use.2. If oxidation is detected, purify the sample (if safe to do so) or use a fresh, unopened bottle.3. Implement preventative measures for storage and handling. |
| Precipitate formation | Advanced oxidation leading to the formation of insoluble polymeric materials. | 1. The sample is likely heavily degraded and should be disposed of.2. Review and improve storage and handling procedures to prevent recurrence. |
Quantitative Data on Antioxidant Effectiveness
The addition of antioxidants is a highly effective method for preventing the oxidation of hydrocarbons. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are commonly used. They act as free-radical scavengers, terminating the autoxidation chain reaction.[2]
The following table provides illustrative data on the effectiveness of BHT in extending the induction period of a branched alkane under accelerated oxidation conditions. The induction period is the time before a rapid increase in the rate of oxidation occurs.
| Antioxidant | Concentration (ppm) | Test Temperature (°C) | Oxygen Pressure (psi) | Induction Period (hours) | Percent Increase in Stability |
| None (Control) | 0 | 150 | 100 | 2.5 | 0% |
| BHT | 100 | 150 | 100 | 15 | 500% |
| BHT | 250 | 150 | 100 | 35 | 1300% |
| BHT | 500 | 150 | 100 | 70 | 2700% |
Note: The data in this table is illustrative and based on typical performance of phenolic antioxidants in hydrocarbons. Actual results may vary depending on the specific experimental conditions and the purity of the this compound.
Experimental Protocols
Protocol 1: Addition of Butylated Hydroxytoluene (BHT) to this compound
Objective: To add a specified concentration of BHT to this compound to inhibit oxidation.
Materials:
-
This compound
-
Butylated Hydroxytoluene (BHT), high purity
-
Analytical balance
-
Glass beaker or flask
-
Magnetic stirrer and stir bar
-
Amber glass storage bottle with a tightly sealing cap
Procedure:
-
Determine the desired concentration of BHT (e.g., 250 ppm).
-
Calculate the required mass of BHT and the volume of this compound. For example, for 100 mL of this compound (density ≈ 0.74 g/mL), the mass is 74 g. 250 ppm of 74 g is (250/1,000,000) * 74 g = 0.0185 g or 18.5 mg.
-
Accurately weigh the calculated amount of BHT using an analytical balance.
-
Place the magnetic stir bar into the beaker or flask containing the this compound.
-
Place the beaker on the magnetic stirrer and start gentle stirring.
-
Carefully add the weighed BHT to the stirring this compound.
-
Continue stirring until the BHT is completely dissolved. BHT is generally soluble in hydrocarbons.
-
Transfer the stabilized this compound to a clean, dry amber glass bottle.
-
Purge the headspace of the bottle with an inert gas (e.g., nitrogen or argon) before sealing the cap tightly.
-
Label the bottle clearly, indicating the compound, date, and the concentration of added BHT.
Protocol 2: Proper Storage of this compound
Objective: To establish optimal storage conditions to minimize oxidation.
Procedure:
-
Container: Store this compound in a clean, dry, amber glass bottle with a tightly sealing cap to protect it from light.
-
Inert Atmosphere: For long-term storage, it is highly recommended to displace the air in the headspace of the container with an inert gas like nitrogen or argon. This minimizes contact with oxygen.
-
Temperature: Store the container in a cool, dark place, away from heat sources. Refrigeration is generally suitable.
-
Avoid Contaminants: Ensure the storage container is free from any contaminants, especially metal ions, which can catalyze oxidation.
-
Regular Inspection: Periodically inspect the sample for any signs of degradation, such as discoloration. If the sample is used infrequently, consider performing a peroxide test every few months.
Visualization of Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting potential oxidation issues with this compound.
Caption: Troubleshooting flowchart for identifying and addressing oxidation in this compound.
References
Navigating Reactions with 3,4-Diethylhexane: A Troubleshooting Guide
For researchers, scientists, and drug development professionals working with 3,4-diethylhexane, its low reactivity as a branched alkane can present unique challenges. This technical support center provides a troubleshooting guide in a question-and-answer format to address common issues encountered during experiments involving this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Reaction Initiation & Progression
-
Q1: Why is my reaction with this compound not starting or proceeding at an extremely slow rate?
-
A1: this compound, like other alkanes, is generally unreactive due to the strength and non-polar nature of its C-C and C-H sigma bonds.[1][2] Significant energy input is typically required to initiate reactions.
-
Troubleshooting:
-
Increase Temperature: For thermal reactions, ensure the temperature is high enough to overcome the activation energy.
-
UV Irradiation: For photochemical reactions like halogenation, ensure a sufficiently strong UV light source is used to initiate the formation of radicals.
-
Use of Initiators: In some cases, radical initiators can be employed to start the reaction at lower temperatures.
-
-
-
-
Q2: My halogenation reaction is producing a complex mixture of products. How can I improve the selectivity?
-
A2: Free-radical halogenation of alkanes often leads to a mixture of mono-, di-, and poly-halogenated products, as well as isomers.
-
Troubleshooting:
-
Control Stoichiometry: Use a large excess of the alkane (this compound) relative to the halogen to favor monosubstitution. This statistically reduces the chance of a halogen radical encountering an already substituted alkane molecule.
-
Choice of Halogen: Bromination is generally more selective than chlorination. Due to the lower reactivity of bromine radicals, they are more selective in abstracting the most stable hydrogen (tertiary > secondary > primary).
-
Temperature Control: Lowering the reaction temperature can sometimes increase selectivity, although it will also decrease the reaction rate.
-
-
-
Combustion-Related Issues
-
Q3: I am observing soot or a yellow flame during the combustion of this compound. What is the cause and how can I fix it?
-
A3: A yellow, sooty flame is indicative of incomplete combustion, which leads to the formation of carbon (soot) and carbon monoxide instead of carbon dioxide and water.[3][4]
-
Troubleshooting:
-
Increase Oxygen Supply: Ensure a sufficient, and preferably excess, supply of oxygen to the combustion chamber.[3]
-
Improve Mixing: Enhance the mixing of this compound vapor and oxygen to ensure a homogenous reaction mixture.
-
Vaporization: As a larger hydrocarbon, this compound is less volatile. Incomplete vaporization can lead to poor mixing with oxygen and incomplete combustion. Ensure the experimental setup promotes efficient vaporization.
-
-
-
-
Q4: The energy output from the combustion of this compound is lower than expected. Why is this happening?
-
A4: Lower than theoretical energy output is a direct consequence of incomplete combustion. When carbon monoxide or soot is produced instead of carbon dioxide, less of the chemical energy stored in the hydrocarbon is released.
-
Troubleshooting: Address the causes of incomplete combustion as outlined in Q3. Monitoring the composition of the exhaust gases for CO and CO2 can help diagnose the efficiency of the combustion process.
-
-
Quantitative Data for this compound
For easy reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 19398-77-7 |
| Molecular Formula | C₁₀H₂₂ |
| Molecular Weight | 142.28 g/mol |
| Melting Point | -53.99 °C |
| Boiling Point | 162 °C |
| Density | 0.75 g/mL |
| Flash Point | 85.8 °C |
| Refractive Index | 1.4190 - 1.4210 |
Experimental Protocols
1. Free-Radical Bromination of this compound (Illustrative Protocol)
This protocol is a general guideline for the free-radical bromination of a liquid alkane and should be adapted for specific experimental setups.
-
Materials:
-
This compound
-
Bromine (Br₂)
-
An inert solvent (e.g., carbon tetrachloride - Caution: Toxic )
-
Round-bottom flask
-
Reflux condenser
-
UV lamp or a heat source
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Distillation apparatus
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in an appropriate volume of the inert solvent. A significant molar excess of the alkane should be used.
-
Set up the apparatus for reflux.
-
Slowly add a solution of bromine in the same solvent to the flask.
-
Initiate the reaction by either heating the mixture to reflux or irradiating it with a UV lamp. The disappearance of the bromine color indicates the progress of the reaction.
-
After the reaction is complete (indicated by the complete loss of bromine color), allow the mixture to cool to room temperature.
-
Wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted bromine, followed by water, and then a saturated sodium bicarbonate solution.
-
Separate the organic layer using a separatory funnel and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
The solvent can be removed by simple distillation. The product mixture can then be purified by fractional distillation.
-
2. Complete Combustion of this compound (Illustrative Protocol)
This protocol outlines the general steps for achieving complete combustion of a liquid hydrocarbon in a laboratory setting.
-
Materials:
-
This compound
-
A combustion apparatus (e.g., a bomb calorimeter for energy measurements or a combustion train for product analysis)
-
A source of high-purity oxygen
-
Ignition source (e.g., electrical spark)
-
Traps for CO₂ and H₂O (e.g., ascarite and anhydrone, respectively) if product analysis is required.
-
-
Procedure:
-
Accurately weigh a sample of this compound and place it in the sample holder of the combustion apparatus.
-
Seal the apparatus and purge it with a stream of pure oxygen to remove any air.
-
Pressurize the apparatus with a known excess of pure oxygen.
-
Ignite the sample using the ignition source.
-
Allow the combustion to proceed to completion.
-
If analyzing the products, pass the gaseous products through pre-weighed absorption tubes containing a drying agent (to absorb water) and then a CO₂ absorbent. The change in mass of these tubes will give the mass of water and carbon dioxide produced.
-
If measuring the heat of combustion, the temperature change of the surrounding water bath in a bomb calorimeter is used for the calculation.
-
Visualizing Troubleshooting Logic
Troubleshooting Incomplete Combustion
Caption: A flowchart for troubleshooting incomplete combustion.
Controlling Product Selectivity in Halogenation
References
Optimizing Reaction Conditions with 3,4-Diethylhexane as a Solvent: A Technical Support Center
Welcome to the Technical Support Center for utilizing 3,4-Diethylhexane as a solvent in your chemical reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing experimental conditions and troubleshooting common issues.
Troubleshooting Guides
This section addresses specific problems you may encounter when using this compound and provides systematic approaches to resolving them.
Issue 1: Poor Solubility of Reagents or Starting Materials
Question: My polar starting material is not dissolving in this compound. What steps can I take to improve solubility and initiate my reaction?
Answer:
This compound is a nonpolar, branched alkane solvent. According to the principle of "like dissolves like," it is best suited for dissolving nonpolar compounds.[1][2][3] Polar reagents, especially those with strong hydrogen bonding capabilities (e.g., alcohols, amines, carboxylic acids), will exhibit low solubility.[1][4]
Troubleshooting Steps:
-
Solvent Screening: If your reaction chemistry allows, consider a co-solvent system. The addition of a small amount of a more polar, miscible solvent can sometimes increase the solubility of polar reagents without significantly altering the overall nonpolar character of the reaction medium. However, be cautious as this can affect reaction outcomes.
-
Reagent Modification: Can the polar starting material be derivatized to a less polar intermediate? For example, protecting a polar functional group with a nonpolar protecting group can increase its solubility in alkanes.
-
Phase-Transfer Catalysis: For reactions involving an ionic reagent, a phase-transfer catalyst can be employed. These catalysts facilitate the transport of the ionic species from a solid or aqueous phase into the organic phase where the reaction occurs.
-
Increase Temperature: Gently heating the mixture can increase the solubility of some compounds. However, be mindful of the thermal stability of your reactants and the boiling point of this compound (162 °C).[5]
-
Alternative Solvents: If significant polarity is required for your reactants, this compound may not be the appropriate solvent. Consider alternative nonpolar aprotic solvents with slightly higher dielectric constants if your reaction permits.
Issue 2: Reaction Fails to Initiate or Proceeds at a Very Slow Rate
Question: I've managed to suspend my reactants in this compound, but the reaction is not starting or is extremely sluggish. What are the likely causes and solutions?
Answer:
Slow or non-existent reaction rates in this compound are often linked to the nonpolar nature of the solvent, which may not effectively stabilize polar intermediates or transition states that are common in many organic reactions.
Troubleshooting Steps:
-
Reaction Type Assessment: this compound is most suitable for reactions that proceed through nonpolar intermediates, such as free-radical reactions.[5][6][7] Reactions involving charged intermediates, like many nucleophilic substitutions or organometallic reactions, are generally disfavored in alkane solvents.
-
Initiation of Radical Reactions: If you are running a free-radical reaction, ensure proper initiation. This typically requires an initiator (e.g., AIBN, benzoyl peroxide) and an energy source like heat or UV light.[6][8]
-
Temperature Optimization: The high boiling point of this compound (162 °C) allows for reactions to be conducted at elevated temperatures.[5] This can provide the necessary activation energy for the reaction to proceed. Ensure your experimental setup is appropriate for high-temperature work.
-
Catalyst Compatibility: If your reaction is catalytic, ensure the catalyst is soluble and active in a nonpolar medium. Some catalysts may require a more polar environment to be effective.
Issue 3: Product Isolation and Purification Challenges
Question: My reaction appears to be successful, but I am having difficulty isolating and purifying my product from the this compound solvent. What techniques can I use?
Answer:
The high boiling point of this compound can make its removal by standard rotary evaporation challenging.
Troubleshooting Steps:
-
High-Vacuum Distillation: Use a high-vacuum pump to effectively remove the solvent at a lower temperature, which can be beneficial for thermally sensitive products.
-
Aqueous Work-up and Extraction: If your product has some polarity, you may be able to extract it into a polar solvent after an aqueous work-up. Since this compound is immiscible with water, this can be an effective separation technique.
-
Chromatography Considerations: When preparing for column chromatography, it is crucial to remove as much of the high-boiling solvent as possible to prevent it from interfering with the separation. If residual solvent is present, it may act as part of the mobile phase, affecting the elution profile.
-
Product Precipitation/Crystallization: If your product is a solid, you may be able to induce precipitation or crystallization by cooling the reaction mixture or by adding an anti-solvent in which your product is insoluble but this compound is miscible.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A1: this compound is a branched alkane with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂ | [5] |
| Molecular Weight | 142.28 g/mol | [5] |
| Boiling Point | 162 °C | [5] |
| Melting Point | -53.99 °C | [5] |
| Density | 0.75 g/mL | [5] |
| Flash Point | 85.8 °C | [5] |
| Appearance | Colorless liquid | [5] |
| Polarity | Nonpolar | [1][2] |
Q2: For which types of reactions is this compound a suitable solvent?
A2: this compound is an excellent choice for reactions that proceed through nonpolar intermediates and benefit from a high-boiling, inert solvent. Examples include:
-
Free-Radical Halogenation: The substitution of a hydrogen atom on an alkane with a halogen (e.g., chlorine or bromine) initiated by UV light or a radical initiator.[6][8][9]
-
Wurtz Reaction: The coupling of two alkyl halides in the presence of sodium metal to form a new carbon-carbon bond. While ethers are common, hydrocarbon solvents can also be used.[10][11][12]
-
Thermal Decomposition/Rearrangement Reactions: Its high boiling point makes it suitable for reactions that require sustained high temperatures.[13][14][15]
Q3: What are the main safety concerns when working with this compound?
A3: Key safety considerations include:
-
Flammability: this compound is a flammable liquid. Keep it away from open flames and ignition sources.[5]
-
Aspiration Hazard: It may be fatal if swallowed and enters airways.[5]
-
Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Q4: Can I use this compound for Grignard, Wittig, or Suzuki reactions?
A4: Generally, no. These reactions typically involve polar or charged intermediates and require polar aprotic or ether-based solvents to stabilize these species and ensure the solubility of the organometallic reagents. Using a nonpolar alkane solvent like this compound would likely result in reaction failure due to poor solubility and lack of stabilization of key intermediates.
Experimental Protocols
Protocol: Free-Radical Bromination of an Alkane using N-Bromosuccinimide (NBS) in this compound
This protocol describes a general procedure for the bromination of a hydrocarbon with an activated C-H bond (e.g., a benzylic or allylic position) using this compound as the solvent.
Materials:
-
Substrate (alkane with an activatable C-H bond)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)
-
This compound (solvent)
-
Anhydrous sodium sulfate or magnesium sulfate (drying agent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the alkane substrate in this compound.
-
Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (0.02 equivalents) to the solution.
-
Heat the reaction mixture to a gentle reflux (approximately 80-90 °C, depending on the decomposition temperature of the initiator) with vigorous stirring. The reaction can be initiated with a UV lamp if preferred.
-
Monitor the reaction progress by TLC or GC analysis. The reaction is often complete when the solid NBS, which is denser than the solvent, is consumed and replaced by the less dense succinimide, which will float.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid succinimide by-product and wash it with a small amount of this compound.
-
Wash the combined filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic by-products.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the this compound solvent under reduced pressure (a high-vacuum pump may be necessary) to yield the crude brominated product.
-
Purify the product by distillation or column chromatography as appropriate.
Visualizations
Caption: Troubleshooting workflow for reactions in this compound.
Caption: Logical guide for selecting this compound as a solvent.
References
- 1. oit.edu [oit.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. youtube.com [youtube.com]
- 6. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistrystudent.com [chemistrystudent.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 12. adichemistry.com [adichemistry.com]
- 13. Frontiers | Thermal decomposition of n-hexane in organic Rankine cycle: a study combined ReaxFF reactive molecular dynamic and density functional theory [frontiersin.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Thermal decomposition - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to 3,4-Diethylhexane and n-Decane as Non-Polar Solvents
For Researchers, Scientists, and Drug Development Professionals
In the selection of a non-polar solvent for chemical synthesis, extraction, or formulation, the choice between a linear and a branched alkane can significantly impact process efficiency, safety, and environmental footprint. This guide provides an objective comparison of 3,4-Diethylhexane, a branched alkane, and n-decane, its linear isomer, to assist in making an informed solvent selection. Both C10H22 alkanes are colorless liquids and share the same molecular weight, but their structural differences lead to distinct physicochemical properties and performance characteristics.[1][2][3]
Physicochemical Properties: A Tabular Comparison
The fundamental differences in the solvent characteristics of this compound and n-decane are rooted in their molecular architecture. The linear structure of n-decane allows for greater surface area contact between molecules, leading to stronger London dispersion forces compared to the more compact, branched structure of this compound.[4] This is reflected in their boiling points and viscosities. Conversely, the branching in this compound disrupts crystal lattice formation, resulting in a significantly lower melting point.[4]
| Property | This compound | n-Decane |
| Molecular Formula | C10H22 | C10H22 |
| Molecular Weight | 142.28 g/mol [1][5] | 142.28 g/mol [2][5] |
| Boiling Point | 162 °C[1][6] | 174.1 °C[2] |
| Melting Point | -53.99 °C[1][6] | -29.7 °C[7] |
| Density | 0.75 g/mL[1][6] | 0.730 g/mL[3] |
| Dynamic Viscosity | Data not readily available | 0.920 mPa·s (at 20 °C), 0.850 mPa·s (at 25 °C)[8] |
| Surface Tension | 23.34 mN/m[9] | 23.83 mN/m (at 20 °C)[1] |
| Flash Point | 85.8 °C[1] | 46 °C (115 °F)[2][7][10] |
| Vapor Pressure | 2.81 mmHg (at 25 °C)[1] | 1 mmHg (at 16.5 °C)[11] |
| Polarity | Non-polar[12] | Non-polar[3][8] |
Performance as a Solvent
Solubility: Both this compound and n-decane are effective solvents for non-polar compounds such as oils, fats, and other hydrocarbons, adhering to the principle of "like dissolves like".[3][8][12] While specific quantitative solubility data for a wide range of solutes in this compound is not extensively documented in publicly available literature, the general principles of alkane solvency apply. The choice between the two for a specific application may depend on fine-tuning solubility parameters, where subtle differences in intermolecular forces can be leveraged.
Reaction Medium: The chemical inertness of alkanes makes them suitable media for reactions involving highly reactive reagents.[12] The lower boiling point of this compound may be advantageous for reactions requiring milder conditions or for easier solvent removal post-reaction. Conversely, the higher boiling point of n-decane allows for conducting reactions at more elevated temperatures.[13] Studies on the oxidation of branched versus linear alkanes suggest that branched alkanes can exhibit different reaction kinetics, reacting faster at initial stages but slower at higher temperatures compared to their linear counterparts.[14]
Experimental Protocols
While direct comparative studies are scarce, the following outlines a general experimental protocol for evaluating and comparing the performance of this compound and n-decane in a common application, such as liquid-liquid extraction.
Protocol: Comparative Solvent Extraction of a Non-Polar Analyte from an Aqueous Matrix
Objective: To compare the extraction efficiency of this compound and n-decane for a model non-polar analyte (e.g., a hydrophobic drug candidate, a specific lipid) from an aqueous solution.
Materials:
-
Aqueous solution containing a known concentration of the target analyte.
-
This compound (reagent grade).
-
n-Decane (reagent grade).
-
Separatory funnels (250 mL).
-
Glassware (beakers, flasks, graduated cylinders).
-
Analytical balance.
-
Rotary evaporator.
-
Analytical instrument for quantification (e.g., HPLC, GC-MS).
-
Anhydrous sodium sulfate.
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the target analyte in the aqueous phase at a precisely known concentration.
-
Extraction with this compound: a. Place 100 mL of the aqueous analyte solution into a 250 mL separatory funnel. b. Add 50 mL of this compound to the separatory funnel. c. Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure. d. Allow the layers to separate completely. e. Drain the lower aqueous layer. f. Collect the upper organic layer (this compound) into a clean flask. g. Dry the organic extract over anhydrous sodium sulfate. h. Filter the dried extract to remove the drying agent. i. Remove the solvent using a rotary evaporator under reduced pressure. j. Quantify the amount of extracted analyte using a pre-calibrated analytical method.
-
Extraction with n-Decane: Repeat steps 2a-2j using 50 mL of n-decane as the extraction solvent.
-
Data Analysis: Calculate the extraction efficiency for each solvent as the percentage of the analyte recovered from the initial aqueous solution. Compare the results to determine which solvent provides a higher yield under the tested conditions.
Safety, Health, and Environmental Considerations
Safety and Health: Both solvents are flammable liquids, with n-decane having a significantly lower flash point, making it more of a fire hazard at lower temperatures.[1][2][10] Both are classified as aspiration hazards, meaning they can be fatal if swallowed and enter the airways.[2][15][16][17] Repeated exposure may cause skin dryness or cracking.[16] It is crucial to handle both solvents in well-ventilated areas and to use appropriate personal protective equipment.
GHS Hazard Statements:
-
This compound: H226 (Flammable liquid and vapor), H304 (May be fatal if swallowed and enters airways).[2][17]
-
n-Decane: H226 (Flammable liquid and vapor), H304 (May be fatal if swallowed and enters airways).[15][16]
Environmental Fate: Alkanes are subject to biodegradation. Generally, linear alkanes are more readily biodegraded by microorganisms than their branched counterparts.[6][18] This suggests that n-decane may have a lower persistence in the environment compared to this compound. However, specific comparative data on the environmental fate and ecotoxicity of this compound is limited.
Visualizing the Comparison: Logical Workflow and Molecular Structures
To aid in the solvent selection process, the following diagrams illustrate a logical workflow and the structural differences between the two molecules.
References
- 1. surface-tension.de [surface-tension.de]
- 2. Hexane, 3,4-diethyl- | C10H22 | CID 88038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-Dimethylhexane | C8H18 | CID 11412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Decane | C10H22 | CID 15600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Decane - Wikipedia [en.wikipedia.org]
- 9. This compound [stenutz.eu]
- 10. nist.gov [nist.gov]
- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 12. benchchem.com [benchchem.com]
- 13. chemos.de [chemos.de]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. carlroth.com:443 [carlroth.com:443]
- 17. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 19398-77-7 Name: this compound [xixisys.com]
- 18. researchgate.net [researchgate.net]
The Impact of Molecular Architecture on Solvation: A Comparative Guide to Branched and Linear Alkanes
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions of molecules with their surrounding solvent is paramount. The seemingly subtle difference in the arrangement of atoms—specifically, the branching of a carbon chain—can significantly alter the solvation properties of a molecule, influencing its solubility, bioavailability, and overall behavior in a given medium. This guide provides an objective comparison of the solvation of branched versus linear alkanes, supported by experimental data and detailed methodologies.
The fundamental difference in the solvation of linear and branched alkanes arises from their distinct molecular shapes and surface areas. Linear alkanes present a larger, more elongated surface for interaction with solvent molecules. In contrast, branched alkanes are more compact and spherical, minimizing their contact surface with the solvent. This structural variance leads to measurable differences in the thermodynamic parameters governing the solvation process, namely the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of solvation.
Thermodynamic Comparison of Hydration
The transfer of an alkane from the gas phase to an aqueous solvent (hydration) is an energetically unfavorable process, characterized by a positive Gibbs free energy of solvation. This is primarily due to the hydrophobic effect, where the disruption of the hydrogen-bonding network of water by the nonpolar alkane molecule is entropically penalized.
Computer simulations have provided detailed insights into the thermodynamics of hydration for a series of linear and branched alkanes. The following table summarizes the calculated free energies, enthalpies, and entropies of hydration for several alkane isomers.
| Alkane | Type | Gibbs Free Energy of Hydration (kcal/mol) | Enthalpy of Hydration (kcal/mol) | Entropy of Hydration (TΔS) (kcal/mol) |
| n-Butane | Linear | 2.23 | -3.70 | -5.93 |
| Isobutane | Branched | 2.08 | -3.98 | -6.06 |
| n-Pentane | Linear | 2.62 | -4.41 | -7.03 |
| Isopentane | Branched | 2.49 | -4.68 | -7.17 |
| Neopentane | Branched | 2.45 | -4.84 | -7.29 |
| n-Hexane | Linear | 3.01 | -5.12 | -8.13 |
| 2-Methylpentane | Branched | 2.89 | -5.38 | -8.27 |
| 2,2-Dimethylbutane | Branched | 2.81 | -5.69 | -8.50 |
Data sourced from computer simulations.
From the data, a clear trend emerges: branched alkanes consistently exhibit a slightly less positive (more favorable) Gibbs free energy of hydration compared to their linear isomers . This is accompanied by a more negative (more favorable) enthalpy of hydration and a more negative (less favorable) entropy of hydration. The more exothermic enthalpy for branched alkanes can be attributed to their more compact structure, which leads to a smaller cavity formation cost in water and stronger van der Waals interactions with the surrounding water molecules. However, this is counteracted by a greater ordering of water molecules around the more spherical branched alkane, resulting in a larger entropic penalty.
Physicochemical Properties: A Comparative Overview
The differences in molecular architecture also manifest in the macroscopic physical properties of linear and branched alkanes, such as boiling point and density.
| Isomer | Type | Boiling Point (°C) | Density (g/mL at 20°C) |
| Pentane (C5H12) | |||
| n-Pentane | Linear | 36.1[1] | 0.626[2] |
| Isopentane (2-Methylbutane) | Branched | 27.7 | 0.620 |
| Neopentane (2,2-Dimethylpropane) | Branched | 9.5 | 0.613 |
| Hexane (C6H14) | |||
| n-Hexane | Linear | 68.7 | 0.659 |
| 2-Methylpentane | Branched | 60.3 | 0.653 |
| 2,2-Dimethylbutane | Branched | 49.7 | 0.649 |
Generally, linear alkanes have higher boiling points than their branched isomers . This is due to the larger surface area of linear molecules, which allows for stronger intermolecular van der Waals forces that require more energy to overcome. Conversely, the more compact, spherical shape of branched alkanes reduces the surface area available for these interactions, leading to lower boiling points.
Solubility in Polar vs. Non-Polar Solvents
The principle of "like dissolves like" governs the solubility of alkanes.
-
In Polar Solvents (e.g., Water): Both linear and branched alkanes are sparingly soluble in water due to their non-polar nature. However, as indicated by the thermodynamic data, branched alkanes are marginally more soluble than their linear counterparts.
-
In Non-Polar Solvents (e.g., Hexane, Benzene): Alkanes are generally miscible with non-polar organic solvents. In these cases, the primary intermolecular forces are van der Waals interactions, and there is no significant enthalpic or entropic barrier to mixing.
Experimental Protocols
Determination of Alkane Solubility in Water by Gas Chromatography (GC)
This method allows for the precise quantification of the low concentrations of alkanes that dissolve in water.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of the alkane (e.g., n-hexane or 2,2-dimethylbutane) to a known volume of deionized water in a sealed glass vial.
-
Equilibrate the mixture at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) with gentle agitation to ensure saturation.
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed for several hours to ensure complete separation of the aqueous and organic phases.
-
-
Aqueous Phase Sampling:
-
Carefully extract a known volume of the aqueous phase using a gastight syringe, ensuring no organic phase is collected.
-
-
Extraction of Alkane:
-
Extract the dissolved alkane from the aqueous sample into a small volume of a water-immiscible organic solvent with a high affinity for the alkane (e.g., pentane).
-
-
Gas Chromatography Analysis:
-
Inject a small aliquot of the organic extract into a gas chromatograph (GC) equipped with a flame ionization detector (FID).
-
The GC separates the components of the mixture, and the FID provides a signal proportional to the amount of alkane present.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of the alkane in the extraction solvent.
-
Determine the concentration of the alkane in the aqueous sample by comparing its peak area to the calibration curve.
-
Measurement of Enthalpy of Solvation by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the dissolution of a substance, providing a direct measurement of the enthalpy of solution.
Methodology:
-
Instrument Setup:
-
Set the Isothermal Titration Calorimeter to the desired experimental temperature (e.g., 25°C).
-
Fill the sample cell with deionized water and the reference cell with a matched buffer or deionized water.
-
-
Sample Preparation:
-
Prepare a solution of the alkane in a suitable water-miscible co-solvent (e.g., ethanol) at a known concentration.
-
-
Titration:
-
Inject small, precise aliquots of the alkane solution into the water-filled sample cell.
-
The instrument measures the heat absorbed or released during the dissolution of each aliquot.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the peaks to determine the heat change per injection.
-
Correct for the heat of dilution of the co-solvent by performing a control titration of the co-solvent into water.
-
The enthalpy of solution is determined from the corrected heat changes.
-
Visualizing the Solvation Process
The following diagrams, generated using Graphviz, illustrate the conceptual differences in the solvation of linear and branched alkanes and a typical experimental workflow for determining solubility.
Caption: Molecular shape influences the thermodynamics of solvation.
Caption: A typical workflow for determining alkane solubility in water.
References
A Spectroscopic Guide to C10H22 Isomers: Distinguishing Structural Variations
For researchers and professionals in drug development and chemical sciences, the precise identification of isomeric structures is a critical step. The C10H22 isomers, encompassing 75 structural variants, present a unique analytical challenge due to their similar physical properties.[1] This guide provides a comparative analysis of n-decane and three of its branched isomers—2-methylnonane, 3-methylnonane, and 2,2-dimethyloctane—utilizing mass spectrometry, ¹H NMR, ¹³C NMR, and infrared spectroscopy.
Comparative Spectroscopic Data
The differentiation of C10H22 isomers is achieved by detailed analysis of their spectral data. Mass spectrometry reveals distinct fragmentation patterns influenced by the degree of branching, while NMR spectroscopy provides a map of the unique carbon and proton environments within each molecule.
Mass Spectrometry (MS)
In mass spectrometry, alkanes fragment in predictable ways, often making it difficult to observe the molecular ion (M⁺) peak, especially in highly branched isomers. The fragmentation is dominated by the formation of the most stable carbocations. Cleavage tends to occur at branch points. For instance, the presence of a tertiary or quaternary carbon, as in the branched isomers, leads to characteristic fragment ions.
Table 1: Key Mass Spectrometry Fragments (m/z) for C10H22 Isomers
| Isomer | Molecular Ion (M⁺) m/z | Base Peak (m/z) | Other Significant Fragments (m/z) |
| n-Decane | 142 (low abundance)[2][3] | 43, 57 | 71, 85, 99 |
| 2-Methylnonane | 142 (very low/absent)[4] | 43 | 57, 71, 85, 127[5] |
| 3-Methylnonane | 142 (low abundance)[2] | 43 | 57, 71, 99, 113[6] |
| 2,2-Dimethyloctane | 142 (very low/absent)[7] | 57 | 43, 71, 85[7] |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy distinguishes isomers by the chemical shift and splitting patterns of protons in different electronic environments. Straight-chain alkanes show simple spectra with overlapping signals for the internal methylene (-CH2-) groups and a characteristic triplet for the terminal methyl (-CH3) groups. Branching introduces methine (-CH-) and quaternary carbons, creating more complex and distinct spectra.
Table 2: ¹H NMR Chemical Shifts (δ, ppm) for C10H22 Isomers
| Isomer | -CH3 Protons (Primary) | -CH2- Protons (Secondary) | -CH- Protons (Tertiary) |
| n-Decane | ~0.88 (t) | ~1.26 (m) | N/A |
| 2-Methylnonane | ~0.86 (d), ~0.88 (t)[5] | ~1.25 (m) | ~1.5 (m)[8] |
| 3-Methylnonane | ~0.85 (t), ~0.84 (d)[9] | ~1.25 (m) | ~1.34 (m)[9] |
| 2,2-Dimethyloctane | ~0.86 (s), ~0.88 (t)[10] | ~1.2 (m) | N/A |
(s = singlet, d = doublet, t = triplet, m = multiplet)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is particularly powerful for distinguishing alkane isomers as each magnetically non-equivalent carbon atom produces a distinct signal. The chemical shift of each carbon is sensitive to its local environment, allowing for unambiguous identification of the carbon skeleton, including the position and nature of any branching.
Table 3: ¹³C NMR Chemical Shifts (δ, ppm) for C10H22 Isomers
| Isomer | Primary (-CH3) | Secondary (-CH2-) | Tertiary (-CH-) | Quaternary (>C<) |
| n-Decane | 14.1, 22.9 | 32.1, 29.8, 29.5 | N/A | N/A |
| 2-Methylnonane | 14.1, 22.7, 22.9 | 27.1, 29.7, 30.0, 32.0, 39.8 | 28.1 | N/A |
| 3-Methylnonane | 11.5, 14.1, 19.4 | 22.9, 26.9, 29.4, 29.8, 32.0, 36.6 | 34.0 | N/A |
| 2,2-Dimethyloctane | 14.2, 23.1, 29.2 | 24.3, 30.0, 32.2, 40.5 | N/A | 30.7[10] |
Infrared (IR) Spectroscopy
Infrared spectroscopy of alkanes is primarily characterized by C-H stretching and bending vibrations. While all C10H22 isomers will show strong C-H stretching absorptions in the 2850-3000 cm⁻¹ region and C-H bending absorptions around 1470-1450 cm⁻¹ and 1385-1370 cm⁻¹, the spectra are often very similar.[11] Subtle differences can arise in the "fingerprint region" (below 1500 cm⁻¹). For instance, the presence of a gem-dimethyl group (as in 2,2-dimethyloctane) can sometimes cause a characteristic splitting of the methyl bending band around 1380 cm⁻¹.
Experimental Workflow & Signaling Pathways
The process of isomeric comparison follows a structured workflow, from sample preparation through to final data analysis and structural elucidation.
Experimental Protocols
Accurate and reproducible data acquisition is fundamental to spectroscopic analysis. The following are generalized protocols for the key experiments cited.
Mass Spectrometry (Electron Ionization - GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (typically in the range of 10-100 µg/mL) in a volatile organic solvent such as hexane or methanol.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Separation: Inject the sample into the GC. A typical column would be a non-polar capillary column (e.g., DB-5ms). Use a temperature program to separate the isomers, for example, starting at 50°C and ramping to 250°C.
-
MS Analysis: As components elute from the GC column, they enter the MS source. Set the ionization energy to a standard 70 eV.
-
Data Acquisition: Scan a mass range of m/z 40-200 to detect the molecular ion and relevant fragment ions.
-
Data Analysis: Identify the base peak and the fragmentation pattern. Compare the relative abundances of key ions to differentiate isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This requires a longer acquisition time than ¹H NMR due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate it to the TMS signal at 0 ppm.
-
Data Analysis: For ¹H NMR, integrate the signals to determine proton ratios and analyze the splitting patterns (n+1 rule) to deduce neighboring protons. For ¹³C NMR, identify the number of unique carbon signals and their chemical shifts to determine the carbon skeleton.
Infrared (IR) Spectroscopy
-
Sample Preparation: As decane isomers are liquids, the simplest method is to prepare a "neat" sample. Place one or two drops of the pure liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Background Spectrum: First, run a background scan of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the frequencies of the major absorption bands and assign them to specific bond vibrations (e.g., C-H stretching, C-H bending). Compare the fingerprint regions of the different isomers for subtle, yet characteristic, differences.
References
- 1. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 2. Nonane, 3-methyl- [webbook.nist.gov]
- 3. Decane [webbook.nist.gov]
- 4. Nonane, 2-methyl- [webbook.nist.gov]
- 5. 2-Methylnonane | C10H22 | CID 13379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Methylnonane | C10H22 | CID 22202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Octane, 2,2-dimethyl- [webbook.nist.gov]
- 8. 2-METHYLNONANE(871-83-0) 13C NMR spectrum [chemicalbook.com]
- 9. 3-METHYLNONANE(5911-04-6) 1H NMR [m.chemicalbook.com]
- 10. Octane, 2,2-dimethyl- | C10H22 | CID 85150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. IR Comparison [webspectra.chem.ucla.edu]
Navigating the Separation of Decane Isomers: A Comparative Analysis of 3,4-Diethylhexane Retention Time
For researchers, scientists, and drug development professionals engaged in the analysis of complex hydrocarbon mixtures, understanding the gas chromatographic behavior of alkane isomers is paramount. This guide provides a detailed comparison of the retention time of 3,4-Diethylhexane against other decane (C10H22) isomers, supported by experimental data and established chromatographic principles. On non-polar stationary phases, the elution order of these isomers is primarily governed by their boiling points, with increased branching leading to greater volatility and consequently, shorter retention times.
The separation of decane's 75 structural isomers presents a significant analytical challenge due to their similar chemical properties.[1][2] However, their structural differences, particularly the degree and position of branching, lead to variations in their boiling points, which can be effectively exploited for separation by gas chromatography (GC).[3][4]
Comparative Analysis of Physicochemical Properties and Retention Behavior
The retention of alkane isomers on non-polar GC columns, such as those with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1 or SE-30), is inversely related to their volatility.[5] More volatile compounds, which have lower boiling points, interact less with the stationary phase and are eluted from the column more quickly. The boiling point of an alkane is influenced by the extent of intermolecular van der Waals forces; more linear molecules have a larger surface area for these interactions, resulting in higher boiling points compared to their more compact, branched counterparts.[3][4]
As illustrated in the table below, n-decane, the straight-chain isomer, exhibits the highest boiling point and a standardized Kovats retention index of 1000 on non-polar columns.[4][6] In contrast, branched isomers like this compound have lower boiling points and, consequently, earlier retention times. The data compiled from various sources demonstrates a clear trend: as the degree of branching increases, the boiling point decreases, leading to a shorter retention time. For instance, this compound, with two ethyl branches, has a significantly lower boiling point and retention index than the singly branched methylnonane isomers.
| Isomer | Structure | Boiling Point (°C) | Kovats Retention Index (I) on Non-Polar Column |
| n-Decane | CH3(CH2)8CH3 | ~174.1[1] | 1000[6] |
| 2-Methylnonane | CH3CH(CH3)(CH2)6CH3 | 166-169 | Not readily available |
| 3-Methylnonane | CH3CH2CH(CH3)(CH2)5CH3 | 167.7 | Not readily available |
| 3,3-Dimethyloctane | CH3CH2C(CH3)2(CH2)4CH3 | Not readily available | 932-942[7] |
| This compound | CH3CH2CH(CH2CH3)CH(CH2CH3)CH2CH3 | 160 | 937-954 [7][8] |
Note: Kovats retention indices can vary slightly depending on the specific experimental conditions (e.g., temperature program, column dimensions). The values presented are indicative and sourced from the NIST WebBook and PubChem for standard non-polar columns like SE-30, OV-101, and DB-1.[7][8]
Experimental Protocol for the Separation of Decane Isomers
The following experimental protocol is a representative method for the analysis of decane isomers using gas chromatography with a non-polar capillary column.
Instrumentation:
-
Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Column: 30 m x 0.25 mm I.D., 0.25 µm film thickness fused silica capillary column coated with a non-polar stationary phase such as 100% dimethylpolysiloxane (e.g., DB-1, SE-30, or equivalent).
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium with a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase at 5 °C/min to 200 °C.
-
Hold: Maintain at 200 °C for 10 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Prepare a standard mixture containing n-decane, this compound, and other available decane isomers at a concentration of approximately 100 µg/mL each in a volatile solvent such as n-hexane.
-
For the determination of Kovats retention indices, prepare a separate mixture of a homologous series of n-alkanes (e.g., C8 to C12) in n-hexane.
-
Analyze the n-alkane mixture and the decane isomer mixture under the same GC conditions.
Data Analysis: The retention time of each isomer is determined from the resulting chromatogram. The Kovats retention index (I) for each compound can be calculated using the retention times of the n-alkanes that elute before and after the isomer of interest.[9][10]
Logical Relationship between Branching and Retention Time
The relationship between the molecular structure of decane isomers and their gas chromatographic retention time on a non-polar stationary phase can be visualized as a logical workflow. The primary determinant is the boiling point, which is a direct consequence of the degree of molecular branching.
Caption: Logical workflow illustrating how the degree of branching in decane isomers influences their boiling point and, consequently, their retention time in gas chromatography on a non-polar column.
References
- 1. Decane - Wikipedia [en.wikipedia.org]
- 2. For all 75 isomer of decane | Filo [askfilo.com]
- 3. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 4. phytochemia.com [phytochemia.com]
- 5. chromtech.net.au [chromtech.net.au]
- 6. Chempendix - Retention Indexes [sites.google.com]
- 7. 3,4-Diethyl hexane [webbook.nist.gov]
- 8. Hexane, 3,4-diethyl- | C10H22 | CID 88038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Hexane Isomers as Solvents for Research and Development
Hexane and its isomers are indispensable non-polar solvents in various scientific and industrial applications, from organic synthesis and chromatography to the extraction of oils and fats.[1] While often used as a mixture, the individual isomers of hexane (C₆H₁₄) possess distinct physical and chemical properties that can significantly influence experimental outcomes.[2] This guide provides a detailed comparison of the five primary hexane isomers—n-hexane, 2-methylpentane, 3-methylpentane, 2,2-dimethylbutane, and 2,3-dimethylbutane—to assist researchers, scientists, and drug development professionals in selecting the optimal solvent for their specific needs.
The primary difference between the hexane isomers lies in their degree of branching.[3] Increased branching affects the molecule's surface area and its ability to pack closely, which in turn influences intermolecular forces (London dispersion forces).[4][5] Generally, more compact, branched isomers exhibit lower boiling points compared to their straight-chain counterparts.[3][6]
Comparative Data of Hexane Isomers
The selection of an appropriate hexane isomer is often dictated by its physical properties. The following table summarizes key data for the five structural isomers of hexane.
| Property | n-Hexane | 2-Methylpentane (Isohexane) | 3-Methylpentane | 2,2-Dimethylbutane (Neohexane) | 2,3-Dimethylbutane |
| Boiling Point (°C) | 68.7 - 69.1[7][8] | 60.3[4][5] | 63.3[4] | 49.7 | 58.0 |
| Melting Point (°C) | -95.3 to -94[7][8] | -153.7[4] | -118.0[4] | -99.9 | -128.6 |
| Density (g/mL at 20°C) | 0.659[8][9] | 0.653 | 0.664 | 0.649 | 0.662 |
| Viscosity (mPa·s at 25°C) | 0.30[10] | ~0.29 | ~0.31 | ~0.28 | ~0.32 |
| Dielectric Constant (at 25°C) | 1.88[9] | ~1.87 | ~1.88 | ~1.86 | ~1.87 |
| Dipole Moment (D) | 0.08[7][9] | ~0.0 | ~0.0 | ~0.0 | ~0.0 |
| Refractive Index (n20/D) | 1.375[9] | 1.371 | 1.377 | 1.369 | 1.375 |
| Solubility in Water (mg/L) | 9.5[7] | Slightly Soluble | Slightly Soluble | Slightly Soluble | Slightly Soluble |
Note: Some values for branched isomers are approximated based on typical trends as precise, consistently cited data can vary.
Solvent Effects and Applications
Hexane isomers are non-polar solvents, making them excellent for dissolving other non-polar substances like oils, fats, and many organic compounds.[11][12] Their inert nature also makes them suitable as reaction media for processes involving highly reactive reagents, such as organometallics.[4]
-
Chromatography : In normal-phase chromatography, hexane isomers are frequently used as the mobile phase.[4][7] The choice of isomer can help fine-tune the retention times of separated compounds.[4] For instance, the lower viscosity of branched isomers can be advantageous in high-performance liquid chromatography (HPLC).[13]
-
Reaction Medium : The varied boiling points of the isomers allow for precise temperature control in chemical reactions.[4] For reactions requiring lower temperatures, the more volatile branched isomers like 2,2-dimethylbutane would be suitable.
-
Crystallization : The ideal solvent for crystallization will dissolve a compound when hot but not at room temperature.[4] The different isomers offer a range of solvation strengths that can be screened to find the optimal crystallization conditions.
-
Toxicity : A critical consideration is the neurotoxicity associated with prolonged exposure to n-hexane, which is metabolized to the neurotoxin 2,5-hexanedione.[1][7] The branched isomers of hexane are considered to have lower toxicity, making them safer alternatives in many applications.[14]
Experimental Protocols
Below are detailed methodologies for determining some of the key solvent properties listed in the comparison table.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Apparatus:
-
Heating mantle or water bath
-
Round-bottom flask
-
Condenser
-
Thermometer
-
Boiling chips
Procedure:
-
Place a small volume (e.g., 20 mL) of the hexane isomer into the round-bottom flask and add a few boiling chips to ensure smooth boiling.
-
Set up a distillation apparatus with the flask connected to a condenser.
-
Insert a thermometer through an adapter at the neck of the flask, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.
-
Begin heating the flask gently.
-
Record the temperature when the liquid begins to boil and a steady stream of condensate is observed in the condenser. This temperature is the boiling point.
-
The atmospheric pressure should also be recorded, as boiling points are pressure-dependent.[15]
Measurement of Density
Density is the mass per unit volume of a substance.
Apparatus:
-
Pycnometer (a flask with a specific, accurately known volume)
-
Analytical balance
-
Temperature-controlled water bath
Procedure:
-
Clean and dry the pycnometer thoroughly and record its empty mass (m₁).
-
Fill the pycnometer with the hexane isomer, ensuring no air bubbles are present.
-
Place the filled pycnometer in a temperature-controlled water bath (e.g., at 20°C) until it reaches thermal equilibrium.
-
Adjust the volume of the liquid to the pycnometer's calibration mark.
-
Dry the outside of the pycnometer and record its mass (m₂).
-
The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V, where V is the volume of the pycnometer.
Determination of Viscosity
Viscosity measures a fluid's resistance to flow.[13]
Apparatus:
-
Ostwald viscometer or another suitable capillary viscometer
-
Stopwatch
-
Temperature-controlled water bath
Procedure:
-
Clean and dry the viscometer.
-
Introduce a precise volume of the hexane isomer into the larger bulb of the viscometer.
-
Place the viscometer in a vertical position in the temperature-controlled water bath until it reaches the desired temperature.
-
Using suction, draw the liquid up into the smaller bulb, above the upper calibration mark.
-
Release the suction and measure the time (t) it takes for the liquid meniscus to fall from the upper to the lower calibration mark.
-
The kinematic viscosity (ν) can be determined using the equation ν = C * t, where C is the calibration constant of the viscometer. The dynamic viscosity (η) is then calculated as η = ν * ρ, where ρ is the density of the liquid at the same temperature.
Visualizations
The following diagrams illustrate the relationships between the hexane isomers and a typical experimental workflow.
Caption: Structural isomerism of hexane.
References
- 1. Hexane Properties and the Hexane Molecule [edinformatics.com]
- 2. Viscosity of Hexane – viscosity table and viscosity chart | Anton Paar Wiki [wiki.anton-paar.com]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. brainly.com [brainly.com]
- 6. Boiling Points of Hexane Isomers [chemedx.org]
- 7. Hexane - Wikipedia [en.wikipedia.org]
- 8. Hexane [commonorganicchemistry.com]
- 9. Hexane Solvent Properties [macro.lsu.edu]
- 10. Viscosity of Hexane – viscosity table and viscosity chart | Anton Paar Wiki [wiki.anton-paar.com]
- 11. maratek.com [maratek.com]
- 12. byjus.com [byjus.com]
- 13. Viscosity of Liquids - Hexane | Chemical Education Xchange [chemedx.org]
- 14. A comparative study on the toxicity of n-hexane and its isomers on the peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cactus.utahtech.edu [cactus.utahtech.edu]
Validating the Purity of 3,4-Diethylhexane: A Comparative Guide to Gas Chromatography and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. This guide provides a detailed comparison of Gas Chromatography (GC) with other analytical techniques for validating the purity of 3,4-Diethylhexane, a C10 alkane. Experimental protocols and data are presented to offer a comprehensive overview of the available methods.
Comparison of Purity Validation Methods
Gas Chromatography, particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a primary method for assessing the purity of volatile compounds like this compound. Its high resolution allows for the separation of closely related isomers and other potential impurities. However, other methods can provide complementary information.
| Method | Principle | Advantages | Limitations | Typical Application for this compound |
| Gas Chromatography (GC) | Separation based on boiling point and interaction with a stationary phase. | High resolution for separating volatile isomers and impurities. Quantitative analysis with high precision. | Requires volatile and thermally stable compounds. | Primary method for purity determination and quantification of impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Suitable for non-volatile or thermally labile compounds.[1] | Alkanes like this compound lack a UV chromophore, requiring less common detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD). Lower resolution for isomers compared to GC. | Not a primary method due to detection challenges. Can be used if derivatization is performed or specific non-UV absorbing impurities are targeted. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information based on the magnetic properties of atomic nuclei. | Gives detailed structural information, confirming the identity of the main component and potentially identifying impurities. | Lower sensitivity for minor impurities compared to GC. Quantification can be less precise. | Confirmatory analysis of the bulk material's identity. Can detect structurally different impurities if present at sufficient concentration. |
| Boiling Point Determination | A physical property that is sensitive to impurities.[2] | Simple and inexpensive. | Not specific; any impurity can affect the boiling point. Not suitable for detecting trace impurities.[2] | A preliminary, qualitative check of purity. |
Experimental Protocol: Purity Validation of this compound by GC-FID
This protocol outlines the steps for determining the purity of a this compound sample using Gas Chromatography with a Flame Ionization Detector.
1. Sample Preparation:
-
Accurately prepare a stock solution of this compound in a suitable solvent (e.g., hexane or heptane) at a concentration of approximately 1000 µg/mL.
-
From the stock solution, prepare a series of dilutions (e.g., 1, 5, 10, 50, 100 µg/mL) to establish a calibration curve for quantification.
-
Prepare a sample of the this compound to be tested at a concentration within the linear range of the calibration curve (e.g., 50 µg/mL).
2. GC-FID Instrumentation and Parameters:
The selection of a non-polar stationary phase is ideal for the analysis of non-polar alkanes.
| Parameter | Value |
| GC System | Agilent 8890 GC System with FID or equivalent |
| Column | 100% Dimethylpolysiloxane (e.g., DB-1, HP-1), 30 m x 0.25 mm ID, 0.25 µm film thickness[3] |
| Carrier Gas | Helium or Hydrogen[3] |
| Flow Rate | 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | 50 °C (hold for 2 min), ramp at 10 °C/min to 250 °C (hold for 5 min)[3] |
| Detector Temperature | 300 °C |
3. Data Analysis:
-
The purity of the this compound sample is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Impurities can be identified by comparing their retention times to those of known standards or by using GC-MS. Common fragment ions for alkanes in MS are m/z 57, 71, and 85.[3]
Logical Workflow for Purity Validation
Expected GC Results and Potential Impurities
The primary impurities in this compound are likely to be its structural isomers, which have very similar boiling points, making high-resolution GC an essential tool for their separation.
| Compound | CAS Number | Boiling Point (°C) | Expected Retention Time (min) | Potential % in Sample |
| 3,3-Diethylhexane | 19398-77-7 | ~157 | ~10.2 | < 0.5% |
| This compound | 19398-77-7 | 156.6 | ~10.5 | > 99.0% |
| Other C10 Isomers | Various | ~150-160 | Variable | < 0.5% |
Note: Retention times are estimates and will vary based on the specific GC system and conditions.
Alternative Method: High-Performance Liquid Chromatography (HPLC)
While not the primary choice for alkanes, HPLC with a universal detector can be employed.
1. HPLC Instrumentation and Parameters:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II LC System with ELSD or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic, 100% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Evaporative Light Scattering Detector (ELSD) |
2. Data Analysis:
Similar to GC, purity is assessed by the area percentage of the main peak. However, the resolution of isomers by reversed-phase HPLC is typically much lower than by GC.
Conclusion
For the validation of this compound purity, Gas Chromatography is the superior method due to its high resolving power for volatile, non-polar compounds and their isomers. GC-FID provides excellent quantification, while GC-MS offers definitive identification of impurities. While other techniques like HPLC and NMR can be used for confirmatory purposes, they generally lack the sensitivity and resolution of GC for this specific application. A comprehensive purity assessment should ideally utilize GC as the primary technique, with NMR for structural confirmation of the bulk material.
References
Comparative Analysis of NMR Data for 3,4-Diethylhexane and Structurally Related Alkanes
This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectral data for 3,4-diethylhexane and two structurally similar alkanes: 3,4-dimethylhexane and 3-ethyl-4-methylheptane. This cross-referencing of NMR data is crucial for researchers, scientists, and drug development professionals in verifying chemical structures and understanding the subtle electronic and steric effects of alkyl substitution on chemical shifts.
¹H and ¹³C NMR Data Comparison
The following tables summarize the experimental ¹H and ¹³C NMR data for this compound and its selected alternatives. Due to molecular symmetry, not all carbon or proton environments are unique, leading to fewer signals than the total number of atoms.
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | ~0.85 | t | ~7.2 | CH₃ (ethyl groups) |
| ~1.2-1.4 | m | CH₂ (ethyl and hexane backbone) | ||
| ~1.0-1.2 | m | CH (hexane backbone) | ||
| 3,4-Dimethylhexane | ~0.8-0.9 | m | CH₃ | |
| ~1.1-1.4 | m | CH₂ | ||
| ~1.5-1.7 | m | CH | ||
| 3-Ethyl-4-methylheptane | ~0.8-0.9 | m | CH₃ | |
| ~1.1-1.4 | m | CH₂ | ||
| ~1.5 | m | CH |
Note: The ¹H NMR spectra of these alkanes exhibit significant signal overlap in the aliphatic region, making precise assignment without advanced 2D NMR techniques challenging.
Table 2: ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Carbon Type |
| This compound | Data not available in searched resources | |
| 3,4-Dimethylhexane | ~11.8 | CH₃ |
| ~14.9 | CH₃ | |
| ~25.5 | CH₂ | |
| ~38.9 | CH | |
| 3-ethyl-4-methylheptane | Data not available in searched resources |
Note: Due to the high degree of symmetry in 3,4-dimethylhexane, it is expected to show four distinct signals in its proton-decoupled ¹³C NMR spectrum.[1]
Experimental Protocols
A standardized protocol for acquiring high-quality NMR spectra is essential for data reproducibility and accurate comparison.
Sample Preparation:
-
Sample Weighing: Accurately weigh 5-20 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR experiments.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Deuterated chloroform (CDCl₃) is commonly used for nonpolar organic molecules like alkanes.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer: Using a pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition:
-
Instrumentation: The spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, well-resolved peaks.
-
Acquisition Parameters: Standard pulse sequences are used for both ¹H and ¹³C NMR. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Processing: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.
Logical Workflow for NMR Data Comparison
The process of comparing NMR data for different compounds follows a logical workflow, from initial sample characterization to detailed spectral analysis.
Caption: Logical workflow for comparing NMR data.
This structured approach ensures that the NMR data for this compound and its alternatives are acquired and analyzed under consistent conditions, allowing for a meaningful and objective comparison. The differences in chemical shifts and signal multiplicities, though subtle in these aliphatic compounds, provide valuable insights into their distinct molecular structures.
References
A Comparative Guide to Purity Analysis of 3,4-Diethylhexane: Elemental Analysis vs. Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
The determination of purity is a critical step in the characterization of chemical compounds. For aliphatic hydrocarbons such as 3,4-diethylhexane (C10H22), a colorless, branched alkane, ensuring high purity is essential for its applications in various sectors of the chemical industry. This guide provides a detailed comparison of two common analytical techniques for purity assessment: Elemental Analysis and Gas Chromatography with Flame Ionization Detection (GC-FID). We present supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.
Comparison of Analytical Techniques
Elemental analysis and Gas Chromatography (GC) offer distinct approaches to purity determination. Elemental analysis provides the mass percentages of constituent elements, which can be compared against theoretical values.[1] An accepted deviation of elemental analysis results from the calculated values is typically within 0.4%.[2][3] However, for volatile organic compounds, conventional elemental analyzers might face challenges due to potential sample losses, which could lead to inaccuracies.[4]
On the other hand, Gas Chromatography is a powerful technique for separating and analyzing volatile compounds.[5] It is highly effective in verifying the purity of samples and can detect even trace amounts of impurities.[6] A pure compound is expected to yield a single, sharp peak in its GC chromatogram.
The choice between these methods depends on the specific requirements of the analysis. Elemental analysis can confirm the correct elemental composition of the bulk sample, while GC provides a more detailed picture of the sample's purity by separating and quantifying individual components.
Data Presentation
The following tables summarize the theoretical elemental composition of this compound and present hypothetical experimental data from both elemental analysis and GC-FID for a high-purity sample and a sample containing impurities.
Table 1: Theoretical vs. Experimental Elemental Composition of this compound
| Parameter | Theoretical Value (%) | High-Purity Sample (Experimental, n=3) | Impure Sample (Experimental, n=3) |
| Carbon (C) | 84.41% | 84.35 ± 0.04% | 83.98 ± 0.05% |
| Hydrogen (H) | 15.59% | 15.63 ± 0.03% | 15.45 ± 0.04% |
Table 2: Comparative Purity Analysis by GC-FID
| Sample ID | Component | Retention Time (min) | Area (%) | Purity Assessment |
| High-Purity Sample | This compound | 8.54 | 99.95 | High Purity |
| Impure Sample | 2-Methylnonane (Impurity) | 8.21 | 2.15 | Impure |
| This compound | 8.54 | 97.80 | ||
| Unidentified Impurity | 8.92 | 0.05 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Elemental Analysis (CHNS Analyzer)
Objective: To determine the mass percentages of Carbon and Hydrogen in the this compound sample.
Methodology:
-
Sample Preparation: A small amount of the liquid this compound (approximately 2-3 µL) is aspirated into a syringe.[7]
-
Combustion: The sample is injected into a combustion reactor containing an oxygen-rich environment at a high temperature. This process leads to the dynamic flash combustion of the sample.[7]
-
Gas Separation: The resulting combustion gases are carried by a helium flow through a gas chromatography column, which separates the different gases.[7]
-
Detection: A thermal conductivity detector (TCD) is used to detect the separated gases.[7] The detector measures the difference in thermal conductivity between the carrier gas and the sample gas.
-
Data Analysis: The instrument's software calculates the percentages of carbon and hydrogen based on the detector's response and the initial sample weight.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Objective: To separate and quantify the components of the this compound sample to assess its purity.
Methodology:
-
Sample Preparation: The this compound sample is diluted with a high-purity solvent (e.g., hexane) to an appropriate concentration.
-
Injection: A small volume of the diluted sample (e.g., 1 µL) is injected into the gas chromatograph's heated injection port, where it is vaporized.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation of components is based on their boiling points and interactions with the column's stationary phase. For C10 hydrocarbons, a nonpolar capillary column is typically used.[8]
-
Detection: As the separated components exit the column, they are detected by a Flame Ionization Detector (FID). The FID is highly sensitive to organic compounds and generates a signal proportional to the amount of each component.
-
Data Analysis: The resulting chromatogram is analyzed to determine the retention time and peak area of each component. Purity is calculated based on the relative peak areas.
Purity Analysis Workflow
The following diagram illustrates the logical workflow for the purity analysis of this compound, comparing the elemental analysis and GC-FID pathways.
Caption: A flowchart comparing the workflows of purity analysis by Elemental Analysis and Gas Chromatography.
Conclusion
Both elemental analysis and Gas Chromatography are valuable techniques for the purity assessment of this compound. Elemental analysis serves as a fundamental check for the correct elemental composition of the bulk material. In contrast, GC-FID offers a more detailed purity profile by separating and quantifying individual components, making it highly effective for detecting and identifying impurities. For comprehensive quality control, a combination of both methods is often recommended.
References
- 1. Elemental analysis - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. microbenotes.com [microbenotes.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. agilent.com [agilent.com]
A Comparative Guide to the Reactivity of 3,4-Diethylhexane and Other Alkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3,4-diethylhexane with other representative alkanes, including straight-chain, branched, and cyclic structures. The analysis is supported by experimental data and detailed methodologies for key reactions such as combustion, free-radical halogenation, and pyrolysis.
Introduction to Alkane Reactivity
Alkanes are generally characterized by their low reactivity due to the presence of strong, nonpolar carbon-carbon (C-C) and carbon-hydrogen (C-H) single bonds.[1][2] These saturated hydrocarbons lack regions of high electron density or significant charge separation, making them resistant to attack by most ionic and polar reagents under ambient conditions.[3] However, under conditions of high temperature or UV light, alkanes undergo several important reactions, primarily combustion, halogenation, and pyrolysis (cracking).[1][4]
The specific reactivity of an alkane is influenced by several structural factors, including molecular size, the degree of branching, and the types of C-H bonds present (primary, secondary, or tertiary). This guide will focus on this compound, a branched decane isomer (C₁₀H₂₂), to illustrate these principles in comparison to other alkanes.
Caption: Factors influencing the reactivity of alkanes.
Combustion
Combustion is a high-temperature exothermic reaction between an alkane and an oxidant, typically oxygen, to produce carbon dioxide and water.[5][6] The heat released, known as the enthalpy of combustion (ΔH°c), is a measure of the chemical energy stored in the alkane.
Reactivity Comparison
The stability of an alkane isomer is inversely related to its heat of combustion; more stable isomers release less energy upon burning.[7][8] Branched alkanes are generally more thermodynamically stable than their straight-chain counterparts.[9][10] This increased stability is attributed to factors such as a more compact, spherical structure which reduces internal strain.[9]
Consequently, this compound, a branched alkane, has a lower heat of combustion than its straight-chain isomer, n-decane, indicating greater stability.
Data Presentation: Enthalpy of Combustion
| Alkane | Formula | Structure | Molar Enthalpy of Combustion (ΔH°c) (kJ/mol) |
| n-Hexane | C₆H₁₄ | Straight-chain | -4163 |
| Cyclohexane | C₆H₁₂ | Cyclic | -3920 |
| n-Octane | C₈H₁₈ | Straight-chain | -5470[11] |
| This compound | C₁₀H₂₂ | Branched | ~ -6530 to -6540 (estimated) |
| n-Decane | C₁₀H₂₂ | Straight-chain | -6778 |
Note: The value for this compound is estimated based on the trend that branching lowers the heat of combustion relative to the linear isomer. The heat of combustion increases with the number of carbon atoms.[12]
Experimental Protocol: Bomb Calorimetry
The standard method for determining the heat of combustion is via oxygen bomb calorimetry.
-
Sample Preparation: A precisely weighed sample of the liquid alkane (e.g., 1.0 g) is placed in a sample crucible within a high-pressure stainless steel vessel known as a "bomb."
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.
-
Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.
-
Ignition: The sample is ignited remotely via an electrical fuse.
-
Data Acquisition: The temperature of the water is monitored and recorded until it reaches a maximum and begins to cool.
-
Calculation: The heat of combustion is calculated using the temperature change, the heat capacity of the calorimeter system (determined by combusting a standard like benzoic acid), and the mass of the sample. Corrections are made for the heat of formation of nitric and sulfuric acids (if N or S impurities are present) and the heat of fuse combustion.[13]
Free-Radical Halogenation
Alkanes react with halogens (Cl₂ or Br₂) in the presence of UV light or heat in a substitution reaction where a hydrogen atom is replaced by a halogen atom.[6][14] This reaction proceeds via a free-radical chain mechanism consisting of three steps: initiation, propagation, and termination.[15][16]
Caption: Mechanism of free-radical halogenation.
Reactivity Comparison
The rate of hydrogen abstraction during the propagation step depends on the type of C-H bond. The stability of the resulting alkyl free radical determines this rate, with the order of stability being:
Tertiary (3°) > Secondary (2°) > Primary (1°)
Consequently, tertiary hydrogens are abstracted most readily, and primary hydrogens are the least reactive.[17] this compound possesses primary, secondary, and tertiary C-H bonds. Its most reactive sites are the two tertiary hydrogens at the C3 and C4 positions. This makes it highly susceptible to halogenation at these specific carbons.
-
vs. n-Hexane: n-Hexane has only primary and secondary hydrogens, making it less reactive overall at any single site compared to the tertiary sites on this compound.
-
vs. Cyclohexane: Cyclohexane contains 12 equivalent secondary hydrogens, making it a useful substrate, but it lacks the highly reactive tertiary sites found in this compound.
-
vs. 2,2-Dimethylbutane (Neohexane): Neohexane has only primary hydrogens and is therefore significantly less reactive in free-radical halogenation.
Data Presentation: Relative Reactivity and Product Distribution
| Type of C-H Bond | Relative Rate (Chlorination at 25°C) | Relative Rate (Bromination at 125°C) |
| Primary (1°) | 1 | 1 |
| Secondary (2°) | 3.9 | 82 |
| Tertiary (3°) | 5.2 | 1640 |
Predicted Major Monohalogenation Product for this compound: Due to the high reactivity of tertiary C-H bonds, the major product of monobromination of this compound would be 3-bromo-3,4-diethylhexane . Chlorination is less selective and would yield a mixture of products, but the tertiary chloride would still be a major component.[17]
Experimental Protocol: Free-Radical Chlorination of an Alkane
Caption: Experimental workflow for free-radical chlorination.
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a gas inlet tube, and a gas outlet leading to a trap (e.g., a sodium hydroxide solution to neutralize excess chlorine and HCl gas).
-
Charging the Flask: The alkane (e.g., 10 mL of this compound) is dissolved in an inert solvent like carbon tetrachloride (CCl₄).
-
Initiation: While stirring, chlorine gas is bubbled through the solution at a steady rate. The apparatus is irradiated with a UV lamp.
-
Reaction Monitoring: The reaction is monitored by observing the fading of the yellow-green chlorine color and by testing the gas effluent for HCl with moist blue litmus paper.
-
Work-up: Once the reaction is complete, the chlorine flow is stopped, and the lamp is turned off. The reaction mixture is transferred to a separatory funnel and washed sequentially with aqueous sodium thiosulfate (to remove unreacted Cl₂), aqueous sodium bicarbonate (to neutralize HCl), and water.
-
Purification and Analysis: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed by distillation. The product mixture is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the different halogenated isomers formed.
Pyrolysis (Cracking)
Pyrolysis is the thermal decomposition of alkanes at high temperatures (400-600°C) in the absence of air, breaking them down into a mixture of smaller alkanes and alkenes.[18][19] This process is crucial in the petroleum industry for producing gasoline from heavier oil fractions.[20] The mechanism involves the homolytic cleavage of C-C and C-H bonds to form free radicals.
Reactivity Comparison
The rate of pyrolysis generally increases with the molecular weight and the degree of branching in an alkane.[18][20][21]
-
Molecular Weight: Larger alkanes have a higher probability of C-C bond cleavage.
-
Branching: Branched alkanes like this compound crack more readily than their straight-chain isomers. The C-C bonds adjacent to a tertiary or quaternary carbon are weaker and break to form more stable secondary or tertiary free radicals, thus lowering the activation energy for the cracking process.
Therefore, this compound is expected to undergo pyrolysis at a faster rate and/or at lower temperatures compared to n-decane.
Data Presentation: Qualitative Reactivity in Pyrolysis
| Alkane | Structure | Relative Ease of Pyrolysis | Primary Fission Products (Example) |
| n-Hexane | Straight-chain | Moderate | Butane + Ethene; Propane + Propene |
| Cyclohexane | Cyclic | Low (stable ring) | Ethene, Butadiene, H₂ |
| 2-Methylpentane | Branched | High | Isobutylene + Ethene; Propane + Propene |
| This compound | Branched | Very High | Propene, Butene, Pentene derivatives |
| n-Decane | Straight-chain | High (due to size) | Mixture of smaller alkanes and alkenes |
Experimental Protocol: Laboratory-Scale Pyrolysis
-
Apparatus Setup: A quartz or ceramic tube is packed with a catalyst (e.g., SiO₂-Al₂O₃, although thermal cracking requires no catalyst) and placed inside a tube furnace.[20] One end of the tube is connected to a syringe pump for introducing the liquid alkane, and the other end is connected to a series of cold traps (to collect liquid products) and a gas collection bag or gas chromatograph.
-
Inert Atmosphere: The system is purged with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
Heating: The furnace is heated to the desired pyrolysis temperature (e.g., 550°C).
-
Reactant Feed: The liquid alkane (e.g., this compound) is fed into the hot tube at a controlled rate using the syringe pump, where it vaporizes and cracks.
-
Product Collection: Gaseous products are collected or analyzed directly. Liquid products are condensed and collected in the cold traps.
-
Analysis: The composition of the gaseous and liquid product streams is determined using Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Conclusion
The reactivity of this compound, when compared to other alkanes, is a clear illustration of structure-activity relationships in organic chemistry.
-
Combustion: Its branched structure renders it more thermodynamically stable than its linear isomer, n-decane, resulting in a lower heat of combustion.
-
Free-Radical Halogenation: The presence of tertiary C-H bonds makes it highly reactive at the C3 and C4 positions, leading to selective substitution, especially with bromine. This contrasts with the lower and less selective reactivity of straight-chain or cyclic alkanes that lack these tertiary sites.
-
Pyrolysis: As a branched alkane, it is more susceptible to thermal cracking than its straight-chain counterpart due to the formation of more stable radical intermediates, facilitating C-C bond cleavage.
Understanding these differences is crucial for professionals in fields ranging from petrochemicals to drug development, where predicting the stability and reaction sites of aliphatic moieties is essential for process design and metabolic pathway analysis.
References
- 1. smart.dhgate.com [smart.dhgate.com]
- 2. savemyexams.com [savemyexams.com]
- 3. CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons - Chemistry [wou.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. studymind.co.uk [studymind.co.uk]
- 6. 20.6 Reactions of Alkanes – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. Khan Academy [khanacademy.org]
- 8. Khan Academy [khanacademy.org]
- 9. brainly.com [brainly.com]
- 10. organic chemistry - Deciding the order of heat of combustion of isomeric alkanes - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. Enthalpy of combustion of alkanes graph vales versus carbon number molecular mass Complete & incomplete combustion of alkanes environmental pollution problems advanced A level organic chemistry revision notes [docbrown.info]
- 12. alevelchemistry.co.uk [alevelchemistry.co.uk]
- 13. Accurate evaluation of combustion enthalpy by ab-initio computations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. organicchemistrytutor.com [organicchemistrytutor.com]
- 17. Alkane Reactivity [www2.chemistry.msu.edu]
- 18. byjus.com [byjus.com]
- 19. w3schools.blog [w3schools.blog]
- 20. testbook.com [testbook.com]
- 21. Pyrolysis of Hydrocarbons Alkanes: Process & Applications [vedantu.com]
3,4-Diethylhexane: A Comparative Guide for Use as a Non-Polar Mobile Phase Component
For researchers, scientists, and drug development professionals operating in the realm of chromatography, the selection of an appropriate mobile phase is paramount to achieving optimal separation. While standard non-polar solvents like n-hexane, heptane, and cyclohexane are well-established, there is a continuous search for alternative components that may offer unique selectivity or improved performance characteristics. This guide provides a comparative analysis of 3,4-diethylhexane as a non-polar mobile phase component against these commonly used alternatives, supported by physicochemical data.
Physicochemical Properties: A Comparative Overview
The performance of a mobile phase solvent is intrinsically linked to its physical and chemical properties. Key parameters such as polarity, viscosity, and UV cutoff wavelength dictate its elution strength, operating pressure, and compatibility with UV detection. The following table summarizes the key physicochemical properties of this compound and its common alternatives.
| Property | This compound | n-Hexane | n-Heptane | Cyclohexane |
| Molecular Formula | C10H22 | C6H14 | C7H16 | C6H12 |
| Molecular Weight ( g/mol ) | 142.28[1] | 86.18 | 100.21[2] | 84.16[3][4] |
| Boiling Point (°C) | 162[5] | 68 - 70 | ~98.4[2] | 80.7[6] |
| Density (g/mL at 20°C) | 0.75[7] | ~0.66[8] | 0.684 | 0.779[4] |
| Refractive Index (at 20°C) | 1.419 - 1.421[7] | ~1.375 | 1.387 | 1.426[4] |
| Viscosity (mPa·s at 20°C) | ~0.8 (estimated) | 0.31 | 0.42 | 0.98 |
| Polarity Index | Not available (expected to be very low) | 0.1 | 0.1 | 0.2 |
| UV Cutoff (nm) | Not available | ~200 | ~197 | ~200 |
Performance Insights and Considerations
While direct experimental data on the chromatographic performance of this compound is limited, its physicochemical properties allow for an informed discussion of its potential advantages and disadvantages.
Elution Strength and Selectivity: As a highly non-polar, branched-chain alkane, this compound is expected to have a very low elution strength, similar to or even weaker than n-hexane and heptane. This characteristic can be advantageous for the separation of highly non-polar analytes, where a weaker solvent can provide better resolution. The branched structure of this compound may also introduce unique steric interactions with analytes and the stationary phase, potentially leading to altered selectivity compared to its linear counterparts. This could be particularly useful for the separation of isomers or structurally similar compounds.
Viscosity and Operating Pressure: The viscosity of this compound is anticipated to be higher than that of n-hexane and heptane due to its larger molecular size and branched structure. This would result in higher backpressure during chromatographic runs, a critical consideration for standard HPLC systems. The use of shorter columns, wider internal diameter columns, or HPLC systems with higher pressure limits might be necessary to accommodate this.
Hypothetical Experimental Protocol for Performance Evaluation
To rigorously assess the performance of this compound as a mobile phase component, a systematic experimental approach is required. The following protocol outlines a general workflow for comparing its performance against a standard non-polar solvent like n-hexane. This protocol is a template and should be adapted based on the specific application and available instrumentation.
Caption: Experimental workflow for comparing HPLC mobile phases.
Logical Relationship for Solvent Selection
The decision to employ an alternative non-polar solvent like this compound should be based on a logical evaluation of the separation goals and the properties of the analytes.
Caption: Rationale for considering this compound.
Conclusion
This compound presents itself as a potentially valuable, albeit underexplored, non-polar mobile phase component in HPLC. Its highly non-polar nature and branched structure suggest that it could offer unique selectivity for the separation of non-polar analytes, particularly isomers and structurally related compounds. However, the anticipated higher viscosity and the current lack of extensive experimental data necessitate careful consideration and thorough in-house validation. Researchers facing challenging separations of non-polar compounds may find that an empirical evaluation of this compound against standard solvents is a worthwhile endeavor to unlock new separation possibilities. As with any new method development, a systematic approach to evaluating its performance is crucial for achieving robust and reproducible results.
References
- 1. Solvents used in HPLC Mobile Phase | Pharmaguideline [pharmaguideline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Application of 2D-liquid chromatography for the separation of a mixture of isomeric and structurally related azatryptophan derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. central.bac-lac.gc.ca [central.bac-lac.gc.ca]
- 5. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,4-Diethyl hexane [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3,4-Diethylhexane: A Safety and Operations Guide
The proper disposal of 3,4-Diethylhexane is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As a flammable hydrocarbon, this compound requires careful handling throughout its lifecycle, from use to final disposal. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.
Hazard Identification and Safety Profile
This compound is classified as a hazardous substance with primary risks associated with its flammability and potential for harm upon ingestion or inhalation.[1][2]
-
Flammability: It is a flammable liquid and vapor.[2][3] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.
-
Aspiration Hazard: The substance may be fatal if swallowed and enters the airways.[2][3]
-
Health Hazards: While extensive toxicity data is limited, it is essential to minimize exposure.[4]
Quantitative Data Summary
For quick reference, the key physical, chemical, and safety properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₂₂ | [1] |
| Molecular Weight | 142.28 g/mol | [1] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 162 °C | [4] |
| Flash Point | 85.8 °C | [4] |
| Density | 0.75 g/cm³ | [4] |
| UN Number | 3295 | [3] |
| Hazard Class | 3 (Flammable Liquid) | [3] |
| Packing Group | III | [3] |
| GHS Hazard Statements | H226: Flammable liquid and vapor.H304: May be fatal if swallowed and enters airways. | [2][3] |
Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound, ensure the following personal protective equipment is used and safety measures are in place:
-
Eye Protection: Wear chemical splash goggles or a face shield.
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile).
-
Protective Clothing: A lab coat or chemical-resistant apron is mandatory.
-
Ventilation: All handling should occur in a well-ventilated area, preferably inside a chemical fume hood.
-
Ignition Sources: Eliminate all potential ignition sources, including open flames, hot surfaces, and sparks.[2][5] Use non-sparking tools and take precautionary measures against static discharge.[2][3]
Step-by-Step Disposal Procedure
Disposal of this compound must be handled as hazardous waste. Organic solvents are prohibited from being discharged down the drain.[6]
-
Waste Segregation:
-
Container Selection and Labeling:
-
Use a chemically resistant container (e.g., glass or polyethylene) with a secure, tight-fitting lid.
-
The container must be clean and free of contamination on the outside.[7]
-
Affix a "Hazardous Waste" label to the container immediately.[6] The label must include:
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Flammable," "Aspiration Hazard")
-
The name of the principal investigator or generator.
-
The accumulation start date.
-
-
-
Waste Accumulation and Storage:
-
Keep the waste container tightly closed when not in use.[2][3][5]
-
Store the container in a designated satellite accumulation area, such as a flammable storage cabinet.
-
Ensure the storage area is cool, well-ventilated, and away from ignition sources.[2][3]
-
Do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion.[7]
-
-
Arranging for Disposal:
-
Once the container is full or reaches the accumulation time limit set by your institution, arrange for pickup through your organization's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]
-
Complete all required disposal request forms accurately.[8]
-
Spill and Emergency Procedures
In the event of a spill, immediate and safe response is crucial.
-
Assess the Situation: Determine the extent of the spill. If it is large or you are not trained to handle it, evacuate the area and contact your institution's emergency response team.
-
Control Ignition Sources: If safe to do so, immediately turn off all nearby ignition sources.[7]
-
Contain the Spill: Use a spill kit with absorbent materials suitable for flammable liquids to contain the spill.
-
Clean-up: Carefully collect the absorbent material and contaminated debris.
-
Dispose of Spill Waste: Place all contaminated materials into a sealed, properly labeled hazardous waste container for disposal.[7]
Experimental Protocol: Waste Characterization via GC-MS
To comply with disposal regulations, a laboratory may need to characterize an unknown waste stream suspected of containing this compound.
Objective: To identify and quantify the components of a hydrocarbon waste stream to ensure proper classification for disposal.
Materials:
-
Gas chromatograph with a mass spectrometer (GC-MS)
-
Non-polar capillary column
-
Helium carrier gas
-
Sample vials with septa
-
This compound standard
-
Volatile solvent (e.g., hexane)
Procedure:
-
Sample Preparation: Under a fume hood, prepare a dilute solution of the waste sample in a volatile solvent. A typical dilution would be 1:100.
-
Standard Preparation: Prepare a calibration standard of this compound in the same solvent.
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
The sample is vaporized and carried by the helium gas through the column, where components separate based on boiling point and polarity.
-
As components elute, they enter the mass spectrometer for ionization and fragmentation.
-
-
Data Analysis:
-
Identify this compound in the sample by comparing its retention time and mass spectrum to the known standard.
-
Quantify the concentration based on the calibration curve. This data is then used to accurately complete the hazardous waste manifest for disposal.
-
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
References
- 1. Hexane, 3,4-diethyl- | C10H22 | CID 88038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 19398-77-7 Name: this compound [xixisys.com]
- 3. This compound | 19398-77-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Cas 19398-77-7,this compound | lookchem [lookchem.com]
- 5. This compound | 19398-77-7 | TCI AMERICA [tcichemicals.com]
- 6. web.mit.edu [web.mit.edu]
- 7. nipissingu.ca [nipissingu.ca]
- 8. geo.utexas.edu [geo.utexas.edu]
Personal protective equipment for handling 3,4-Diethylhexane
Essential Safety and Handling Guide for 3,4-Diethylhexane
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₂₂[1][2] |
| Molecular Weight | 142.28 g/mol [1] |
| Appearance | Colorless to Almost colorless clear liquid[3] |
| Boiling Point | Not explicitly available, but related compounds suggest it is a volatile liquid. |
| UN Number | UN3295[3] |
| Hazard Class | 3 (Flammable Liquid)[3] |
| Packing Group | III[3] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a flammable liquid and an aspiration hazard.[1][3][4] Adherence to strict safety protocols is mandatory to minimize risks.
GHS Hazard Statements:
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles are required. A face shield should be worn if there is a risk of splashing.[5] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation before use.[5] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat is mandatory. Ensure it is buttoned and fits properly to cover as much skin as possible.[5][6] |
| Footwear | Closed-toe shoes | Shoes must cover the entire foot (closed toe and heel, no holes).[6] |
| Respiratory Protection | Not generally required with adequate ventilation | Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5] If engineering controls are not sufficient, a respirator may be required.[6] |
Operational Plan: Handling this compound
1. Preparation and Engineering Controls:
-
Ventilation: All handling and dispensing of this compound must occur in a certified chemical fume hood.[5]
-
Ignition Sources: Eliminate all potential ignition sources, including open flames, hot surfaces, and sparks, from the handling area.[4][5]
-
Equipment: Use spark-proof tools and explosion-proof electrical and ventilating equipment.[3][4]
-
Static Discharge: Ground and bond containers when transferring the liquid to prevent static discharge.[3][4]
2. Handling Procedure:
-
Upon receipt, visually inspect the container for damage or leaks.
-
Ensure the container is properly labeled.
-
Avoid direct contact with skin and eyes, and inhalation of vapors.[5]
-
After handling, wash hands thoroughly with soap and water.[5]
3. Spill Response:
-
Minor Spill (in fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
-
Major Spill (outside fume hood):
-
Evacuate the laboratory immediately.
-
If flammable, turn off all ignition sources if safe to do so.
-
Close laboratory doors to contain vapors.
-
Contact the institution's emergency response team.
-
Disposal Plan
Proper disposal of this compound is crucial to ensure environmental safety and regulatory compliance.
1. Waste Collection:
-
Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[7]
-
The container must be compatible with the chemical and have a tight-fitting lid.[7]
-
Do not overfill waste containers; liquid waste containers should not be filled to more than 75% capacity.[8]
2. Waste Storage:
-
Store waste containers in a cool, dry, and well-ventilated area, away from ignition sources.[3]
-
Store in a designated flammable liquid storage cabinet and segregate from incompatible materials like oxidizing agents.[5]
3. Waste Disposal:
-
Dispose of the contents and container in accordance with all applicable local, state, and federal regulations.[3][4]
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Hexane, 3,4-diethyl- | C10H22 | CID 88038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 19398-77-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 19398-77-7 Name: this compound [xixisys.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. nipissingu.ca [nipissingu.ca]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
